molecular formula C8H9FO B7768511 1-(3-Fluorophenyl)ethanol CAS No. 20044-46-6

1-(3-Fluorophenyl)ethanol

Cat. No.: B7768511
CAS No.: 20044-46-6
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)ethanol (: 402-63-1) is a fluorinated chiral alcohol of significant importance in organic synthesis and pharmaceutical research . This compound serves as a versatile chiral building block and intermediate in the synthesis of more complex molecules . Its primary research value lies in its application for pharmaceutical R&D , agrochemical production, and fine chemical manufacturing, with over 55% of its use attributed to pharmaceutical applications . The incorporation of a fluorine atom at the meta-position of the phenyl ring can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability, making this reagent particularly valuable in medicinal chemistry and drug discovery programs . The mechanism of action for this compound is context-dependent on its final application. As a synthon, its alcohol functional group allows for further chemical transformations, such as oxidation to ketones or substitution reactions. Related chiral alcohols are known to interact with enzymes like alcohol dehydrogenases . Researchers utilize this compound in developing asymmetric synthesis routes, ligand design, and exploring novel catalytic processes . Key Specifications: • CAS Number : 402-63-1 • Molecular Formula : C 8 H 9 FO • Molecular Weight : 140.16 g/mol • Boiling Point : ~120-121°C at 45 Torr • Storage : Store sealed in a dry environment at room temperature . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942055
Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-63-1, 20044-46-6
Record name 3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 402-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol (CAS: 402-63-1)

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis and pharmaceutical development. We will delve into its core properties, synthesis, handling, and applications, grounding our discussion in established scientific principles to provide researchers, scientists, and drug development professionals with actionable insights.

This compound (CAS No. 402-63-1) is a secondary benzylic alcohol distinguished by a fluorine atom at the meta-position of the phenyl ring. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]

This compound, therefore, is not merely a reagent but a strategic intermediate. It serves as a precursor for more complex chiral molecules, where the fluorine substitution can enhance the pharmacokinetic profile and efficacy of the final active pharmaceutical ingredient (API).[3] Its applications are primarily found in the synthesis of pharmaceuticals—such as antiviral, antifungal, and analgesic agents—and as a starting material for various organic transformations in chemical research.[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.

Core Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature.[4] Its physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 402-63-1[4][5][6][7][8][9][10][11][12]
Molecular Formula C₈H₉FO[4][6][7][10][12]
Molecular Weight 140.15 - 140.16 g/mol [3][4][6][7][13]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 196.2°C at 760 mmHg[7][14]
104-106°C at 20 mmHg[13]
Density ~1.123 - 1.210 g/cm³[7][13]
Refractive Index ~1.5035 - 1.51[7][13]
Flash Point 90.1°C - 93°C (199°F)[7][13]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4]
Storage Store at room temperature in a dry, well-ventilated place.[3][4][10][13]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will show characteristic peaks for the aromatic protons (with splitting patterns influenced by the fluorine atom), a quartet for the methine proton (-CHOH), a doublet for the methyl protons (-CH₃), and a broad singlet for the hydroxyl proton (-OH).

    • ¹³C NMR : Will display distinct signals for the aromatic carbons (with C-F coupling constants), the methine carbon, and the methyl carbon.

    • ¹⁹F NMR : Will show a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group or water.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. It will also show C-H stretching peaks for the aromatic and aliphatic groups, and strong absorptions in the fingerprint region corresponding to C-O and C-F bond vibrations.

Synthesis and Purification Methodologies

The most common and straightforward synthesis of this compound involves the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation is a staple in organic chemistry, but the choice of reagents and conditions is paramount for achieving high yield and purity.

Experimental Protocol: Reduction of 3'-Fluoroacetophenone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic fluorine.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature. The choice of a protic solvent is key, as it participates in the reaction mechanism by protonating the intermediate alkoxide.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5°C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the cooled solution in small portions. The slight molar excess ensures the complete conversion of the starting ketone. Vigorous stirring is essential to manage the resulting gas evolution (hydrogen).

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Quenching : Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~6). This step neutralizes the reaction and decomposes any remaining borohydride.

  • Workup & Extraction : Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. The extractions serve to isolate the product from the aqueous phase containing inorganic salts.

  • Washing & Drying : Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product. For high purity, the crude liquid can be purified by vacuum distillation, leveraging its known boiling point under reduced pressure (104-106°C at 20 mmHg).[13] Alternatively, column chromatography on silica gel can be employed.

Asymmetric Synthesis for Chiral Applications

For many pharmaceutical applications, a single enantiomer of the alcohol is required.[14][15][16] Asymmetric synthesis is achieved either by using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation of the prochiral ketone.[17] Biocatalytic methods, using whole cells or isolated enzymes, have also proven effective for producing enantiomerically pure (S)- or (R)-1-(fluorophenyl)ethanols.[18]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 3'-Fluoroacetophenone in Methanol reagent Add NaBH4 (1.1 eq) at 0-5 °C start->reagent 1. Dissolve reaction Stir at RT (Monitor by TLC) reagent->reaction 2. Reduce quench Quench with 1M HCl reaction->quench 3. Neutralize extract Extract with Ethyl Acetate quench->extract 4. Isolate wash Wash with H2O, Brine Dry over Na2SO4 extract->wash 5. Purify concentrate Concentrate in vacuo wash->concentrate 6. Concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify 7. Purify end_node Pure Product purify->end_node Final Product: This compound

Caption: Generalized workflow for the synthesis and purification of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard CodeStatementPictogramSignal Word
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Sources:[4][19]

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures and PPE are mandatory:

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[19][20][21][22] Emergency eye wash fountains and safety showers should be readily accessible.[19]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[19][20]

    • Hand Protection : Use chemically resistant protective gloves.[19][20]

    • Skin and Body Protection : Wear a lab coat or suitable protective clothing.[19][20]

    • Respiratory Protection : If ventilation is inadequate, use a certified respirator.[19][20]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[20][23] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20][22]

Storage and Stability
  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][23][24] The product is stable under normal storage conditions.[19][20]

  • Incompatibilities : Keep away from strong oxidizing agents, heat, sparks, and open flames.[19][20][21][24]

Conclusion: A Versatile Building Block

This compound stands out as a valuable intermediate in synthetic and medicinal chemistry. Its properties, governed by the strategic placement of a fluorine atom, provide a powerful tool for developing novel compounds with enhanced biological profiles. A thorough understanding of its synthesis, handling requirements, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

An In-Depth Technical Guide to 1-(3-Fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)ethanol (CAS No. 402-63-1), a key fluorinated building block for the pharmaceutical and chemical research industries. We will detail its core molecular and physicochemical properties, provide a validated laboratory-scale synthesis protocol, outline a standard analytical characterization workflow, and explore its strategic importance in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated intermediates to optimize lead compounds.

Core Compound Identification and Properties

This compound is a chiral aromatic alcohol. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry.

Molecular Data

The fundamental molecular identifiers and weight for this compound are summarized below. The molecular weight is consistently reported across major chemical suppliers.[1][2]

IdentifierValueSource(s)
Molecular Formula C₈H₉FO[3][4][5][6]
Molecular Weight 140.16 g/mol [1][2]
CAS Number 402-63-1[3][4][5]
Synonyms 3-Fluorophenylmethylcarbinol; m-Fluorophenylmethylcarbinol; alpha-Methyl-3-fluorobenzyl alcohol[1][5][6]
Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with limited water solubility.[3][5] Its properties are well-documented, though boiling points vary significantly with pressure, as is typical.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[3][5]
Boiling Point 187-189 °C (at 760 mmHg); 104-106 °C (at 20 mmHg)[2][3]
Density ~1.12 - 1.21 g/cm³[1][2][5]
Flash Point ~70 - 93 °C[1][2][5]
Solubility Soluble in ethanol, acetone; limited solubility in water[3]
Storage Store at room temperature, sealed in a dry environment[5]

Synthesis and Characterization

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 3'-fluoroacetophenone. This transformation is reliably achieved using standard reducing agents.

Recommended Synthesis Protocol: Reduction of 3'-Fluoroacetophenone

This protocol describes a robust method using sodium borohydride (NaBH₄), a mild and selective reducing agent that is easy to handle in a standard laboratory setting. The causality for its selection lies in its high chemoselectivity for aldehydes and ketones over other functional groups and its operational simplicity compared to more reactive hydrides like LiAlH₄.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the solution to 0 °C. This is critical to control the initial exotherm of the reaction and minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is fully consumed. This step serves as an in-process control to ensure the reaction has gone to completion.

  • Quenching: Once complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Add acid until gas evolution ceases and the pH is slightly acidic.

  • Workup and Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3'-fluoroacetophenone in Methanol cool Cool to 0 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ (1.1 eq) portion-wise cool->add_nabh4 monitor Monitor by TLC (2-3 hours) add_nabh4->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Flash Chromatography extract->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are self-validating steps essential for any synthesis. A combination of spectroscopic methods is required for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all protons and their connectivity. Expected signals include a doublet for the methyl (-CH₃) group, a quartet for the methine (-CH) proton, multiplets for the aromatic protons, and a singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the number of unique carbon environments. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. A broad absorption band around 3300-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

  • MS (Mass Spectrometry): This confirms the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak corresponding to the compound's mass (m/z = 140.16).

G cluster_spectroscopy Spectroscopic Analysis start Purified Product nmr ¹H and ¹³C NMR start->nmr ftir FT-IR start->ftir ms Mass Spectrometry start->ms correlate Correlate Data: - Chemical Shifts - Functional Groups - Molecular Ion Peak nmr->correlate ftir->correlate ms->correlate confirm Structure & Purity Confirmed correlate->confirm

Caption: Standard workflow for the analytical characterization of the final product.

Strategic Importance in Drug Development

This compound is more than a simple intermediate; it is a strategic building block used to introduce a fluorophenyl moiety into a target molecule, a common tactic in modern medicinal chemistry.

Role as a Chiral Intermediate

The compound is chiral, and its enantiomers, (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol, are crucial for developing stereospecific drugs.[7][8] Enantiomerically pure active pharmaceutical ingredients (APIs) often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic mixtures. This compound serves as a precursor for creating APIs with high stereochemical purity.[7]

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.[9][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring, as in this compound, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life and improve its oral bioavailability.[9]

  • Lipophilicity Modulation: Fluorine is highly electronegative yet sterically small, allowing it to increase the lipophilicity of a molecule.[9] This can enhance a drug's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.

  • Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups or enable new hydrogen bonding and dipole-dipole interactions with a target receptor, potentially increasing binding affinity and drug potency.

This compound is therefore a valuable tool for chemists to fine-tune the properties of a lead compound, transforming it into a viable drug candidate.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard ClassGHS StatementPictogramPrecautionary Measures
Skin Irritation H315: Causes skin irritationGHS07P280: Wear protective gloves/clothing.
Eye Irritation H319: Causes serious eye irritationGHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Respiratory Irritation H335: May cause respiratory irritationGHS07P261: Avoid breathing vapor/mist.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[1]

Conclusion

This compound is a well-characterized chemical intermediate with a defined molecular formula of C₈H₉FO and a molecular weight of 140.16 g/mol . Its straightforward synthesis and, more importantly, the strategic value of its fluorinated phenyl group make it an indispensable building block in pharmaceutical research. Its application allows medicinal chemists to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates, underscoring the critical role of fluorinated synthons in the development of modern therapeutics.

References

A Comprehensive Technical Guide to the Physical Properties of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Fluorophenyl)ethanol in Modern Chemistry

This compound is a key aromatic alcohol that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a fluorine-substituted phenyl group attached to an ethanol backbone, imparts unique chemical properties that are leveraged in the development of novel therapeutic agents, including antiviral and antifungal drugs, as well as analgesics.[1] A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a detailed examination of these critical parameters, supported by robust experimental methodologies for their accurate determination.

Core Physical Properties of this compound

The precise physical constants of a compound are fundamental to its chemical identity and behavior. The boiling point and density are particularly crucial for process scale-up, reaction monitoring, and ensuring the purity of synthetic intermediates.

Physical PropertyValueConditionsSource(s)
Boiling Point 196.2°Cat 760 mmHg[2]
187-189°CNot Specified[1]
121°Cat 45 mmHg[3]
120-121°Cat 45 Torr[4]
104-106°Cat 20 mmHg[5]
Density 1.21 g/cm³Not Specified[3][5]
1.1201 g/cm³at 20°C[4]

Note: The significant variation in boiling point is due to its dependence on ambient pressure. It is crucial to record the barometric pressure when determining the boiling point to ensure accuracy and reproducibility.[6]

Experimental Determination of Physical Properties

The following sections detail the rigorous, field-proven methodologies for the precise determination of the boiling point and density of this compound. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a highly efficient and reliable technique for determining the boiling point of a small quantity of liquid.[7] The unique design of the Thiele tube allows for uniform heating of the heat-transfer medium (typically mineral oil), ensuring an accurate temperature reading at the point of boiling.

Causality Behind Experimental Choices:

  • Small Sample Size: This method is ideal when working with valuable or limited quantities of a substance.

  • Uniform Heating: The convection currents established within the Thiele tube's side arm ensure that the sample and the thermometer are heated evenly, minimizing temperature gradients and leading to a more accurate determination.[8]

  • Clear Endpoint: The observation of a continuous stream of bubbles followed by the liquid being drawn back into the capillary provides a distinct and reproducible endpoint for the boiling point measurement.[7]

Experimental Protocol:

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Sample Introduction: Introduce a small amount (a few milliliters) of this compound into a fusion tube.

  • Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the sample. Attach the fusion tube to a thermometer.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

  • Observation: Gently heat the side arm of the Thiele tube. Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

  • Measurement: Cease heating and record the temperature at the precise moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point.[7][8]

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination cluster_prep Preparation cluster_assembly Assembly cluster_measurement Measurement prep1 Seal Capillary Tube prep2 Add Sample to Fusion Tube prep1->prep2 assembly1 Insert Capillary into Fusion Tube prep2->assembly1 assembly2 Attach to Thermometer assembly1->assembly2 assembly3 Immerse in Thiele Tube assembly2->assembly3 measurement1 Heat Thiele Tube assembly3->measurement1 measurement2 Observe Bubble Stream measurement1->measurement2 measurement3 Record Temperature at Endpoint measurement2->measurement3

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination: The Pycnometer Method

Density is a fundamental physical property defined as the mass per unit volume. For liquids, its determination requires precise measurement of both mass and volume. While a graduated cylinder and balance can be used, the pycnometer (or density bottle) method offers a higher degree of accuracy and precision.

Causality Behind Experimental Choices:

  • High Accuracy: A pycnometer is a flask with a ground glass stopper that has a fine capillary, allowing for a very precise and reproducible volume to be measured.

  • Temperature Control: The density of liquids is temperature-dependent.[9] Performing the measurement at a controlled temperature (e.g., 20°C) is crucial for obtaining a standardized value.

  • Minimization of Evaporation: The stoppered design of the pycnometer minimizes solvent evaporation, which could otherwise lead to inaccuracies in the mass measurement.

Experimental Protocol:

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer and weigh it.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with this compound at the same temperature as the water, insert the stopper, dry the exterior, and weigh it.

  • Calculation:

    • Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

    • Volume of pycnometer = Mass of water / Density of water at the measured temperature

    • Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Density of sample = Mass of sample / Volume of pycnometer

Diagram of Density Determination Workflow:

DensityDetermination cluster_mass Mass Measurements cluster_calc Calculations mass1 Weigh Empty Pycnometer mass2 Weigh Pycnometer + Water mass1->mass2 mass3 Weigh Pycnometer + Sample mass1->mass3 calc1 Calculate Mass of Water mass2->calc1 calc3 Calculate Mass of Sample mass3->calc3 calc2 Calculate Volume of Pycnometer calc1->calc2 calc4 Calculate Density of Sample calc2->calc4 calc3->calc4

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

The accurate determination of the physical properties of this compound is not merely an academic exercise but a practical necessity for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, thereby ensuring the integrity of subsequent synthetic work and contributing to the advancement of pharmaceutical and chemical sciences.

References

1-(3-Fluorophenyl)ethanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the solubility of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, present qualitative solubility data, and detail robust protocols for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to enable efficient process development, formulation, and analytical method design.

Introduction to this compound

This compound is a chiral secondary alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antifungal agents, as well as analgesics.[1] Its molecular structure, featuring a fluorinated phenyl ring and a hydroxyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in different solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing stable formulations.

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[2] The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on both enthalpic (ΔH_sol) and entropic (ΔS_sol) factors. For this compound, its solubility is primarily influenced by its ability to form various intermolecular interactions.

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The fluorine atom and the hydroxyl group create a significant molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are the primary interactions with non-polar, aprotic solvents.

The presence of a fluorine atom can significantly alter the physicochemical properties of organic compounds.[3] In this case, the fluorine substituent on the phenyl ring introduces an inductive electron-withdrawing effect, which can slightly increase the acidity of the hydroxyl proton, potentially influencing hydrogen bond strength. The incorporation of fluorine can also increase lipophilicity.[4]

Solubility Profile of this compound

Qualitative data indicates that this compound has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] This is consistent with the general principle that the presence of a larger organic structure (the fluorophenyl group) diminishes water solubility. A summary of its qualitative solubility is presented below.

SolventSolvent TypeDielectric Constant (approx. at 20-25°C)Observed Solubility
WaterPolar Protic80.1Limited
EthanolPolar Protic24.6Soluble[1]
AcetonePolar Aprotic20.7Soluble[1]
Diethyl EtherPolar Aprotic4.34Expected to be Soluble
TolueneNon-polar2.28Expected to be Soluble
HexaneNon-polar1.89Expected to be Soluble

Note: "Expected to be Soluble" is based on the "like dissolves like" principle and the compound's known solubility in other organic solvents.

Experimental Determination of Solubility

A reliable and reproducible method for quantitatively determining solubility is crucial for process development. The isothermal shake-flask method is a widely accepted standard.

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel. The presence of excess solid is critical to ensure equilibrium is reached.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium.[2] The time to reach equilibrium should be experimentally verified.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle for a sufficient period (e.g., 24 hours) at the same constant temperature to ensure complete separation of the solid and liquid phases.

    • For faster separation, centrifugation of the sample can be employed.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant. It is imperative to avoid aspirating any undissolved solid; the use of a syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Data Interpretation:

    • The measured concentration represents the solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_sep 2. Phase Separation cluster_analysis 3. Sampling & Analysis cluster_result 4. Result prep1 Add excess solute to solvent prep2 Seal and place in thermostatted shaker prep1->prep2 prep3 Agitate at constant T for 24-48h prep2->prep3 sep1 Cease agitation prep3->sep1 sep2 Allow to settle at constant T (24h) OR Centrifuge sep1->sep2 an1 Withdraw supernatant via syringe filter sep2->an1 an2 Dilute sample if necessary an1->an2 an3 Analyze via validated HPLC or GC method an2->an3 res1 Calculate concentration (g/L) an3->res1 res2 Repeat in triplicate res1->res2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility: A Deeper Dive

Temperature: The solubility of most solids in liquids increases with increasing temperature.[5] This is because the dissolution process is typically endothermic (ΔH_sol > 0). This property is fundamental for developing crystallization-based purification methods, where a compound is dissolved in a hot solvent and then cooled to induce crystallization.

pH (for aqueous solutions): As a neutral molecule with a predicted pKa of around 14.16, this compound's solubility in water is largely independent of pH within the typical range (pH 2-12).[6] It does not possess readily ionizable functional groups that would be significantly affected by changes in pH.

Presence of Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly water-soluble compounds. Given its solubility in ethanol, it is expected that the aqueous solubility of this compound can be significantly increased by the addition of pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycols.

Intermolecular Interactions Visualized:

G cluster_solute This compound cluster_solvents Solvent Types solute Features: - OH group (H-bond donor/acceptor) - Phenyl Ring (van der Waals) - Fluorine (dipole) protic Polar Protic (e.g., Water, Ethanol) solute->protic Strong H-Bonding Dipole-Dipole aprotic_p Polar Aprotic (e.g., Acetone) solute->aprotic_p Dipole-Dipole nonpolar Non-polar (e.g., Toluene, Hexane) solute->nonpolar van der Waals

Caption: Dominant intermolecular forces driving solubility.

Conclusion and Practical Implications

The solubility profile of this compound, characterized by limited aqueous solubility and good solubility in organic solvents, has significant implications for its use in pharmaceutical development.

  • For Process Chemistry: Its solubility in a range of organic solvents provides flexibility in choosing reaction media to optimize yield and minimize byproducts. However, its limited water solubility is an important consideration for aqueous workups and extractions.

  • For Purification: The expected increase in solubility with temperature makes crystallization a viable and efficient purification method. A suitable solvent or solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • For Formulation Science: The limited aqueous solubility may present challenges for developing simple aqueous formulations. The use of co-solvents, surfactants, or other formulation technologies may be necessary to achieve the desired concentration in an aqueous medium.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3-Fluorophenyl)ethanol, a molecule of interest in synthetic chemistry and drug development. The presence of a fluorine atom introduces specific and informative complexities to the spectra, namely through-bond spin-spin coupling, which serves as a powerful tool for unambiguous structural assignment. This document is intended for researchers and scientists who require a robust understanding of how to acquire and interpret high-quality NMR data for fluorinated organic compounds.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the structure below. This numbering scheme will be used consistently for all spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) prep2 Dissolve in 0.6 mL CDCl₃ with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq_start Insert Sample & Lock prep3->acq_start shim Shim Magnetic Field acq_start->shim acq_h1 Acquire ¹H Spectrum (zg30, 16 scans) shim->acq_h1 acq_c13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) acq_h1->acq_c13 proc1 Fourier Transform (FT) acq_c13->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) proc4->analysis

An In-depth Technical Guide to the FTIR and Mass Spectrum Analysis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.[1] We delve into the core analytical techniques of Fourier Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) to elucidate its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but a deep dive into the causality behind the spectral features. By integrating established methodologies with detailed spectral interpretation, this guide serves as a self-validating reference for the characterization of this and similar aromatic alcohols.

Introduction: The Significance of this compound

This compound (CAS No. 402-63-1, Molecular Formula: C₈H₉FO) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis.[1][2][3][4][5] Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it a valuable precursor for various pharmaceutical compounds, including antiviral and antifungal agents.[1] Accurate and unambiguous structural confirmation is paramount in drug development and chemical research to ensure the integrity of the final product. FTIR and Mass Spectrometry are powerful, complementary techniques that provide a detailed molecular fingerprint, confirming both the functional groups present and the overall molecular weight and fragmentation pattern.

This guide will explore the theoretical underpinnings and practical application of these techniques for the analysis of this compound, a colorless to pale yellow liquid with a molecular weight of approximately 140.15 g/mol .[1]

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule, providing a "fingerprint" that allows for the identification of its functional groups.

Causality in Experimental Design: Why Attenuated Total Reflectance (ATR)?

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique over traditional transmission methods. The rationale is twofold:

  • Minimal Sample Preparation: ATR requires only a small drop of the liquid to be placed directly onto the crystal surface, eliminating the need for cuvettes and dilution, which can introduce solvent peaks and affect accuracy.

  • Reproducibility: The path length of the IR beam is constant and determined by the properties of the ATR crystal and the angle of incidence, leading to highly reproducible spectra.

Experimental Protocol: FTIR-ATR Analysis

A robust protocol for acquiring the FTIR spectrum of this compound is as follows:

  • Instrument Preparation: Ensure the FTIR spectrometer, equipped with a diamond ATR accessory, is purged and stable.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical setting would be the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument_Prep Instrument Purge & Stabilization Clean_Crystal Clean ATR Crystal Instrument_Prep->Clean_Crystal Ready Background Acquire Background Spectrum Clean_Crystal->Background Start Sample_App Apply Liquid Sample Background->Sample_App Complete Sample_Spec Acquire Sample Spectrum Sample_App->Sample_Spec Ready Process Ratio Sample to Background Sample_Spec->Process Data Interpret Interpret Spectrum Process->Interpret Final Spectrum

Caption: A streamlined workflow for FTIR-ATR analysis.

Spectral Interpretation and Data Summary

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[6] The interpretation relies on correlating the observed peaks with known vibrational frequencies of specific functional groups.[7][8][9][10]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3350 (broad)O-H stretchAlcohol (-OH)Strong
~3050-3000C-H stretch (sp²)Aromatic RingMedium
~2970C-H stretch (sp³)Methyl/Methine (-CH₃, -CH)Medium
~1610, ~1590, ~1490C=C stretch in-ringAromatic RingMedium
~1450C-H bend (asymmetric)Methyl (-CH₃)Medium
~1250C-F stretchAryl-FluorideStrong
~1070C-O stretchSecondary AlcoholStrong
~880, ~780, ~690C-H out-of-plane bendm-disubstituted AromaticStrong

Note: The exact wavenumbers are based on typical values for these functional groups and may vary slightly in the actual spectrum.

The broad, strong absorption around 3350 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the alcohol group. The peaks just above 3000 cm⁻¹ confirm the presence of C-H bonds on the aromatic ring, while the peak around 2970 cm⁻¹ is due to the aliphatic C-H bonds of the ethyl group. The series of absorptions between 1610 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.[8][9][11] A strong band around 1250 cm⁻¹ is attributed to the C-F stretching vibration, a key identifier for this molecule. The strong absorption at approximately 1070 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol. Finally, the pattern of strong bands in the 900-675 cm⁻¹ region is characteristic of a meta-disubstituted benzene ring.[8][11]

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides the molecular weight of the compound and structural information based on the fragmentation pattern.

Rationale for GC-MS

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical approach. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or methanol.

  • GC Separation:

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to ensure good separation and peak shape, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A typical range would be m/z 40-400.

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI-MS is governed by the stability of the resulting ions. The molecular ion (M⁺˙) is formed by the loss of an electron. Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic ring.[12] The subsequent fragmentation pathways are predictable based on established principles for benzyl alcohols.[13][14][15][16]

The primary fragmentation is the α-cleavage (cleavage of the bond adjacent to the oxygen atom), which is a characteristic fragmentation pathway for alcohols.[15] In this case, the loss of a methyl radical (•CH₃) is highly favored as it results in a resonance-stabilized cation.

Fragmentation_Pathway M This compound C₈H₉FO m/z = 140 M_ion [M]⁺˙ m/z = 140 M->M_ion Ionization (-e⁻) Frag1 [M - CH₃]⁺ C₇H₆FO⁺ m/z = 125 (Base Peak) M_ion->Frag1 α-cleavage (- •CH₃) Frag2 [M - H₂O]⁺˙ C₈H₇F⁺˙ m/z = 122 M_ion->Frag2 Dehydration (- H₂O) Frag4 [CH₃-CH=OH]⁺ m/z = 45 M_ion->Frag4 α-cleavage (- •C₇H₆F) Frag3 [C₆H₄F]⁺ m/z = 95 Frag1->Frag3 Loss of CO (- CO)

Caption: Proposed EI-MS fragmentation pathway for this compound.

Mass Spectrum Data Interpretation

The mass spectrum of this compound would be expected to show the following key fragments:[17]

m/zProposed Fragment IonFormulaSignificance
140[C₈H₉FO]⁺˙Molecular Ion (M⁺˙)Confirms the molecular weight of the compound.
125[C₇H₆FO]⁺[M - CH₃]⁺Base Peak . Formed by α-cleavage, losing a methyl radical.
122[C₈H₇F]⁺˙[M - H₂O]⁺˙Loss of water (dehydration), common for alcohols.
95[C₆H₄F]⁺Fluorophenyl cationFormed from the m/z 125 fragment by loss of CO.
77[C₆H₅]⁺Phenyl cationPotential loss of HF from the m/z 95 fragment.
45[C₂H₅O]⁺[CH₃-CH=OH]⁺Formed by cleavage of the benzylic C-C bond.

The base peak at m/z 125 is the most critical diagnostic fragment. Its formation via the loss of a methyl group (140 - 15 = 125) is a highly favorable process due to the formation of a resonance-stabilized oxonium ion. The presence of a peak at m/z 122 corresponds to the loss of a water molecule (18 mass units), a common fragmentation for alcohols.[12][14] The fragment at m/z 95 represents the fluorophenyl cation, likely formed by the loss of carbon monoxide (CO) from the m/z 125 fragment.

Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and definitive characterization of this compound. FTIR analysis confirms the presence of the key functional groups—the hydroxyl group, the aromatic ring, and the carbon-fluorine bond—and provides insight into the substitution pattern of the phenyl ring. Concurrently, GC-MS analysis confirms the molecular weight and reveals a predictable fragmentation pattern, with the base peak at m/z 125 providing strong evidence for the benzylic alcohol structure. This integrated analytical approach, grounded in established chemical principles, ensures the high degree of certainty required in pharmaceutical and chemical research environments.

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Fluorophenyl)ethanol is a chiral alcohol that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical industry. The strategic introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, rendering it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical structure, nomenclature, and key physical properties. A significant focus is placed on synthetic methodologies, with an in-depth exploration of the enantioselective reduction of 3'-fluoroacetophenone to yield the optically pure enantiomers. This section elucidates the mechanistic underpinnings of widely employed catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, providing a rationale for experimental design and optimization. Furthermore, a thorough analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in its unambiguous identification and characterization. Finally, this guide highlights its critical role in drug development, exemplified by its use as a key intermediate in the synthesis of the antiemetic drug Aprepitant.

Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

This compound is a secondary alcohol characterized by an ethanol backbone substituted with a 3-fluorophenyl group at the C-1 position. The presence of a stereocenter at the carbinol carbon (C-1) means the compound exists as a pair of enantiomers: (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol.

  • IUPAC Name: this compound

  • Synonyms: 3-Fluoro-α-methylbenzyl alcohol, 3-Fluorophenylmethylcarbinol

  • CAS Number: 402-63-1 (for the racemate)

  • Molecular Formula: C₈H₉FO

  • Molecular Weight: 140.16 g/mol

The chemical structure is depicted below:

Chemical Structure of this compound

(Note: The image is a placeholder for the actual chemical structure.)

Physicochemical Data

A compilation of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid--INVALID-LINK--[1]
Boiling Point 187-189 °C at 760 mmHg--INVALID-LINK--[1]
Density ~1.12 g/cm³ at 25 °C--INVALID-LINK--
Flash Point 93 °C--INVALID-LINK--
Solubility Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water--INVALID-LINK--[1]
Storage Store in a cool, dry place. Sealed in dry, room temperature.--INVALID-LINK--, --INVALID-LINK--[1][2]

Synthesis of this compound: A Focus on Enantioselectivity

The most common and industrially relevant method for synthesizing this compound is the reduction of its corresponding ketone precursor, 3'-fluoroacetophenone. Given the chirality of the target alcohol and its importance in pharmaceutical applications, achieving high enantioselectivity is paramount. This section will detail the asymmetric reduction, focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction.

Precursor: 3'-Fluoroacetophenone

The starting material, 3'-fluoroacetophenone, is commercially available and can be synthesized through methods such as the Friedel-Crafts acylation of fluorobenzene.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Protocol

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][3][4][5][6] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.

Expertise in Practice: Causality of Experimental Choices

The choice of the CBS reduction is deliberate for several reasons:

  • High Enantioselectivity: The rigid, chiral environment of the oxazaborolidine catalyst allows for excellent facial discrimination of the ketone, leading to high enantiomeric excess (ee) of the desired alcohol enantiomer.

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the stereochemistry of the proline-derived catalyst used. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed, and vice-versa.

  • Catalytic Nature: The reaction requires only a catalytic amount of the expensive chiral ligand, making the process more atom-economical and cost-effective on an industrial scale.

Reaction Mechanism:

The mechanism of the CBS reduction is a well-elucidated, catalyst-controlled process:

  • Catalyst-Borane Complex Formation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1][3]

  • Ketone Coordination: The prochiral ketone (3'-fluoroacetophenone) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone. The larger substituent (the 3-fluorophenyl group) orients itself away from the chiral directing group on the catalyst to minimize steric hindrance.[6]

  • Intramolecular Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereoselective, dictated by the conformation of the catalyst-ketone complex.[3][6]

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle.

  • Work-up: An acidic work-up is performed to hydrolyze the alkoxyborane and liberate the final chiral alcohol product, this compound.[6]

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Progress cluster_workup Work-up & Purification start Dissolve (S)-CBS Catalyst in Anhydrous THF reagents Add 3'-Fluoroacetophenone start->reagents Inert Atmosphere (N₂/Ar) borane Slowly add Borane Source (BMS) at 0-5 °C reagents->borane stir Stir at Room Temperature borane->stir Maintain Temperature Control monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Methanol monitor->quench Upon Completion acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify by Column Chromatography extract->purify product (R)-1-(3-Fluorophenyl)ethanol purify->product

Caption: Experimental workflow for the CBS reduction.

Experimental Protocol: Synthesis of (R)-1-(3-Fluorophenyl)ethanol

Materials:

  • 3'-Fluoroacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: Add 3'-fluoroacetophenone (1.0 eq) to the flask. Subsequently, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.

  • Work-up: Add 2 M HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-1-(3-Fluorophenyl)ethanol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following spectral data is based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.)

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

  • ~7.30-6.90 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons. The meta-coupling with the fluorine atom will further split these signals.

  • ~4.90 ppm (q, J ≈ 6.5 Hz, 1H): A quartet for the methine proton (-CHOH), split by the three protons of the adjacent methyl group.

  • ~2.0-2.5 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH). The chemical shift of this peak is variable and depends on concentration and solvent.

  • ~1.45 ppm (d, J ≈ 6.5 Hz, 3H): A doublet for the three methyl protons (-CH₃), split by the adjacent methine proton.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to C-F coupling, the signals for the aromatic carbons will appear as doublets.

  • ~163 ppm (d, ¹JCF ≈ 245 Hz): The carbon atom directly bonded to fluorine (C3).

  • ~148 ppm (d, ³JCF ≈ 7 Hz): The ipso-carbon to the ethanol substituent (C1).

  • ~130 ppm (d, ³JCF ≈ 8 Hz): The C5 aromatic carbon.

  • ~121 ppm (s): The C6 aromatic carbon.

  • ~114 ppm (d, ²JCF ≈ 21 Hz): The C4 aromatic carbon.

  • ~112 ppm (d, ²JCF ≈ 22 Hz): The C2 aromatic carbon.

  • ~70 ppm (s): The methine carbon (-CHOH).

  • ~25 ppm (s): The methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • ~3350 cm⁻¹ (broad): O-H stretch of the alcohol group.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

  • ~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch.

  • ~1600, 1580, 1480 cm⁻¹ (sharp): C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ (strong): C-F stretch.

  • ~1100 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

  • m/z = 140: Molecular ion peak [M]⁺.

  • m/z = 125: Loss of a methyl group [M-CH₃]⁺.

  • m/z = 122: Loss of water [M-H₂O]⁺.

  • m/z = 109: [M-CH₂OH]⁺ fragment.

  • m/z = 96: Fluorotropylium ion.

Applications in Drug Development: The Case of Aprepitant

The primary application of enantiomerically pure (R)-1-(3-Fluorophenyl)ethanol is as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

A prominent example is its use in the synthesis of Aprepitant . Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

The synthesis of Aprepitant involves the coupling of a morpholine derivative with a chiral side chain. The stereochemistry of this side chain is critical for the drug's efficacy, and it is derived from a chiral alcohol. While the commercial synthesis of Aprepitant itself uses (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, the structurally related this compound serves as a key building block for analogous compounds and illustrates the importance of such chiral fluorinated synthons in medicinal chemistry. The synthesis of these complex morpholine-based structures often involves the reaction of the chiral alcohol with a suitable morpholinone derivative.

Aprepitant_Intermediate cluster_synthesis Role in API Synthesis start (R)-1-(3-Fluorophenyl)ethanol (Chiral Building Block) reagents Coupling with Morpholinone Derivative start->reagents Multi-step Synthesis intermediate Chiral Intermediate (e.g., for Aprepitant analogues) reagents->intermediate api Final API (e.g., Aprepitant) intermediate->api Further Elaboration

Caption: Role of this compound in API synthesis.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple fluorinated aromatics and complex, high-value chiral products. Its importance is underscored by the demand for enantiomerically pure forms in the pharmaceutical industry. A thorough understanding of its synthesis, particularly asymmetric methods like the CBS reduction, and its detailed spectroscopic properties are essential for researchers and process chemists. As drug discovery continues to leverage the unique properties of fluorine, the role of versatile intermediates like this compound is set to expand, solidifying its place as a key component in the synthetic chemist's toolbox.

References

Safety, handling, and MSDS for 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS No. 402-63-1). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond standard MSDS recitation to provide a risk-based framework grounded in the principles of industrial hygiene and self-validating safety protocols.

Section 1: Compound Profile & Hazard Synopsis

This compound is a colorless to pale yellow liquid used as a laboratory chemical and an intermediate in the manufacture of more complex substances, particularly in the pharmaceutical industry.[1][2] Its core structure consists of a phenyl group attached to an ethanol molecule with a fluorine substituent at the 3-position.[1]

A preliminary hazard assessment reveals that this compound is an irritant, primarily affecting the skin, eyes, and respiratory system.[2] It is not classified as a flammable liquid but is considered combustible.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Chemical Identifier Data
IUPAC Name This compound
Synonyms 3-Fluoro-alpha-methylbenzyl alcohol, 3-Fluorophenylmethylcarbinol[2][4]
CAS Number 402-63-1[2]
Molecular Formula C8H9FO[2][5]
Molecular Weight 140.15 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][4]

Section 2: GHS Hazard Analysis & Regulatory Framework

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance, requiring specific precautionary measures.

GHS Signal Word: Warning [2]

GHS Pictogram:

alt text

GHS Classification Hazard Code Hazard Statement
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H335: May cause respiratory irritation[2]

Regulatory Notes:

  • TSCA: This substance is not listed on the United States Environmental Protection Agency Toxic Substances Control Act (TSCA) inventory.[2]

  • California Proposition 65: This product does not contain any substances known to the state of California to cause cancer or reproductive harm.[2]

Section 3: The Hierarchy of Controls: A Risk-Based Handling Protocol

To ensure maximum safety, handling procedures should be based on the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound elimination Elimination/Substitution (Not applicable for direct research) engineering Engineering Controls • Work in a certified chemical fume hood. • Ensure eyewash stations & safety showers are accessible. elimination->engineering Most Effective admin Administrative Controls • Follow Standard Operating Procedures (SOPs). • Prohibit eating, drinking, smoking in lab. • Ensure proper labeling and storage. engineering->admin ppe Personal Protective Equipment (PPE) • See Section 3.1 for detailed specifications. admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Causality in Practice:

  • Engineering Controls: The primary defense against respiratory irritation (H335) is to prevent vapor inhalation.[2] A chemical fume hood achieves this by capturing vapors at the source. Emergency showers and eyewash stations are critical because they provide immediate decontamination for eye (H319) and skin (H315) exposures.[2]

  • Administrative Controls: Clear protocols and proper labeling prevent accidental misuse or exposure. Good laboratory hygiene, such as washing hands after handling, prevents inadvertent ingestion and cross-contamination.[2]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against direct contact. It does not eliminate the hazard, but creates a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Specifications
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[2][6]To prevent skin irritation (H315) upon contact.[2]
Eye/Face Protection Chemical safety goggles or a face shield.[2]To prevent serious eye irritation (H319) from splashes or vapors.[2]
Skin/Body Protection Laboratory coat. Wear suitable protective clothing to prevent skin exposure.[7]To protect skin from accidental contact and contamination of personal clothing.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7]Required only when engineering controls are insufficient to prevent respiratory irritation (H335).[2]

Section 4: Laboratory Storage & Chemical Compatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2] These substances can react exothermically, potentially leading to a fire or explosion.

  • Conditions to Avoid: Keep away from heat, sparks, and open flames.[2] While not highly flammable, it is a combustible liquid.[3]

Section 5: Emergency Protocols – A Self-Validating Response System

In the event of an emergency, a clear and practiced response is critical. All personnel must be familiar with these procedures and the location of safety equipment.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move Move to fresh air. If not breathing, give artificial respiration. inhalation->move wash Wash with plenty of soap and water. Remove contaminated clothing. skin->wash rinse Rinse cautiously with water for at least 15 mins. Remove contact lenses if possible. eye->rinse mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->mouth end Seek Immediate Medical Attention move->end wash->end rinse->end mouth->end

Caption: Workflow for responding to an accidental exposure.

First-Aid Protocols
  • General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.[8] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth out with water and never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the area.[2]

  • Ventilate: Ensure adequate ventilation of the spill area.[2]

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Stop the leak if it is safe to do so. Use an inert absorbent material (e.g., sand, dry chemical absorbent) to dike the spill.[2]

  • Cleanup: For small spills, absorb with a dry chemical absorbent.[2] For large spills, dike for recovery or absorb with appropriate material.[2] Sweep or shovel the absorbed material into an appropriate container for disposal.[2] Use non-sparking tools and explosion-proof equipment if necessary.[2]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[2] The use of alcohol-resistant foam is critical because traditional foams can be broken down by alcohols.[9]

  • Special Hazards: During a fire, thermal decomposition can generate hazardous gases, including carbon oxides and hydrogen fluoride.[2] There is a risk of explosion if the container is heated under confinement.[2]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8] Use a water spray to cool exposed containers.[2]

Section 6: Toxicological & Physicochemical Data Reference

Property Value Source
Boiling Point 187-189 °C; 121 °C @ 45 mmHg[1][4]
Flash Point 93 °C (199.4 °F)[4][10]
Density 1.21 g/cm³[4]
Refractive Index ~1.505[4][11]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[1]
pKa 14.16 ± 0.20 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]

Section 7: Waste Disposal & Environmental Considerations

Chemical waste must be handled and disposed of with care to prevent environmental contamination.

  • Disposal Method: Dispose of unused material and its container at an approved waste disposal facility.[2] It may be possible to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]

  • Environmental Precautions: Do not let the product enter drains, sewers, or public waters.[2][8] Notify authorities if the product enters these systems.[2]

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)ethanol, a pivotal chiral building block in modern organic synthesis and drug discovery. We will delve into the strategic importance of this molecule, dictated by the unique stereoelectronic properties of the fluorine atom and the chirality of the secondary alcohol. This guide will explore state-of-the-art methodologies for its enantioselective synthesis, including transition-metal-catalyzed asymmetric reduction and biocatalysis. Furthermore, we will highlight its applications in the synthesis of high-value molecules, particularly within the pharmaceutical industry. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Value of Fluorinated Chiral Alcohols

Chirality is a fundamental concept in pharmaceutical sciences, as the physiological activity of a drug is often dictated by its three-dimensional structure.[1] A single enantiomer of a chiral drug may exhibit the desired therapeutic effect, while its mirror image could be inactive or even toxic.[1] This has led to a paradigm shift in the pharmaceutical industry from the development of racemic mixtures to single-enantiomer drugs, a strategy often referred to as a "chiral switch".[1][2]

Chiral alcohols, in particular, are highly valued intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] Their hydroxyl group provides a versatile handle for a wide array of chemical transformations. When combined with the unique properties of fluorine, the utility of these building blocks is significantly enhanced. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6]

This compound emerges as a particularly valuable building block at the intersection of these two critical areas. The meta-position of the fluorine atom on the phenyl ring provides a unique electronic and steric environment, influencing the reactivity and conformational preferences of the molecule. This guide will provide an in-depth exploration of the synthesis and application of this key chiral intermediate.

Enantioselective Synthesis of this compound

The primary route to optically pure this compound is the asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone.[7] Both chemical and biological methods have been developed to achieve high enantioselectivity.

Transition-Metal-Catalyzed Asymmetric Reduction

Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful methods for the enantioselective reduction of ketones.[8] These reactions typically employ chiral transition-metal complexes as catalysts. Ruthenium and rhodium complexes bearing chiral ligands are among the most successful catalysts for this transformation.

A general approach involves the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[9]

Table 1: Comparison of Selected Catalytic Systems for the Asymmetric Reduction of 3-Fluoroacetophenone

Catalyst/Ligand SystemReductantSolventTemp (°C)Yield (%)ee (%)Reference
RuCl2(p-cymene)}2]/chiral pseudo-dipeptide2-Propanol2-PropanolRT>95>98[8]
[RhCl(cod)]2/Josiphos-type ligandH2 (50 bar)EtCN/AcOHRTHigh>95[10]

Note: This table presents representative data. Specific reaction conditions and results may vary.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium precursor [{RuCl2(p-cymene)}2] and the chiral ligand in the appropriate stoichiometric ratio.

  • Add degassed 2-propanol as both the solvent and the hydrogen source.

  • Stir the mixture at room temperature for the specified time to allow for catalyst formation.

  • Add 3-fluoroacetophenone to the reaction mixture.

  • Add a base, such as NaOH or KOH, to activate the catalyst.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.

  • Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: The base is crucial for the deprotonation of the pro-ligand and the formation of the active ruthenium-hydride species.

  • Chiral Ligand: The choice of ligand is paramount as its stereochemistry dictates the facial selectivity of the hydride attack on the ketone.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods for the synthesis of chiral compounds.[11][12] Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exquisite stereoselectivity under mild reaction conditions.[13][14] These reactions can be performed using either isolated enzymes or whole microbial cells.[12]

The use of whole cells can be advantageous as it circumvents the need for the isolation and purification of the enzyme and provides an in-situ cofactor regeneration system (e.g., NAD(P)H).[11]

Table 2: Examples of Biocatalytic Reduction of 3-Fluoroacetophenone

BiocatalystCo-substrateReaction MediumYield (%)ee (%)Reference
Aspergillus terreus cellsGlycerolPhosphate bufferHigh>99[7]
Recombinant E. coli expressing a KREDIsopropanolAqueous buffer>90>99[13]
Daucus carota cellsGlucoseAqueous medium6698

Note: This table provides illustrative examples. Specific outcomes depend on the specific enzyme or organism and reaction conditions.

Experimental Protocol: Whole-Cell Bioreduction

  • Cultivate the selected microorganism (e.g., Aspergillus terreus) in a suitable growth medium until the desired cell density is reached.

  • Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer).

  • Resuspend the cell pellet in the reaction buffer to a specific concentration (e.g., g/L of dry cell weight).

  • To the cell suspension, add the substrate, 3-fluoroacetophenone, and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Incubate the reaction mixture at a controlled temperature and with agitation (e.g., 30°C, 200 rpm).

  • Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate it, and purify the product as needed.

  • Determine the enantiomeric excess of the product by chiral chromatography.

Self-Validating System in Biocatalysis:

The success of a biocatalytic reduction is often self-validating through the high enantiomeric excess achieved. The intricate three-dimensional structure of the enzyme's active site acts as a highly selective chiral environment, making the formation of the "wrong" enantiomer sterically and energetically unfavorable. The observation of high ee values is a direct confirmation of the enzyme's intended stereochemical control.

Applications in Drug Development

Chiral this compound is a valuable precursor for the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to introduce a specific stereocenter and a fluorinated phenyl group into a target molecule.

For instance, the trifluoromethyl analog, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is a key intermediate in the synthesis of a neuroprotective compound.[15] While not identical, the synthetic strategies and the role of the chiral alcohol are analogous. The chiral alcohol can be used to introduce the stereogenic center via nucleophilic substitution or etherification reactions.

Diagram: Generalized Synthetic Utility

G A This compound (R or S enantiomer) B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Reagent (e.g., TsCl, MsCl) E Etherification (e.g., Williamson Ether Synthesis) A->E Base, Electrophile (R-X) C Nucleophilic Substitution (SN2) B->C Nucleophile (Nu-) D Target Molecule with Inverted Stereocenter C->D F Target Molecule with Retained Stereocenter E->F

Caption: Synthetic pathways utilizing chiral this compound.

Visualization of Key Processes

Diagram: Enantioselective Reduction Workflow

G cluster_0 Asymmetric Reduction Ketone 3-Fluoroacetophenone (Prochiral) Product Enantiomerically Enriched This compound Ketone->Product Reduction Catalyst Chiral Catalyst (Chemical or Biological) Catalyst->Product Hydride Hydride Source (e.g., H2, 2-Propanol) Hydride->Product Analysis Chiral HPLC/GC Analysis (Determination of ee) Product->Analysis Result High Enantiomeric Excess (e.g., >98% ee) Analysis->Result

Caption: General workflow for the enantioselective reduction of 3-fluoroacetophenone.

Conclusion

This compound stands as a testament to the power of combining chirality and fluorine chemistry in the design of valuable synthetic intermediates. The development of robust and highly selective methods for its synthesis, particularly through asymmetric catalysis and biocatalysis, has made both of its enantiomers readily accessible. As the demand for enantiomerically pure and fluorinated drug candidates continues to grow, the importance of chiral building blocks like this compound in the pharmaceutical and fine chemical industries is set to increase. This guide has provided a foundational understanding of its synthesis and applications, intended to empower researchers in their pursuit of novel and effective chemical entities.

References

Methodological & Application

Synthesis of 1-(3-Fluorophenyl)ethanol from 3'-Fluoroacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(3-Fluorophenyl)ethanol in Medicinal Chemistry

This compound is a key chiral building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by altering their electronic properties and lipophilicity.[3] As such, robust and well-characterized synthetic routes to this alcohol are of paramount importance to researchers in drug discovery and development. This application note provides a detailed protocol for the synthesis of this compound via the reduction of 3'-fluoroacetophenone, with a primary focus on the widely utilized sodium borohydride reduction method. We will also briefly explore alternative approaches such as catalytic hydrogenation and enzymatic reduction.

Chemical Principles: The Reduction of Aromatic Ketones

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This process involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. The most common laboratory method for this transformation is the use of hydride-donating reagents.

Mechanism of Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[4][5] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 3'-fluoroacetophenone. The resulting alkoxide is then protonated during the workup step to yield the final alcohol product.[4]

The overall stoichiometry of the reaction allows for one mole of sodium borohydride to reduce four moles of the ketone, as each of the four hydride ions is available for transfer. However, in practice, a molar excess of sodium borohydride is often used to ensure the complete conversion of the starting material.[6]

Sodium Borohydride Reduction Mechanism ketone 3'-Fluoroacetophenone alkoxide Alkoxide Intermediate ketone->alkoxide Hydride Attack nabh4 NaBH₄ nabh4->alkoxide solvent Solvent (e.g., Methanol) solvent->alkoxide alcohol This compound alkoxide->alcohol Protonation workup Acidic Workup (H₃O⁺) workup->alcohol

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: Sodium Borohydride Reduction of 3'-Fluoroacetophenone

This protocol details the steps for the synthesis of this compound from 3'-fluoroacetophenone using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier
3'-Fluoroacetophenone≥98%Sigma-Aldrich
Sodium borohydride≥98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid3 MVWR
Anhydrous sodium sulfateGranularVWR
Deionized water
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (36.2 mmol) of 3'-fluoroacetophenone in 100 mL of methanol.[7]

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to approximately 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature with the ice bath, slowly and portion-wise add 1.67 g (44.2 mmol, 1.2 equivalents) of sodium borohydride to the stirred solution over a period of 20-30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation. The reaction is exothermic, and slow addition is crucial to maintain temperature control.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of the more polar alcohol spot indicates reaction completion.

  • Quenching and Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the evolution of gas ceases and the solution is acidic (pH ~2-3). This step neutralizes the excess sodium borohydride and protonates the resulting alkoxide.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]

    • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Expected Yield and Characterization

The typical yield for this reaction is in the range of 85-95%. The final product, this compound, is a colorless to pale yellow liquid.[1]

PropertyValue
Molecular Formula C₈H₉FO[8]
Molecular Weight 140.16 g/mol
Boiling Point 187-189 °C[1]
Appearance Colorless to pale yellow liquid[1]

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Alternative Synthetic Strategies

While sodium borohydride reduction is a robust and common method, other synthetic approaches can be employed, particularly when stereoselectivity is a critical factor.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method is often highly efficient but may require specialized high-pressure equipment. Transfer hydrogenation, which uses a hydrogen donor like isopropanol in the presence of a ruthenium catalyst, is another viable option.[9][10]

Enzymatic and Asymmetric Synthesis

For the production of enantiomerically pure this compound, which is often a requirement for pharmaceutical applications, asymmetric synthesis methods are employed.[11][12] This can be achieved through:

  • Chiral Reducing Agents: Using chiral borane reagents or asymmetrically modified metal hydrides.

  • Biocatalysis: Employing enzymes, such as carbonyl reductases from microorganisms, which can stereoselectively reduce the ketone to a single enantiomer of the alcohol.[13][14][15] This "green chemistry" approach is conducted under mild conditions and often provides excellent enantiomeric excess.

Synthesis_Workflow start 3'-Fluoroacetophenone reduction Reduction start->reduction workup Workup & Purification reduction->workup product This compound workup->product analysis Spectroscopic Analysis product->analysis

Caption: General Experimental Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care.

  • 3'-Fluoroacetophenone and this compound may cause skin and eye irritation.[16] Avoid contact and inhalation.

  • Diethyl ether is extremely flammable. Use away from ignition sources.

Conclusion

The synthesis of this compound from 3'-fluoroacetophenone is a straightforward and high-yielding process when employing sodium borohydride as the reducing agent. This application note provides a reliable and detailed protocol for this transformation, suitable for researchers in academic and industrial settings. For applications requiring high enantiopurity, alternative methods such as asymmetric catalysis or biocatalysis should be considered. The successful synthesis and characterization of this important building block will facilitate the development of novel fluorinated pharmaceuticals.

References

Enantioselective Synthesis of (R)-1-(3-Fluorophenyl)ethanol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Alcohols

(R)-1-(3-Fluorophenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, enantiomerically pure fluorinated intermediates like (R)-1-(3-Fluorophenyl)ethanol are crucial for the development of novel therapeutics with improved pharmacological profiles. This guide provides a detailed overview of robust and scalable methods for the enantioselective synthesis of this valuable compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of three powerful asymmetric reduction strategies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.

Method 1: Asymmetric Transfer Hydrogenation (ATH) with Ru(II) Catalysts

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The choice of catalyst and ligand is paramount in achieving high enantioselectivity.

Causality of Experimental Choices

The mechanism of Ru(II)-catalyzed ATH involves the formation of a chiral ruthenium hydride species, which then delivers a hydride to the ketone in a stereoselective manner. The chiral ligand, often a tosylated diamine like TsDPEN, creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer to the prochiral ketone. The arene ligand on the ruthenium catalyst also plays a role in tuning the catalyst's activity and selectivity. Formic acid/triethylamine is often used as the hydrogen source as it can lead to high reaction rates and excellent enantioselectivities.[1]

Experimental Workflow: Asymmetric Transfer Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis prep_catalyst Prepare Ru(II)-chiral ligand complex dissolve_ketone Dissolve 3-fluoroacetophenone in solvent add_h_source Add hydrogen source (e.g., HCOOH/NEt3) dissolve_ketone->add_h_source add_catalyst Add Ru(II) catalyst solution add_h_source->add_catalyst stir_reaction Stir at controlled temperature add_catalyst->stir_reaction quench Quench reaction stir_reaction->quench extract Extract with organic solvent quench->extract dry_purify Dry and purify by chromatography extract->dry_purify analyze_ee Determine enantiomeric excess (chiral HPLC) dry_purify->analyze_ee

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation
  • Catalyst Preparation: In a nitrogen-flushed glovebox, prepare a 0.01 M solution of the chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, in anhydrous isopropanol.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-fluoroacetophenone (1.0 mmol).

  • Addition of Reagents: Add a 5:2 mixture of formic acid and triethylamine (2.0 mL).

  • Catalysis: Add the catalyst solution (1 mol%).

  • Reaction: Stir the mixture at 25-40 °C and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified (R)-1-(3-Fluorophenyl)ethanol by chiral HPLC analysis.[2]

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide range of prochiral ketones.[3][4] It utilizes a chiral oxazaborolidine catalyst, which activates a borane reducing agent for stereoselective hydride delivery.[5]

Causality of Experimental Choices

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen. This coordination orients the ketone in a sterically favored manner, allowing for a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state.[6][7] The use of (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride attack to the Re-face of the ketone, yielding the (R)-alcohol.[8]

Reaction Mechanism: CBS Reduction

cluster_activation Catalyst Activation cluster_coordination Substrate Coordination cluster_reduction Hydride Transfer cluster_workup Work-up catalyst (R)-CBS Catalyst activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex borane1 BH3 borane1->activated_complex coordinated_complex Coordinated Ketone-Catalyst Complex activated_complex->coordinated_complex ketone 3-Fluoroacetophenone ketone->coordinated_complex transition_state Six-membered Transition State coordinated_complex->transition_state product_complex Alkoxyborane Product Complex transition_state->product_complex workup Acidic Work-up product_complex->workup product (R)-1-(3-Fluorophenyl)ethanol workup->product cluster_prep Reaction Mixture Preparation cluster_reaction Enzymatic Reduction cluster_workup Work-up and Purification cluster_analysis Analysis buffer Prepare aqueous buffer (e.g., phosphate) add_cofactor Add cofactor (NADPH) and regeneration system (glucose, GDH) buffer->add_cofactor add_ketone Add 3-fluoroacetophenone add_cofactor->add_ketone add_kred Add Ketoreductase (KRED) add_ketone->add_kred incubate Incubate with gentle agitation at controlled temperature add_kred->incubate extract Extract with organic solvent (e.g., ethyl acetate) incubate->extract dry_purify Dry and purify extract->dry_purify analyze_ee Determine enantiomeric excess (chiral HPLC) dry_purify->analyze_ee

References

Asymmetric reduction of 3'-fluoroacetophenone using a biocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Biocatalytic Asymmetric Reduction of 3'-Fluoroacetophenone to (S)-1-(3-Fluorophenyl)ethanol using a Ketoreductase (KRED)

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule profoundly dictates its pharmacological activity. Fluorinated aromatic alcohols, in particular, are valuable building blocks due to the unique properties fluorine imparts on molecules, such as altered metabolic stability and binding affinity[1]. This application note provides a comprehensive guide to the asymmetric reduction of a prochiral ketone, 3'-fluoroacetophenone, to the corresponding chiral (S)-alcohol, (S)-1-(3-fluorophenyl)ethanol, using a ketoreductase (KRED) biocatalyst.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis[2]. Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are particularly well-suited for this transformation, often delivering exceptional enantioselectivity (>99% enantiomeric excess, ee) under mild, aqueous reaction conditions[3][4]. This protocol will detail the theoretical underpinnings, experimental setup, reaction optimization, and analytical validation for this biocatalytic process, providing researchers with a robust and reproducible methodology.

The Biocatalytic Approach: Principles & Rationale

The enzymatic reduction of a ketone to a chiral alcohol is a highly controlled process governed by the enzyme's three-dimensional structure. The high enantioselectivity arises from the precise orientation of the substrate within the enzyme's active site.

Mechanism of Action & Stereoselectivity

KREDs catalyze the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone[5][6]. The facial selectivity of this hydride attack determines the stereochemistry of the resulting alcohol. For many KREDs, this process follows Prelog's rule , which predicts that the hydride will be delivered to the Re-face of the carbonyl, yielding the (S)-alcohol when the aryl group is sterically larger than the methyl group[5].

Reaction_Mechanism sub 3'-Fluoroacetophenone prod (S)-1-(3-Fluorophenyl)ethanol sub->prod nadph NADPH nadp NADP+

Caption: General reaction scheme for the KRED-catalyzed reduction.

The Critical Role of Cofactor Regeneration

The reduction of one mole of ketone requires one mole of the expensive NADPH cofactor. To make the process economically viable, in situ regeneration of NADPH from its oxidized form (NADP+) is essential[6][7]. A common and highly efficient method is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap sacrificial substrate like glucose, thereby reducing NADP+ back to NADPH[4][6].

Cofactor_Regeneration sub 3'-Fluoroacetophenone prod (S)-1-(3-Fluorophenyl)ethanol sub->prod Reduction kred Ketoreductase (KRED) nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh Regeneration nadph NADPH nadph->nadp Oxidation gluconolactone Gluconolactone glucose Glucose glucose->gdh

Caption: Coupled-enzyme system for NADPH cofactor regeneration.

Materials & Equipment

Reagents & Consumables
ReagentSupplier & Cat. No.Purity
3'-FluoroacetophenoneSigma-Aldrich (219347)[8]99%
Ketoreductase (KRED)e.g., Codexis, Johnson MattheyScreening Kit
Glucose Dehydrogenase (GDH)e.g., Sigma-Aldrich (G4138)>100 units/mg
D-GlucoseSigma-Aldrich (G8270)≥99.5%
β-Nicotinamide adenine dinucleotide phosphate (NADP+)Sigma-Aldrich (N0505)≥97%
Potassium Phosphate Buffer (pH 7.0)Prepare from mono/dibasic saltsAnalytical Grade
Isopropanol (IPA)VWRHPLC Grade
Ethyl AcetateVWRHPLC Grade
(S)-1-(3-Fluorophenyl)ethanol Standarde.g., Synthonix (SY3H9A7BEC05)≥97%
Racemic 1-(3-Fluorophenyl)ethanolPrepare via NaBH4 reduction-
Instrumentation
  • Magnetic stir plate and stir bars

  • pH meter

  • Analytical balance

  • Thermostatted reaction vessel or water bath

  • Centrifuge

  • Gas Chromatograph (GC) with a chiral column (e.g., Supelco BETA DEX™ 225)

  • High-Performance Liquid Chromatograph (HPLC) with a chiral column (e.g., Daicel Chiralpak AD-H)

Experimental Protocols

Protocol 1: Screening of Commercial KREDs

Rationale: Commercial KRED libraries offer a diverse range of enzymes with varying substrate specificities and stereoselectivities. Screening is a crucial first step to identify the optimal biocatalyst for the target transformation[9].

  • Prepare Stock Solutions:

    • Substrate Stock (200 mM): Dissolve 276.3 mg of 3'-fluoroacetophenone in 10 mL of isopropanol (IPA).

    • Cofactor Stock (20 mM NADP+): Dissolve 15.3 mg of NADP+ sodium salt in 1 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Glucose Stock (2 M): Dissolve 3.60 g of D-glucose in 10 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Set up Screening Reactions (1 mL scale):

    • In a 2 mL microcentrifuge tube, add 835 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 50 µL of Glucose stock (final conc. 100 mM).

    • Add 5 µL of NADP+ stock (final conc. 0.1 mM).

    • Add 1-2 mg of GDH.

    • Add 5-10 mg of each KRED lyophilizate to a separate tube.

    • Initiate the reaction by adding 10 µL of the substrate stock (final conc. 2 mM).

  • Incubation & Workup:

    • Incubate the reactions at 30°C with gentle shaking for 24 hours.

    • Quench the reaction by adding 500 µL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the top organic layer (ethyl acetate) to a new vial for analysis.

Protocol 2: Preparative Scale Asymmetric Reduction

Rationale: Once an optimal KRED is identified, the reaction can be scaled up. Higher substrate concentrations are often desired for process efficiency. Using a co-solvent like isopropanol or a surfactant can improve the solubility of the hydrophobic ketone in the aqueous buffer[10][11][12].

  • Reaction Setup (50 mL scale):

    • To a 100 mL jacketed reaction vessel maintained at 30°C, add 40 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 2.5 g of D-glucose (final conc. ~277 mM).

    • Add 20 mg of NADP+ (final conc. ~0.5 mM).

    • Add 50 mg of GDH.

    • Add 250 mg of the selected KRED lyophilizate.

    • Stir the mixture until all solids are dissolved.

  • Substrate Addition & Monitoring:

    • Dissolve 690 mg (5 mmol) of 3'-fluoroacetophenone in 5 mL of isopropanol.

    • Add the substrate solution to the reaction vessel to initiate the reduction.

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 2-4 hours. Extract with an equal volume of ethyl acetate and analyze by GC or HPLC.

  • Workup & Isolation:

    • Once the reaction reaches completion (>99% conversion), saturate the aqueous phase with NaCl to facilitate extraction.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent in vacuo to yield the crude (S)-1-(3-fluorophenyl)ethanol.

    • If necessary, purify the product by flash column chromatography on silica gel.

Analytical Methods: Determining Conversion & Enantiomeric Excess

Accurate determination of conversion and enantiomeric excess (ee) is critical for evaluating the success of the asymmetric reduction[13].

Chiral Gas Chromatography (GC)
  • Column: Supelco BETA DEX™ 225 (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 220°C

  • Detector (FID) Temperature: 250°C

  • Oven Program: 100°C for 2 min, then ramp to 150°C at 5°C/min.

  • Expected Retention Times:

    • 3'-Fluoroacetophenone: ~8 min

    • (R)-1-(3-Fluorophenyl)ethanol: ~12.5 min

    • (S)-1-(3-Fluorophenyl)ethanol: ~13.0 min

  • Calculation of ee:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Summary

The following table represents typical results obtained from screening a panel of KREDs.

KRED IDConversion (%)Enantiomeric Excess (ee %)Stereopreference
KRED-A>99>99(S)
KRED-B8592(S)
KRED-C95>99(R)
KRED-D<5N/AN/A

Data is illustrative. Actual results will depend on the specific KRED library used.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Enzyme inhibition or deactivation. High concentrations of substrate or co-solvent can be inhibitory[11].

    • Solution: Decrease initial substrate loading and add substrate fed-batch. Ensure pH is stable. Check cofactor and regeneration system activity.

  • Low Enantioselectivity:

    • Cause: The chosen enzyme is not suitable for the substrate. Some microorganisms contain multiple reductases with opposing stereoselectivities[4].

    • Solution: Screen a wider range of KREDs. Using an isolated, engineered enzyme often provides higher selectivity than whole-cell systems[14][15].

  • Substrate Solubility Issues:

    • Cause: 3'-fluoroacetophenone has limited water solubility.

    • Solution: Add a water-miscible co-solvent like isopropanol or DMSO (5-20% v/v)[11]. Alternatively, a non-ionic surfactant like Tween-20 can enhance substrate availability and conversion[10].

Conclusion

The biocatalytic reduction of 3'-fluoroacetophenone using a ketoreductase is a highly efficient, selective, and environmentally benign method for producing enantiopure (S)-1-(3-fluorophenyl)ethanol. By employing a systematic screening approach and a robust cofactor regeneration system, researchers can achieve high conversions and excellent enantioselectivities. This protocol provides a solid foundation for laboratory-scale synthesis and can be further optimized for process scale-up in pharmaceutical manufacturing.

References

Application Notes and Protocols: The Strategic Use of 1-(3-Fluorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Alcohols in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of critical properties. The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profile.[1][2] Chiral secondary alcohols, in particular, are pivotal building blocks in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the aromatic ring of a chiral phenyl ethanol derivative, such as 1-(3-fluorophenyl)ethanol, creates a versatile intermediate with significant potential in drug discovery and development.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of valuable pharmaceutical intermediates, with a focus on the preparation of chiral building blocks for neuroprotective agents.

Core Applications of this compound

This compound, especially in its enantiomerically pure forms, serves as a crucial precursor for a variety of pharmaceutical intermediates. Its utility stems from the presence of a reactive secondary hydroxyl group that can be readily transformed into other functionalities, and the 3-fluorophenyl moiety which imparts desirable pharmacological properties to the target molecule.

Key applications include:

  • Synthesis of Chiral Ethers: The hydroxyl group can be alkylated to form ethers, a common linkage in many drug molecules.

  • Formation of Chiral Esters: Esterification of the alcohol with various carboxylic acids can be used to generate prodrugs or other active compounds.[4]

  • Nucleophilic Substitution Reactions: The alcohol can be converted into a good leaving group, allowing for the introduction of other nucleophiles with inversion of stereochemistry.

The primary focus of these application notes will be on the synthesis of a key intermediate analogous to a known neuroprotective agent, highlighting the practical utility of this compound.

PART 1: Asymmetric Synthesis of (R)-1-(3-Fluorophenyl)ethanol

The stereochemistry of the final drug molecule is often critical for its efficacy and safety. Therefore, the synthesis of enantiomerically pure (R)- or (S)-1-(3-fluorophenyl)ethanol is a crucial first step. Asymmetric reduction of the corresponding ketone, 3'-fluoroacetophenone, is the most common and efficient method.

Protocol 1: Biocatalytic Asymmetric Reduction of 3'-Fluoroacetophenone

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity.

Rationale: This protocol is based on the well-established use of recombinant E. coli cells expressing a carbonyl reductase for the asymmetric reduction of similar trifluoromethylated acetophenones, which has been shown to yield the desired (R)-alcohol with excellent enantiomeric excess (>99.9% ee).[2] The use of a whole-cell system obviates the need for costly cofactor regeneration.

Experimental Workflow:

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Culture Culture Recombinant E. coli (expressing KRED) Harvest Harvest and Prepare Whole Cells Culture->Harvest Reaction_Setup Reaction Setup: - Whole cells - 3'-Fluoroacetophenone - Co-substrate (e.g., Isopropanol) - Buffer Harvest->Reaction_Setup Incubation Incubate at 30°C with shaking Reaction_Setup->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Analyze by Chiral HPLC Purification->Analysis

Caption: Workflow for the biocatalytic asymmetric reduction.

Materials:

Reagent/MaterialGradeSupplier
3'-Fluoroacetophenone≥98%Commercially Available
Recombinant E. coli expressing a suitable KRED--
IsopropanolACS GradeCommercially Available
Phosphate Buffer (pH 7.0)--
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel for Column Chromatography60-120 meshCommercially Available

Step-by-Step Protocol:

  • Cell Preparation: Culture the recombinant E. coli cells expressing the desired ketoreductase in a suitable growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a reaction vessel, suspend the harvested whole cells in phosphate buffer (pH 7.0). Add 3'-fluoroacetophenone and isopropanol as a co-substrate.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 18-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion of the reaction, extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain (R)-1-(3-fluorophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

PART 2: Synthesis of a Chiral Azetidine Ether Intermediate

A key application of chiral this compound is in the synthesis of intermediates for neuroprotective agents. The following protocol describes the synthesis of (R)-1-Boc-3-(1-(3-fluorophenyl)ethoxy)azetidine, a valuable building block, via a Williamson ether synthesis. This is analogous to the synthesis of the corresponding trifluoromethyl derivative.[2]

Protocol 2: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers.[5][6][7] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group in an SN2 reaction. In this protocol, the alkoxide of (R)-1-(3-fluorophenyl)ethanol will react with a protected 3-azetidinyl tosylate. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the alcohol.

Reaction Scheme:

Caption: Williamson ether synthesis of the azetidine intermediate.

Materials:

Reagent/MaterialGradeSupplier
(R)-1-(3-Fluorophenyl)ethanol>99% eeSynthesized as per Protocol 1
Sodium Hydride (60% dispersion in mineral oil)-Commercially Available
1-Boc-3-tosyloxyazetidine≥97%Commercially Available
Anhydrous Tetrahydrofuran (THF)-Commercially Available
Saturated Ammonium Chloride Solution--
Ethyl AcetateACS GradeCommercially Available
Brine--

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (R)-1-(3-fluorophenyl)ethanol in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride portion-wise.

  • Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add a solution of 1-Boc-3-tosyloxyazetidine in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Purity/ee (%)
(R)-1-(3-Fluorophenyl)ethanolC₈H₉FO140.15Colorless oil>90>99.9
(R)-1-Boc-3-(1-(3-fluorophenyl)ethoxy)azetidineC₁₇H₂₄FNO₃325.38Pale yellow oil75-85>99

Alternative Synthetic Approach: The Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides an alternative method for the formation of the ether linkage with a key advantage: it proceeds with complete inversion of stereochemistry at the alcohol center.[7][8] This is particularly useful when starting with an alcohol of the opposite stereochemistry to that required in the final product. The reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the deprotonated nucleophile (in this case, 1-Boc-3-hydroxyazetidine).[9]

Reaction Scheme:

Caption: Mitsunobu reaction for the synthesis of the azetidine intermediate.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. The protocols outlined in this document provide a practical guide for its asymmetric synthesis and its subsequent conversion into a key azetidine ether intermediate. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the desired stereochemical outcome and the availability of the starting alcohol enantiomer. The incorporation of the 3-fluorophenyl ethanol moiety is a proven strategy for enhancing the pharmacological properties of drug candidates, making this intermediate a valuable tool for medicinal chemists.

References

Synthesis of 1-(3-Fluorophenyl)ethanol Derivatives with Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas.[3][4]

Within this context, chiral fluorinated building blocks are of paramount importance.[5] The 1-(3-Fluorophenyl)ethanol scaffold, in particular, serves as a versatile chiral intermediate in the synthesis of a wide array of pharmaceutical compounds, including antiviral, antifungal, and analgesic agents.[6][7][8] The precise stereochemistry of the hydroxyl group is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a key focus for researchers in drug discovery and development.[5]

This technical guide provides an in-depth exploration of the synthesis of this compound derivatives, with a focus on asymmetric and biocatalytic methods that deliver high enantiomeric purity. We will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and discuss the characterization and assessment of the biological activity of these valuable compounds.

Synthetic Strategies: Accessing Chiral this compound

The primary route to chiral this compound involves the asymmetric reduction of its corresponding prochiral ketone, 3'-fluoroacetophenone.[9][10] Two main strategies have proven to be highly effective in achieving high enantioselectivity: chemical asymmetric reduction and biocatalytic reduction.

Chemical Asymmetric Reduction

Asymmetric reduction using chiral catalysts or reagents is a well-established method for producing enantiomerically enriched alcohols.[11] These methods often involve the use of metal catalysts complexed with chiral ligands or chiral reducing agents. While capable of providing high yields and enantioselectivities, these methods can sometimes be limited by the cost and sensitivity of the catalysts, as well as the need for stringent reaction conditions.

Biocatalytic Asymmetric Reduction: A Greener Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis.[12][13][14] The use of enzymes, such as ketoreductases (KREDs), offers several advantages, including:

  • High Enantioselectivity: Enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess (e.e.).[13][15]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the formation of byproducts.[15]

  • High Regioselectivity: Enzymes can selectively target specific functional groups in complex molecules.[15]

The asymmetric reduction of 3'-fluoroacetophenone using a ketoreductase is a highly efficient method for producing chiral this compound. This process typically utilizes a whole-cell system (e.g., recombinant E. coli) expressing a specific KRED and a cofactor regeneration system.[16][17]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the biocatalytic asymmetric reduction of 3'-fluoroacetophenone to (R)-1-(3-fluorophenyl)ethanol using a recombinant E. coli whole-cell catalyst.

Protocol: Biocatalytic Asymmetric Reduction of 3'-Fluoroacetophenone

Objective: To synthesize (R)-1-(3-fluorophenyl)ethanol with high enantiomeric excess using a whole-cell biocatalyst expressing a carbonyl reductase.

Materials:

  • Recombinant E. coli BL21(DE3) cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y variant).[16][17]

  • 3'-Fluoroacetophenone (Substrate)[10]

  • Phosphate buffer solution (PBS, 200 mM, pH 7.5)

  • Co-substrate (e.g., Isopropanol) for cofactor regeneration

  • Surfactant (e.g., Tween-20)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Standard of (R)-1-(3-fluorophenyl)ethanol and (S)-1-(3-fluorophenyl)ethanol for analytical purposes.

Equipment:

  • Shaking incubator

  • Centrifuge

  • Sonicator (optional, for cell lysis in enzymatic assays)

  • Gas chromatograph (GC) with a chiral column (e.g., CP-Chirasil-Dex CB)

  • NMR spectrometer

  • FTIR spectrometer

Workflow Diagram:

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation cluster_analysis Analysis Culture 1. Culture Recombinant E. coli Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Wash 3. Wash & Resuspend Cells Harvest->Wash Setup 4. Reaction Setup (Cells, Buffer, Substrate, Co-substrate) Wash->Setup Incubate 5. Incubation (30°C, 200 rpm, 18h) Setup->Incubate Extract 6. Extraction with Ethyl Acetate Incubate->Extract Dry 7. Dry Organic Phase (Na2SO4) Extract->Dry Concentrate 8. Concentrate under Vacuum Dry->Concentrate GC 9. GC Analysis (Yield & ee) Concentrate->GC Spectroscopy 10. Spectroscopic Confirmation (NMR, FTIR) GC->Spectroscopy

Caption: Workflow for biocatalytic synthesis of this compound.

Procedure:

  • Biocatalyst Preparation:

    • Inoculate a suitable volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate the culture overnight at 37°C with shaking (200 rpm).

    • Induce protein expression according to the specific vector system (e.g., with IPTG).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with PBS buffer and resuspend to the desired cell concentration (e.g., 12.6 g dry cell weight/L).[16]

  • Bioreduction Reaction:

    • In a suitable reaction vessel (e.g., Erlenmeyer flask), combine the resuspended cells, PBS buffer, and a surfactant like Tween-20 (e.g., 0.6% w/v) to improve substrate solubility.[16][17]

    • Add the substrate, 3'-fluoroacetophenone, to the desired concentration (e.g., 100-200 mM).[16]

    • Add a co-substrate, such as isopropanol (e.g., 10% v/v), which serves as the hydride donor for cofactor regeneration by endogenous alcohol dehydrogenases.

    • Seal the vessel and incubate at 30°C with shaking at 200 rpm for 18-24 hours.[16]

  • Product Extraction and Purification:

    • After the reaction, transfer the mixture to a separatory funnel.

    • Extract the product with an equal volume of ethyl acetate, repeating the extraction twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • If necessary, purify the product further by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[18]

  • Analysis and Characterization:

    • Yield and Enantiomeric Excess (ee) Determination: Analyze the crude or purified product by chiral gas chromatography (GC).[16] The yield can be calculated by comparing the product peak area to that of an internal standard. The enantiomeric excess is determined using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

    • Structural Confirmation: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[19]

Expected Results:

ParameterExpected ValueReference
Substrate Concentration100 - 200 mM[16]
Reaction Time18 - 24 h[16]
Product Yield> 90%[16]
Enantiomeric Excess (ee)> 99%[16][17]

Characterization Techniques

Accurate characterization of the synthesized this compound is crucial to confirm its identity, purity, and stereochemistry.

TechniquePurposeExpected Data for this compound
Chiral Gas Chromatography (GC) To determine the enantiomeric excess (ee) and purity.Baseline separation of the (R) and (S) enantiomers.[16]
¹H NMR Spectroscopy To confirm the chemical structure and proton environment.Signals corresponding to the methyl, methine, hydroxyl, and aromatic protons.[19]
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.Signals for all eight unique carbon atoms in the structure.[19]
FTIR Spectroscopy To identify the functional groups present.Characteristic absorption bands for the O-H stretch (broad), C-H stretch, C=C stretch (aromatic), and C-F stretch.[19]
Mass Spectrometry (MS) To determine the molecular weight.A molecular ion peak corresponding to the molecular weight of 140.16 g/mol .[6][20]

Biological Activity Assessment

This compound derivatives are precursors to a wide range of biologically active molecules.[6] The introduction of the fluorophenyl ethanol moiety can enhance the pharmacological properties of a parent compound.[3][21][22]

Potential Biological Activities:

  • Enzyme Inhibition: Many drugs derived from chiral alcohols act as enzyme inhibitors. For instance, they can be key intermediates for kinase inhibitors used in cancer therapy.[23]

  • Receptor Modulation: These derivatives can serve as building blocks for compounds that modulate the activity of various receptors, such as those in the central nervous system.[24]

  • Antiviral and Antimicrobial Agents: The fluorinated scaffold can be incorporated into molecules designed to combat viral and microbial infections.[4][6]

Illustrative Signaling Pathway:

The following diagram illustrates a hypothetical scenario where a drug derived from a this compound derivative acts as a kinase inhibitor, a common mechanism of action for anti-cancer drugs.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target) Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Cell Proliferation) TF->Gene Drug Drug Derivative (from this compound) Drug->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway by a drug derivative.

Conclusion

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest to the pharmaceutical industry. Biocatalytic methods, in particular, offer a highly efficient, selective, and sustainable route to these valuable chiral building blocks. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis, characterization, and biological evaluation of this important class of compounds. The strategic use of fluorinated synthons like this compound will undoubtedly continue to play a crucial role in the discovery of novel therapeutics with improved pharmacological profiles.

References

Application Note: High-Purity Isolation of 1-(3-Fluorophenyl)ethanol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis.[1] Due to its high boiling point and potential for thermal degradation, vacuum distillation is the method of choice for achieving high purity. This guide outlines the theoretical basis, necessary equipment, safety precautions, and a detailed step-by-step procedure for the successful purification of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for obtaining analyte of >99% purity.

Introduction

This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and antifungal agents.[1] Its molecular structure, featuring a fluorine-substituted aromatic ring, imparts unique properties that are leveraged in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.

Given its relatively high atmospheric boiling point of approximately 187-189°C, distillation at ambient pressure is not recommended due to the risk of thermal decomposition.[1] Vacuum distillation allows for the purification of compounds at a reduced temperature, thereby mitigating the risk of degradation.[2][3] This protocol details a robust vacuum distillation procedure for this compound, ensuring high recovery of a purified product.

Physicochemical Properties and Distillation Parameters

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol. The following table summarizes key data:

PropertyValueSource(s)
Molecular Formula C₈H₉FO[1][4]
Molecular Weight 140.15 g/mol [4]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point (atm) 187-189°C[1]
Boiling Point (vac) 121°C @ 45 mmHg104-106°C @ 20 mmHg[4][5]
Density ~1.12-1.21 g/cm³[4][6]
Refractive Index ~1.505[4][6]
Flash Point 70-93°C[4][5][6]

The significant reduction in boiling point under vacuum underscores the necessity of this technique for the purification of this compound.[2][3]

Safety and Handling

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][7]

Hazard Statements:

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

Precautionary Measures:

  • Engineering Controls: All handling and distillation procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles and a face shield.

    • A flame-resistant lab coat.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. All waste containing this compound should be collected in a designated, labeled waste container.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources.[8] Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in the event of a fire.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the vacuum distillation process for the purification of this compound.

Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation Prep_Apparatus Assemble and Leak-Check Distillation Apparatus Charge_Flask Charge Distilling Flask with Crude this compound and Boiling Chips Prep_Apparatus->Charge_Flask Start_Vacuum Apply Vacuum to the System Charge_Flask->Start_Vacuum Start_Heating Gradually Heat the Distilling Flask Start_Vacuum->Start_Heating Collect_Forerun Collect and Discard Low-Boiling Forerun Start_Heating->Collect_Forerun Collect_Product Collect the Main Fraction at Constant Temperature and Pressure Collect_Forerun->Collect_Product Stop_Distillation Stop Heating and Allow Apparatus to Cool Collect_Product->Stop_Distillation Release_Vacuum Carefully Release Vacuum Stop_Distillation->Release_Vacuum Analyze_Purity Analyze Purity of Fractions (e.g., GC, NMR) Release_Vacuum->Analyze_Purity Store_Product Store Purified Product Under Inert Atmosphere Analyze_Purity->Store_Product

Caption: Workflow for the purification of this compound.

Detailed Distillation Protocol

This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjust volumes and flask sizes accordingly for different scales.

Required Equipment and Reagents
  • Round-bottom flasks (distilling and receiving)

  • Short-path distillation head with a condenser and vacuum adapter

  • Vigreux column (optional, for enhanced separation)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump with a cold trap

  • Manometer or vacuum gauge

  • Lab jack

  • Tubing for vacuum and condenser coolant

  • Crude this compound

  • Dry ice or liquid nitrogen for the cold trap

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar or a few boiling chips in the distilling flask to prevent bumping.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Connect the condenser to a recirculating chiller or a cold water tap.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Initiating the Distillation:

    • Turn on the condenser coolant flow.

    • Ensure the system is sealed and slowly open the stopcock to the vacuum pump to evacuate the apparatus.

    • Once the desired vacuum is reached (e.g., 20-45 mmHg), begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction in a separate receiving flask. This fraction will contain any residual solvents or more volatile impurities. The temperature will likely be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for the applied pressure (refer to the table in Section 2), switch to a clean receiving flask to collect the purified this compound. A stable boiling point is indicative of a pure compound distilling.[9][10]

    • Final Fraction: If the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop collecting the main fraction. The remaining material in the distilling flask will be higher-boiling impurities.

  • Shutdown Procedure:

    • Turn off the heating mantle and lower it from the distilling flask.

    • Allow the apparatus to cool to room temperature.

    • Carefully and slowly release the vacuum by opening the stopcock. A sudden release of vacuum can cause air to rush in and potentially break the glassware.

    • Turn off the condenser coolant and the vacuum pump.

  • Product Analysis and Storage:

    • Determine the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Store the purified this compound in a tightly sealed container, protected from light and moisture.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Bumping or Uncontrolled Boiling - Insufficient boiling chips/stirring- Heating too rapidly- Ensure adequate boiling chips or vigorous stirring- Reduce the heating rate
Inability to Reach Desired Vacuum - Leaks in the system- Check all joints and connections for proper sealing- Re-apply vacuum grease if necessary
No Distillate at Expected Temperature - Vacuum is not low enough- Thermometer placed incorrectly- Improve the vacuum- Ensure the thermometer bulb is correctly positioned
Product Solidifies in Condenser - Coolant is too cold- Increase the temperature of the condenser coolant

Conclusion

This application note provides a detailed and reliable protocol for the purification of this compound by vacuum distillation. By carefully controlling the distillation parameters and adhering to the safety guidelines, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical synthesis and development. The principles and techniques described herein are also applicable to the purification of other high-boiling point, thermally sensitive organic compounds.

References

Application and Protocol Guide for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chiral resolution of racemic 1-(3-Fluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical agents. Enantiomerically pure forms of this alcohol are critical intermediates, and their efficient preparation is of significant interest to researchers, medicinal chemists, and process development scientists. This document outlines three primary resolution strategies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC). Each section is grounded in established scientific principles, offering not only step-by-step methodologies but also the causal reasoning behind experimental choices to ensure both technical accuracy and practical success.

Introduction: The Significance of Chiral this compound

Chiral alcohols, particularly those bearing fluorinated phenyl moieties, are prevalent structural motifs in a wide array of biologically active molecules. The fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the stereochemistry of the alcohol functional group is often a critical determinant of pharmacological activity and selectivity. Racemic this compound is a mixture of two enantiomers, (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol, which can exhibit distinct biological properties. Therefore, the ability to resolve this racemic mixture into its constituent enantiomers is a crucial step in the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide details three effective methods for achieving this separation, each with its own advantages and considerations.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1][2] Lipases are a class of enzymes widely employed for this purpose due to their stability in organic solvents and broad substrate specificity.[3]

Mechanistic Principle

The kinetic resolution of racemic this compound is typically achieved through an irreversible transesterification reaction catalyzed by a lipase, such as Candida antarctica lipase B (CALB). In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other. This difference in reaction rates leads to a mixture containing one enantiomer in its acylated form (ester) and the other as the unreacted alcohol. A common and effective immobilized form of CALB is Novozym® 435.[2]

The use of an acyl donor like vinyl acetate renders the reaction effectively irreversible because the co-product, vinyl alcohol, tautomerizes to the stable acetaldehyde. This prevents the reverse reaction (hydrolysis of the ester), allowing for high enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester to be achieved.[4]

Experimental Workflow: Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic this compound mix Combine in Reaction Vessel racemate->mix solvent Anhydrous Hexane/Toluene solvent->mix acyl_donor Vinyl Acetate acyl_donor->mix enzyme Novozym® 435 (CALB) add_enzyme Add Novozym® 435 mix->add_enzyme incubate Incubate with Stirring (e.g., 40-60°C) add_enzyme->incubate filter Filter to Remove Enzyme incubate->filter concentrate Concentrate Filtrate filter->concentrate separation Column Chromatography concentrate->separation unreacted_alcohol Unreacted (S)-Alcohol separation->unreacted_alcohol (S)-Alcohol acylated_ester Acylated (R)-Ester separation->acylated_ester (R)-Ester hplc Chiral HPLC Analysis (Determine e.e.) unreacted_alcohol->hplc acylated_ester->hplc G cluster_derivatization Derivatization cluster_salt_formation Salt Formation & Crystallization cluster_separation Separation & Liberation cluster_analysis Analysis rac_alcohol Racemic this compound derivatize Form Racemic Half-Ester rac_alcohol->derivatize anhydride Phthalic Anhydride anhydride->derivatize salt_form Form Diastereomeric Salts derivatize->salt_form crystallize Fractional Crystallization salt_form->crystallize chiral_base Enantiopure Chiral Base (e.g., (R)-1-Phenylethylamine) chiral_base->salt_form filter Filter to Isolate Less Soluble Diastereomer crystallize->filter acidify Acidify to Regenerate Enantiopure Half-Ester filter->acidify hydrolyze Hydrolyze to Obtain Enantiopure Alcohol acidify->hydrolyze final_product Enantiopure Alcohol hydrolyze->final_product Enantiopure Alcohol hplc Chiral HPLC Analysis (Determine e.e.) final_product->hplc

References

Topic: Application of (S)-1-(3-Fluorophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Confluence of Chirality and Fluorine Chemistry

In modern drug discovery, the strategic design of Active Pharmaceutical Ingredients (APIs) hinges on the precise control of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. Two of the most powerful strategies employed by medicinal chemists are the use of stereochemically pure building blocks and the incorporation of fluorine atoms. Chirality is fundamental to biological recognition; as biological targets like enzymes and receptors are themselves chiral, enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[1] Concurrently, the introduction of fluorine can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3][4]

(S)-1-(3-Fluorophenyl)ethanol emerges as a quintessential chiral building block, positioned at the intersection of these two critical design principles.[5][6] It provides a stereodefined secondary alcohol for targeted hydrogen bonding interactions and a strategically placed fluorine atom to modulate electronic and metabolic properties.[7][8] This guide serves to elucidate the strategic value of this reagent, providing detailed protocols for its synthesis and subsequent application, empowering researchers to leverage its unique advantages in the development of next-generation therapeutics.

The Strategic Value Proposition

The utility of (S)-1-(3-Fluorophenyl)ethanol is not merely as an inert scaffold, but as an active contributor to a drug candidate's success. Its value can be deconstructed into the distinct contributions of its chiral center and its fluorine substituent.

Diagram 1: Strategic Contributions of the (S)-1-(3-Fluorophenyl)ethanol Moiety

cluster_main Strategic Value of (S)-1-(3-Fluorophenyl)ethanol cluster_chiral Chiral (S)-Alcohol cluster_fluoro meta-Fluoro Substituent cluster_outcome Improved Drug Properties MAIN (S)-1-(3-Fluorophenyl)ethanol CHIRAL Stereospecific Interactions MAIN->CHIRAL Provides FLUORO Modulation of Physicochemical Properties MAIN->FLUORO Contains HBD Hydrogen Bond Donor (H-O-H) CHIRAL->HBD HBA Hydrogen Bond Acceptor (-O:) CHIRAL->HBA OUTCOME Enhanced Therapeutic Profile CHIRAL->OUTCOME METABOLIC Blocks Metabolic Oxidation FLUORO->METABOLIC PKA Alters pKa of Proximal Groups FLUORO->PKA LIPO Increases Lipophilicity & Permeability FLUORO->LIPO FLUORO->OUTCOME POTENCY Increased Potency & Affinity OUTCOME->POTENCY PK Improved Pharmacokinetics (PK) OUTCOME->PK

Caption: Logical flow of how the molecule's features improve drug properties.

  • The (S)-Alcohol Moiety: The secondary alcohol is a versatile functional group. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor.[8] Placing this group on a chiral center ensures that these crucial interactions with a biological target occur with precise, three-dimensional orientation, which is often a prerequisite for high-affinity binding and biological activity.

  • The meta-Fluorophenyl Group:

    • Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation.[4][7] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing the fluorine at the meta position can shield the aromatic ring from hydroxylation, a common metabolic pathway.

    • Electronic Influence: As the most electronegative element, fluorine's presence alters the electron distribution of the aromatic ring.[4] This can modulate the pKa of other functional groups in the molecule, which in turn affects ionization state, solubility, and the ability to participate in electrostatic interactions with a receptor.

    • Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity compared to its hydrogen analogue.[4] This can lead to improved cell membrane permeability and better absorption, distribution, and blood-brain barrier penetration.[3]

Application Case Study: A Key Building Block for Neuroprotective Agents

While numerous pharmaceuticals contain fluorinated chiral moieties, a direct and compelling application of related structures is in the synthesis of neuroprotective agents. For instance, the analogous compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key chiral building block for preparing compounds that act as neuroprotective agents.[9][10][11] The synthesis of these agents underscores the principles of using such fluorinated chiral alcohols to build more complex and potent molecules. The (S)-enantiomer serves equally well in contexts where the opposite stereochemistry is required for optimal target engagement.

Protocols for Synthesis and Application

Protocol 1: Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanol via Biocatalytic Reduction

The most efficient and selective method for preparing enantiomerically pure (S)-1-(3-Fluorophenyl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 3'-fluoroacetophenone. Biocatalysis, using whole-cell systems or isolated ketoreductase (KRED) enzymes, is the preferred industrial method due to its exceptional enantioselectivity (>99% e.e.), mild reaction conditions, and avoidance of heavy metal catalysts.[9][12][13]

Diagram 2: Workflow for Asymmetric Bioreduction

cluster_workflow Asymmetric Synthesis Workflow START Start: 3'-Fluoroacetophenone (Prochiral Ketone) STEP1 Bioreduction: - Ketoreductase (KRED) Enzyme - Whole-Cell Biocatalyst (e.g., E. coli, Yeast) - Co-factor Regeneration System (e.g., Isopropanol) START->STEP1 Add STEP2 Reaction Quench & Workup: - Centrifugation (to remove cells) - Extraction with Organic Solvent (e.g., Ethyl Acetate) STEP1->STEP2 Process STEP3 Purification & Analysis: - Silica Gel Chromatography (if needed) - Chiral HPLC/GC Analysis (to determine e.e.) STEP2->STEP3 Isolate END Product: (S)-1-(3-Fluorophenyl)ethanol (>99% e.e.) STEP3->END Verify

Caption: Step-by-step workflow for the biocatalytic synthesis.

Methodology:

  • Biocatalyst Preparation: Prepare a culture of a suitable microorganism (e.g., recombinant E. coli overexpressing a KRED, or a species like Candida tropicalis) according to standard microbiology protocols. Harvest cells via centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension (biocatalyst), a co-substrate for cofactor regeneration (e.g., 5-10% v/v isopropanol), and the reaction buffer.[11]

  • Substrate Addition: Dissolve 3'-fluoroacetophenone in the co-substrate (isopropanol) and add it to the reaction vessel to a final concentration of 50-200 mM. The use of surfactants like Tween-20 can improve the solubility and conversion of hydrophobic substrates.[11]

  • Bioreduction: Maintain the reaction at an optimal temperature (e.g., 30 °C) with gentle agitation (e.g., 200 rpm) for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Workup and Extraction: Once the reaction is complete, quench by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or MTBE). If using whole cells, centrifuge the mixture to pellet the cells before separating the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.

Parameter Typical Condition/Result Rationale / Causality
Biocatalyst Recombinant E. coli expressing KREDHigh enzyme concentration and selectivity leads to faster reactions and high enantiopurity.
Substrate Conc. 50-200 mMBalances reaction rate with potential substrate/product inhibition of the enzyme.
Co-substrate Isopropanol (5-10% v/v)Acts as a hydride source to regenerate the essential NADPH/NADH cofactor for the reductase enzyme.
Temperature 30 °COptimal temperature for enzyme activity and stability.
Conversion >98%Efficient catalysis ensures minimal starting material remains.
Enantiomeric Excess >99% (S)The chiral active site of the enzyme precisely orients the ketone for hydride attack on one face only.
Protocol 2: Application in Synthesis - Preparation of a Chiral Fluorinated Amine

A primary application of chiral alcohols is their conversion into other functional groups, such as amines, with retention or inversion of stereochemistry. The following protocol illustrates the conversion of (S)-1-(3-Fluorophenyl)ethanol into (R)-1-(3-Fluorophenyl)ethanamine, a valuable building block for many APIs, via a Mitsunobu reaction followed by reduction. This demonstrates its utility as a chiral precursor.

Diagram 3: Synthetic Utility - Conversion to a Chiral Amine

cluster_utility Synthetic Transformation Workflow START (S)-Alcohol STEP1 Step 1: Azide Formation (Mitsunobu Reaction) - PPh₃, DIAD - DPPA or HN₃ - Stereochemical Inversion (SN2) START->STEP1 INTERMEDIATE (R)-Azide STEP1->INTERMEDIATE STEP2 Step 2: Reduction - H₂, Pd/C or - PPh₃, H₂O (Staudinger) - High Yield Conversion INTERMEDIATE->STEP2 END (R)-Amine Product STEP2->END

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Fluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Fluorophenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental hurdles. As a key chiral building block in the preparation of various pharmaceutical compounds, achieving a high-yield, high-purity synthesis of this alcohol is critical.[1][2] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

The most prevalent and reliable method for synthesizing this compound on a laboratory scale is the reduction of the corresponding ketone, 3-fluoroacetophenone. This transformation is typically accomplished using a selective reducing agent, most commonly sodium borohydride (NaBH₄). The key advantages of this method are its operational simplicity, high chemoselectivity (reduces ketones but not the aromatic ring), and the use of relatively inexpensive and safe reagents.

Q2: What are the critical reaction parameters that I must control to ensure a high yield?

To maximize your yield, four parameters are critical:

  • Purity of Reagents: Ensure the starting material (3-fluoroacetophenone) is pure and the solvent (typically methanol or ethanol) is anhydrous. Water can consume the reducing agent, leading to lower yields.[3]

  • Stoichiometry of the Reducing Agent: While the stoichiometry is 4:1 (ketone:NaBH₄), a slight excess of sodium borohydride (e.g., 1.5 to 2 equivalents relative to the ketone) is often used to ensure the reaction goes to completion. However, a large excess can complicate the work-up.

  • Reaction Temperature: The addition of sodium borohydride to the ketone solution is exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition to prevent side reactions and ensure selectivity.[4] After the addition is complete, the reaction is typically allowed to warm to room temperature.

  • Reaction Time: The reaction is generally rapid, but allowing it to stir for a sufficient duration (e.g., 1-2 hours) after the addition of the reducing agent ensures complete conversion.

Q3: How can I effectively monitor the progress of the reaction?

The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (3-fluoroacetophenone). The product, this compound, is more polar than the starting ketone. Therefore, in a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes), the product will have a lower Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What are the expected spectral characteristics for pure this compound?

For product verification, you should rely on NMR and IR spectroscopy.

  • ¹H NMR (in CDCl₃): Expect a quartet around 4.9-5.0 ppm for the methine proton (-CHOH), a doublet around 1.5 ppm for the methyl protons (-CH₃), and a series of multiplets in the aromatic region (approx. 6.9-7.4 ppm). A broad singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary.

  • ¹³C NMR (in CDCl₃): Key signals include the methine carbon around 70 ppm and the methyl carbon around 25 ppm. The aromatic carbons will appear in the 113-165 ppm range, showing characteristic C-F coupling.

  • IR (neat): Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The C-O stretch will appear around 1050-1150 cm⁻¹.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My final product yield is significantly lower than expected.

Low yields are a common issue and can often be traced back to a few key areas.[5][6][7]

  • Possible Cause A: Inactive Reducing Agent

    • Explanation: Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power. If the reagent is old or has been stored improperly, it may be partially or completely inactive.

    • Solution: Use a freshly opened bottle of sodium borohydride or a bottle that has been stored correctly in a desiccator. If you suspect your reagent is old, it is best to procure a new supply.

  • Possible Cause B: Presence of Water

    • Explanation: Sodium borohydride reacts with water (and even the methanol solvent, albeit slowly) to produce hydrogen gas and sodium borate salts, consuming the active hydride. If your solvent or glassware is not dry, a significant portion of the reagent will be quenched before it can reduce the ketone.[3]

    • Solution: Use anhydrous solvent (methanol is acceptable, but ensure it's from a sealed bottle). Flame-dry your glassware under vacuum or dry it in an oven (e.g., >100 °C) for several hours and allow it to cool in a desiccator before use.

  • Possible Cause C: Sub-optimal Temperature Control

    • Explanation: Adding the sodium borohydride too quickly or at room temperature can cause the reaction temperature to rise. This can accelerate the decomposition of the reducing agent and potentially lead to side reactions, although NaBH₄ is generally quite selective.

    • Solution: Add the sodium borohydride portion-wise to the ketone solution while it is cooled in an ice bath (0-5 °C). This ensures the exotherm is controlled and the reagent is consumed primarily by the desired reaction.

  • Possible Cause D: Inefficient Product Extraction

    • Explanation: this compound has some water solubility.[1] During the aqueous work-up, if an insufficient volume or number of organic extractions are performed, a significant amount of product may remain in the aqueous layer.

    • Solution: After quenching the reaction, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at least three times. Combine the organic layers. To further recover dissolved product from the aqueous layer, you can saturate it with brine (saturated NaCl solution), which will decrease the product's solubility in water and drive it into the organic phase.

Problem 2: TLC analysis shows a significant amount of unreacted 3-fluoroacetophenone.

  • Explanation: This is a clear indication that the reaction has not gone to completion. The primary cause is an insufficient amount of active reducing agent. This could be due to using a stoichiometric amount of a partially degraded reagent or simply not adding enough to begin with.

  • Solution:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess of sodium borohydride (e.g., 1.5 equivalents).

    • Add More Reagent: If you monitor the reaction by TLC and see significant starting material remaining after the initial charge of NaBH₄ has reacted, you can carefully add another portion (e.g., 0.3-0.5 equivalents) of the reducing agent to the cooled reaction mixture and let it stir for another hour.

    • Check Reagent Activity: As with low yield issues, ensure your NaBH₄ is fresh and active.

Problem 3: The product is contaminated with an unknown impurity.

  • Explanation: Impurities can arise from contaminated starting materials or side reactions. While the reduction of 3-fluoroacetophenone is typically clean, impurities in the starting ketone will be carried through the reaction.

  • Solution:

    • Analyze Starting Material: Check the purity of your 3-fluoroacetophenone by GC or NMR before starting the reaction. If it is impure, consider purifying it by distillation or column chromatography.

    • Purify the Final Product: If the impurity is formed during the reaction, careful purification is necessary. Silica gel column chromatography is highly effective for separating the more polar alcohol product from less polar impurities. Use a gradient elution, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate).

Optimized Experimental Protocol

This protocol describes the reduction of 3-fluoroacetophenone to this compound using sodium borohydride.

Materials:

  • 3-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroacetophenone (e.g., 5.0 g, 36.2 mmol). Dissolve the ketone in anhydrous methanol (e.g., 40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.82 g, 21.7 mmol, ~1.5 eq of hydride) in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (20% EtOAc/Hexanes) until the starting ketone spot disappears.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL). Then, acidify the mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl to neutralize excess borohydride and hydrolyze the borate ester intermediate.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which often appears as a colorless to pale yellow oil.[1]

  • Purification (Optional): If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Data and Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous Methanol/EthanolGood solubility for reactants; protic nature assists in work-up.
Temperature 0-5 °C (addition), RT (reaction)Controls exotherm, prevents side reactions and reagent decomposition.[4]
NaBH₄ Equivalents 1.5 eq (relative to ketone)Ensures complete reaction without excessive excess complicating work-up.
Reaction Time 1-2 hours post-additionSufficient for complete conversion at room temperature.
Work-up pH ~5-6Neutralizes excess NaBH₄ and hydrolyzes the intermediate complex.

Diagrams

Reaction_Mechanism Figure 1: Mechanism of Ketone Reduction ketone 3-Fluoroacetophenone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->alkoxide borate Borate Ester Complex alkoxide->borate 2. Coordination to Boron product This compound borate->product 3. Aqueous Work-up (H⁺)

Caption: Figure 1: Mechanism of Ketone Reduction

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Product Yield Observed check_tlc Check Final Reaction TLC start->check_tlc incomplete Starting Material Remains check_tlc->incomplete Yes complete No Starting Material check_tlc->complete No cause_incomplete Probable Cause: - Insufficient/Inactive NaBH₄ - Short Reaction Time incomplete->cause_incomplete solution_incomplete Solution: 1. Use fresh NaBH₄ 2. Increase NaBH₄ equivalents 3. Extend reaction time cause_incomplete->solution_incomplete cause_workup Probable Cause: - Reagent quenched by water - Product loss during work-up - Degradation complete->cause_workup solution_workup Solution: 1. Use anhydrous solvents/glassware 2. Perform more extractions (use brine) 3. Maintain proper temperature control cause_workup->solution_workup

Caption: Figure 2: Troubleshooting Workflow for Low Yield

References

Common impurities and byproducts in 1-(3-Fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)ethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common experimental challenges.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound. Each entry details potential causes and provides a step-by-step resolution protocol.

Issue 1: Incomplete Reaction - Residual Starting Material Detected

You've run the reduction of 3'-fluoroacetophenone, but post-reaction analysis (TLC, GC) shows a significant amount of the starting ketone remaining.

Root Cause Analysis:

Incomplete conversion is typically due to issues with the reducing agent, reaction kinetics, or catalyst efficacy (in catalytic hydrogenations). For the common sodium borohydride (NaBH₄) reduction, the primary causes are often related to reagent stoichiometry or activity.

Resolution Protocol:

  • Verify Reagent Stoichiometry and Quality:

    • Action: Ensure that the molar ratio of the reducing agent to the ketone is adequate. While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, a slight excess (e.g., 0.3-0.5 equivalents) is often used to ensure complete conversion.

    • Rationale: Sodium borohydride can slowly react with protic solvents like ethanol or methanol. An excess ensures enough active reagent is available to reduce the ketone fully.

    • Pro-Tip: Use freshly opened or properly stored NaBH₄. The reagent is hygroscopic and its potency can decrease over time if exposed to moisture.

  • Optimize Reaction Time and Temperature:

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes). If the reaction stalls, consider extending the reaction time.

    • Rationale: The reduction rate is temperature-dependent. Most NaBH₄ reductions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Solvent Considerations:

    • Action: Ensure the 3'-fluoroacetophenone is fully dissolved in the chosen solvent (typically methanol or ethanol) before adding the reducing agent.

    • Rationale: Poor solubility can lead to a heterogeneous reaction mixture, slowing down the reaction rate and leading to incomplete conversion.

Issue 2: Significant Biphenyl Byproduct Formation in Grignard Synthesis

You're synthesizing this compound via the reaction of 3-fluorophenylmagnesium bromide with acetaldehyde, but you're isolating a significant amount of 3,3'-difluorobiphenyl.

Root Cause Analysis:

The formation of biphenyls is a classic side reaction in Grignard syntheses, known as coupling.[1][2] It arises from the reaction of the Grignard reagent with the starting aryl halide. This is often exacerbated by impurities or suboptimal reaction conditions.

Resolution Protocol:

  • Ensure Strictly Anhydrous Conditions:

    • Action: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or THF.[3]

    • Rationale: Water is a protic solvent that will quench the Grignard reagent, converting it back to 3-fluorobenzene and reducing the yield of the desired alcohol.[2][3] This quenching process can also promote side reactions.

  • Activate the Magnesium Metal:

    • Action: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[1] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2] Mechanical activation, like crushing the magnesium turnings in the flask (before adding solvent), can also be effective.

    • Rationale: A fresh, active magnesium surface is required for the efficient formation of the Grignard reagent. A slow or sluggish initiation can lead to a buildup of the aryl halide, increasing the likelihood of coupling side reactions.

  • Control the Rate of Addition:

    • Action: Add the solution of 3-bromofluorobenzene to the magnesium suspension slowly and dropwise. The reaction is exothermic, and the solvent should gently reflux without external heating.[3]

    • Rationale: A high local concentration of the aryl halide can favor the coupling side reaction. Slow addition maintains a low, steady concentration, promoting the desired reaction with magnesium.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

The impurity profile depends heavily on the synthetic route chosen.

  • Via Reduction of 3'-Fluoroacetophenone:

    • Unreacted 3'-Fluoroacetophenone: The most common impurity if the reaction is incomplete.[4]

    • Over-reduction Products: With stronger reducing agents like LiAlH₄, there is a risk of over-reduction of the aromatic ring or hydrodefluorination, although this is less common with milder agents like NaBH₄.

    • Solvent Adducts: In some cases, minor side products from the reaction with the solvent can be observed.

  • Via Grignard Reaction (3-fluorophenylmagnesium bromide + acetaldehyde):

    • 3,3'-Difluorobiphenyl: A common coupling byproduct.[1]

    • 3-Fluorobenzene: Formed when the Grignard reagent is quenched by trace amounts of water.[3]

    • Unreacted 3-Bromofluorobenzene: If the Grignard formation was incomplete.

Table 1: Common Impurities and Analytical Methods
Impurity/ByproductProbable Synthetic OriginRecommended Analytical Method
3'-FluoroacetophenoneReductionGC, HPLC, ¹H NMR
3,3'-DifluorobiphenylGrignard ReactionGC-MS, ¹H NMR, ¹⁹F NMR
3-FluorobenzeneGrignard ReactionGC-MS
(S)-1-(3-Fluorophenyl)ethanolEnantioselective Synthesis (of R-isomer)Chiral HPLC, Chiral GC[4]
Residual Solvents (Ether, THF, etc.)Both routesGC Headspace, ¹H NMR
Q2: How can I reliably detect and quantify these impurities?

A multi-technique approach is recommended for comprehensive analysis.

  • Gas Chromatography (GC): Excellent for separating volatile compounds. It can effectively quantify residual starting materials, solvents, and many byproducts. Using a mass spectrometer (GC-MS) as a detector helps in the definitive identification of unknown peaks.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities. For enantioselective syntheses, Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and can detect impurities if they are present in sufficient quantities (>1%). ¹⁹F NMR is particularly useful for fluorine-containing compounds and can help distinguish between different fluorinated species.

Q3: What is the impact of these impurities on downstream pharmaceutical applications?

In the context of drug development, controlling the impurity profile is critical.

  • Pharmacological Activity: Structural analogs of the active pharmaceutical ingredient (API) can have their own, often undesirable, pharmacological or toxicological effects.

  • Process Chemistry: Impurities can sometimes interfere with subsequent reaction steps, leading to lower yields or the formation of new, unexpected byproducts.

  • Regulatory Scrutiny: Regulatory bodies like the FDA require stringent characterization and control of all impurities in a drug substance.

Q4: Are there established protocols for purifying this compound?

Yes, standard laboratory purification techniques are effective.

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for removing impurities with significantly different boiling points, such as residual solvents or the higher-boiling biphenyl byproduct.

  • Silica Gel Column Chromatography: This is the preferred method for removing impurities with similar boiling points to the product. A solvent system of ethyl acetate and hexanes is typically effective for eluting this compound.[7]

Visualized Workflows and Pathways

Synthetic Pathways and Byproduct Formation

The following diagram illustrates the two primary synthetic routes and the points at which common impurities and byproducts are formed.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction Ketone 3'-Fluoroacetophenone Product1 This compound Ketone->Product1 [NaBH4, MeOH] Impurity1 Unreacted Ketone Ketone->Impurity1 Incomplete Reaction ArylHalide 3-Bromofluorobenzene + Mg Grignard 3-Fluorophenyl- magnesium bromide ArylHalide->Grignard Anhydrous Ether Product2 This compound Grignard->Product2 1. Acetaldehyde 2. H3O+ Workup Byproduct1 3,3'-Difluorobiphenyl Grignard->Byproduct1 Coupling Side Reaction Byproduct2 3-Fluorobenzene Grignard->Byproduct2 Reaction with H2O G Start Problem: Low Final Yield CheckReaction Was reaction monitored to completion (TLC/GC)? Start->CheckReaction CheckWorkup Review Workup & Purification Steps CheckReaction->CheckWorkup Yes CheckReagents Verify Reagent Quality & Stoichiometry CheckReaction->CheckReagents No WorkupIssue Root Cause: Product Loss During Extraction or Purification Solution: Optimize extraction pH, check phase separation, choose appropriate purification method. CheckWorkup->WorkupIssue Issue Found CheckConditions Check Reaction Conditions (Temp, Atmosphere) CheckReagents->CheckConditions No Issue IncompleteRxn Root Cause: Incomplete Conversion Solution: Optimize stoichiometry, reaction time, or reagent quality. CheckReagents->IncompleteRxn Issue Found ConditionsIssue Root Cause: Suboptimal Conditions (e.g., moisture in Grignard) Solution: Ensure anhydrous setup, proper temperature control. CheckConditions->ConditionsIssue Issue Found

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantioselectivity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into common experimental hurdles.

Introduction: The Challenge of Enantiocontrol

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1] Achieving high enantiomeric excess (ee) is often a complex task where subtle variations in experimental parameters can lead to significant drops in stereoselectivity.[2] This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when faced with disappointing enantioselectivity.

Q1: My asymmetric reaction is yielding low enantiomeric excess (% ee). What are the most common culprits?

Low ee is a multifaceted problem, but the investigation can be narrowed down to a few key areas.[2] The primary suspects are typically related to the catalyst system, the reaction conditions, and the purity of the starting materials.[3][4]

  • Catalyst-Related Issues : The chiral catalyst or ligand may be suboptimal for the substrate, may have decomposed, or the loading might be incorrect.[2][4]

  • Reaction Condition Deficiencies : The temperature may be too high, the solvent may not be appropriate for stabilizing the desired transition state, or the concentration of reactants could be influencing the reaction pathway unfavorably.[2][5]

  • Substrate and Reagent Impurities : Impurities can act as catalyst poisons or interfere with the desired catalytic cycle.[3] The presence of air or moisture can also be detrimental to many sensitive catalyst systems.[2]

Q2: How can I systematically troubleshoot low enantioselectivity?

A structured and logical approach is essential to efficiently identify the root cause. A recommended workflow is to first verify the integrity of your inputs (substrates, reagents, and catalyst), then to scrutinize the reaction conditions, and finally, to confirm the accuracy of your analytical method.

Below is a DOT language script for a troubleshooting workflow diagram:

G start Low ee Observed purity_check Verify Purity of Substrates, Reagents & Catalyst start->purity_check reaction_setup Confirm Reaction Setup (Inert atmosphere, dry solvents) purity_check->reaction_setup temp_opt Optimize Temperature (Often lower is better) reaction_setup->temp_opt solvent_screen Screen Solvents temp_opt->solvent_screen catalyst_load Vary Catalyst Loading solvent_screen->catalyst_load analysis_check Verify Analytical Method for ee Determination catalyst_load->analysis_check success High ee Achieved analysis_check->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Q3: Could my work-up or purification procedure be affecting the enantiomeric excess?

Absolutely. Racemization of the product can occur during work-up or purification if the newly formed stereocenter is labile under the conditions used.[6] For instance, exposure to acidic or basic conditions, or elevated temperatures during solvent evaporation or chromatography, can lead to a decrease in the measured ee. It is crucial to consider the stability of your product under the isolation conditions.

Q4: How important is the enantiomeric purity of my chiral ligand or catalyst?

The enantiomeric purity of the chiral source is paramount.[3] Any enantiomeric impurity in the catalyst will directly lead to the formation of the undesired enantiomer of the product, thereby eroding the overall ee of the reaction. Always use ligands and catalysts of the highest possible enantiomeric purity (ideally >99% ee).[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific issues that can lead to low enantioselectivity.

Issue 1: Catalyst-Related Problems

The catalyst is the heart of an asymmetric reaction, and its state can dramatically influence the outcome.

Protocol 1: Verifying Catalyst and Ligand Integrity
  • Purity Analysis :

    • Confirm the chemical and enantiomeric purity of the chiral ligand and/or catalyst using appropriate analytical techniques (e.g., NMR, chiral HPLC, elemental analysis).

    • If the catalyst was prepared in-house, ensure rigorous purification and characterization.

  • Handling and Storage :

    • Many catalysts are sensitive to air and moisture.[2] Store them under an inert atmosphere (argon or nitrogen) and at the recommended temperature.

    • Use freshly prepared catalyst solutions whenever possible.

  • Catalyst Loading Optimization :

    • Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[2]

    • Perform a systematic screen of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration.

Diagram: Catalyst Deactivation Pathways

G active_catalyst Active Chiral Catalyst deactivated_catalyst Inactive/Less Selective Species active_catalyst->deactivated_catalyst Deactivation Pathways sub_impurities Substrate/Reagent Impurities sub_impurities->deactivated_catalyst air_moisture Air/Moisture air_moisture->deactivated_catalyst thermal_decomp Thermal Decomposition thermal_decomp->deactivated_catalyst product_inhibition Product Inhibition product_inhibition->deactivated_catalyst

Caption: Common pathways leading to catalyst deactivation.

Issue 2: Sub-Optimal Reaction Conditions

The reaction environment plays a critical role in the stereochemical outcome of an asymmetric transformation.

Protocol 2: Optimization of Reaction Parameters
  • Temperature Screening :

    • Temperature has a significant effect on enantioselectivity; lower temperatures often lead to higher ee.[4][8]

    • Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition. Be mindful that lower temperatures may require longer reaction times.

  • Solvent Screening :

    • The solvent can influence the conformation of the catalyst-substrate complex in the transition state.[9][10]

    • Conduct a screen of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, hexanes).

  • Concentration Effects :

    • The concentration of reactants can affect the aggregation state of the catalyst and the overall reaction kinetics.[2]

    • Run the reaction at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) to assess its impact on enantioselectivity.

Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
Temperature (°C)SolventEnantiomeric Excess (% ee)
25Toluene75
0Toluene88
-20Toluene95
25Dichloromethane62
25THF81

This is a representative table; actual results will vary depending on the specific reaction.

Issue 3: Purity of Starting Materials

The presence of impurities in substrates and reagents can have a detrimental effect on catalytic asymmetric reactions.[3]

Protocol 3: Ensuring High Purity of Reactants
  • Substrate Purification :

    • Purify the substrate by an appropriate method (e.g., distillation, recrystallization, chromatography) prior to use.

    • Confirm purity by NMR, GC, or LC-MS.

  • Reagent and Solvent Purity :

    • Use high-purity, anhydrous solvents.[3] If necessary, distill solvents from an appropriate drying agent.

    • Ensure that all achiral reagents are of high purity, as impurities can act as competitive inhibitors or ligands for the catalyst.

  • Use of Additives :

    • In some cases, achiral additives can enhance enantioselectivity.[11][12]

    • If the literature for your reaction type suggests the use of additives (e.g., salts, acids, or bases), ensure they are of high purity and are used at the optimal concentration.

Issue 4: Analytical Method Validation
Protocol 4: Validating the ee Measurement
  • Racemic Standard :

    • Prepare or purchase a racemic sample of the product to serve as a standard.

    • Develop a chiral HPLC or GC method that provides baseline separation of the two enantiomers.

  • Calibration and Integration :

    • Ensure proper integration of the peaks corresponding to the two enantiomers.

    • The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[2]

  • Confirmation of Peak Identity :

    • If possible, obtain an authentic sample of one of the pure enantiomers to confirm the elution order on the chiral column.

Conclusion

Troubleshooting low enantioselectivity in asymmetric synthesis requires a methodical and informed approach. By systematically evaluating the catalyst system, reaction conditions, purity of materials, and analytical methods, researchers can effectively diagnose and resolve the underlying issues. This guide provides a framework for this process, empowering scientists to achieve their desired stereochemical outcomes with greater efficiency and confidence.

References

Technical Support Center: Improving the Enantiomeric Excess of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis and purification of 1-(3-Fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the enantiomeric excess (ee) of this important chiral intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and in-depth FAQs grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (<90% ee) in Asymmetric Reduction of 3'-Fluoroacetophenone

You've performed an asymmetric reduction of 3'-fluoroacetophenone, but your chiral HPLC analysis reveals a disappointing enantiomeric excess.

Question: My asymmetric reduction using a standard CBS-oxazaborolidine catalyst and BH₃-SMe₂ is giving me low ee%. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge, and the solution often lies in systematically evaluating your catalyst's integrity and the reaction conditions. Low enantioselectivity in this context typically points to a competing non-selective background reaction or a compromised catalyst.

Core Directive: Catalyst Integrity is Paramount

  • Air and Moisture Sensitivity: Oxazaborolidine catalysts are notoriously sensitive to air and moisture. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen). Solvents must be anhydrous.[1]

  • Catalyst Purity & Age: The purity of your chiral amino alcohol precursor is critical. Impurities can disrupt the formation of the active catalyst.[1] Additionally, pre-formed CBS catalysts can degrade over time; using an in situ generated catalyst often provides more reliable and reproducible results.[2]

Troubleshooting Workflow for Low ee%

G start Low ee% Observed cat_check Verify Catalyst Integrity (Purity, Anhydrous/Anaerobic) start->cat_check cond_opt Optimize Reaction Conditions cat_check->cond_opt If catalyst is confirmed active fail Re-evaluate Chiral Ligand/Method cat_check->fail If catalyst is suspect temp Lower Temperature (e.g., 0°C to -20°C or -78°C) cond_opt->temp loading Increase Catalyst Loading (e.g., 5 mol% to 10 mol%) cond_opt->loading borane Change Borane Source (e.g., BH₃-SMe₂ to Catecholborane) cond_opt->borane solvent Screen Solvents (Toluene, THF, CH₂Cl₂) cond_opt->solvent success High ee% Achieved temp->success Improved? temp->fail No improvement loading->success Improved? loading->fail No improvement borane->success Improved? borane->fail No improvement solvent->success Improved? solvent->fail No improvement

Detailed Optimization Steps:

  • Temperature Control: The enantioselectivity of asymmetric reductions is highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0°C, -20°C, or even -78°C) often dramatically improves the ee%.[1][2] This is because the energy difference between the two diastereomeric transition states is magnified at lower temperatures.

  • Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-selective reduction by the borane source to become a significant pathway, thus eroding the ee%.[1] Try incrementally increasing the catalyst loading from a standard 5 mol% to 10 mol%.

  • Borane Source: The nature of the borane reagent can have a profound impact. While BH₃-SMe₂ is common, some substrates show improved enantioselectivity with other borane sources like catecholborane (CB).[2] The use of BH₃-THF has also been shown to be optimal in certain cases.[2]

  • Solvent Screening: The reaction solvent influences catalyst solubility, stability, and the transition state geometry. Toluene, THF, and dichloromethane are common choices. A systematic screen can reveal an optimal medium for your specific substrate.[1][3]

ParameterStandard ConditionOptimization StrategyRationale
Temperature 0 °CDecrease to -20 °C or -78 °CIncreases the energy gap between diastereomeric transition states.[1]
Catalyst Loading 5 mol%Increase to 10 mol%Minimizes non-catalyzed background reaction.[1]
Borane Source BH₃-SMe₂Switch to Catecholborane or BH₃-THFAlters the reactivity and steric profile of the reducing agent.[2]
Solvent TolueneScreen THF, Dichloromethane, Et₂OSolvation affects catalyst conformation and stability.[3]
Problem 2: Difficulty in Resolving Enantiomers via Kinetic Resolution

You are attempting a lipase-catalyzed kinetic resolution of racemic this compound, but the reaction either stalls at low conversion or provides poor separation of enantiomers (low E-value).

Question: My enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is inefficient. How can I improve the conversion and enantioselectivity?

Answer: Enzymatic resolutions are powerful but sensitive to the reaction environment. Inefficiency often stems from suboptimal solvent choice, acyl donor, or potential enzyme inhibition. Dynamic kinetic resolution (DKR) is an advanced strategy to overcome the 50% yield limitation of standard kinetic resolution.[4]

Key Optimization Parameters for Kinetic Resolution:

  • Acyl Donor: The choice of acylating agent is critical. Bulky acyl donors can sometimes enhance selectivity.[5] Vinyl acetate is a common choice as it generates a non-reactive acetaldehyde byproduct. For more challenging separations, consider bulkier esters like vinyl butyrate or vinyl octanoate.[5]

  • Solvent Choice: The solvent must maintain enzyme activity while solubilizing the substrate. Non-polar organic solvents like hexane or toluene are often preferred. MTBE has also been shown to be effective in some cases. Highly polar solvents can strip essential water from the enzyme, leading to deactivation.

  • Dynamic Kinetic Resolution (DKR): To exceed the 50% theoretical yield, couple your enzymatic resolution with an in situ racemization of the slower-reacting alcohol enantiomer. This can be achieved by adding a racemization catalyst that is compatible with the enzyme.[4]

    • Chemoenzymatic DKR: A popular method involves using a ruthenium-based catalyst for the racemization of the alcohol.[4] This combination allows for theoretical yields approaching 100% with high ee.[4]

    • Zeolite-Catalyzed Racemization: Hydrophobic zeolites can also serve as effective racemization catalysts in combination with lipases.[5]

G start Racemic This compound lipase Lipase (e.g., CALB) + Acyl Donor start->lipase racemization Racemization Catalyst (e.g., Ru-complex or Zeolite) lipase->racemization Slow-reacting enantiomer product Enantiopure Ester (>99% ee, >90% yield) lipase->product Enantioselective Acylation racemization->lipase Racemized Substrate

Problem 3: Poor Peak Resolution or Tailing in Chiral HPLC Analysis

You have a sample with a potentially high ee%, but the enantiomer peaks in your chiral HPLC chromatogram are overlapping or tailing, making accurate quantification impossible.

Question: I can't get baseline separation of my this compound enantiomers on my chiral column. What adjustments should I make to my HPLC method?

Answer: Achieving good chiral separation is often an empirical process of matching the analyte, chiral stationary phase (CSP), and mobile phase.[6][7] Poor resolution is typically a mobile phase or column selection issue.

Systematic Approach to Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, OB-H, or Chiralpak® AD) are excellent starting points for resolving aromatic alcohols.[8][9]

  • Mobile Phase Composition:

    • Normal Phase: This is the most common mode for this type of compound. The mobile phase typically consists of a non-polar solvent (like n-hexane or heptane) and a polar modifier (an alcohol like isopropanol or ethanol).[8][10]

    • Adjusting Modifier Percentage: The ratio of hexane to alcohol is the most critical parameter. Start with a 90:10 hexane:isopropanol mixture. To increase retention and potentially improve resolution, decrease the percentage of the alcohol modifier (e.g., to 95:5 or 98:2).[8] Conversely, to decrease retention time, increase the alcohol percentage.

    • Changing the Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity and improve resolution.[10]

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.6 mL/min) increases the interaction time with the CSP, which can improve resolution, albeit at the cost of longer run times.[8]

    • Temperature: Column temperature affects separation efficiency and selectivity. If you have a column oven, try analyzing at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.

ParameterStarting ConditionTroubleshooting ActionExpected Outcome
Mobile Phase Hexane:IPA (90:10)Decrease IPA % (e.g., to 95:5)Increased retention, may improve resolution.[8]
Mobile Phase Hexane:IPA (90:10)Switch to Hexane:Ethanol (90:10)Altered selectivity, may resolve peaks.[10]
Flow Rate 1.0 mL/minDecrease to 0.5-0.7 mL/minIncreased efficiency, better resolution.[8]
Column Chiralcel OD-HTry Chiralcel OB-H or Chiralpak ADDifferent chiral selector may provide better interaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to produce (R)- or (S)-1-(3-Fluorophenyl)ethanol with >99% ee?

For producing high-ee material, asymmetric reduction using whole-cell biocatalysis has emerged as a highly effective and scalable method.[11][12] Recombinant E. coli cells expressing a carbonyl reductase can reduce 3'-fluoroacetophenone to the corresponding alcohol with excellent enantioselectivity (>99.9% ee) and high conversion.[11][12] This approach often circumvents the need for expensive metal catalysts and sensitive reagents.

Q2: My ee% is high, but my chemical yield is low. What's the trade-off?

This is a classic dilemma, particularly in kinetic resolutions where the theoretical maximum yield is 50%.[13] To achieve both high ee% and high yield, you must employ a Dynamic Kinetic Resolution (DKR) strategy, as described in Problem 2. DKR combines the enantioselective reaction with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100%.[14]

Q3: Can racemization occur during workup or storage?

This compound is generally configurationally stable under standard neutral or mildly acidic/basic workup conditions and at room temperature storage. However, exposure to strong acids or bases, or elevated temperatures for prolonged periods, could potentially lead to racemization, especially if impurities that can catalyze the process are present.[15] It is always good practice to analyze the ee% of the final, purified product.

Q4: How do I calculate enantiomeric excess (ee)?

Enantiomeric excess is calculated from the peak areas of the two enantiomers in a chiral chromatogram. The formula is: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.[16]

III. Experimental Protocols

Protocol 1: Asymmetric Reduction via in situ CBS Catalyst

This protocol describes a general procedure for the asymmetric reduction of 3'-fluoroacetophenone. Optimization of temperature and reagents may be required.[1]

  • Apparatus Setup: Under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and argon inlet.

  • Catalyst Formation: Add anhydrous toluene via syringe. Add a 1.0 M solution of BH₃-SMe₂ in toluene (10-12 mol%) dropwise at 0 °C. Stir the mixture for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Slowly add a solution of 3'-fluoroacetophenone (1.0 equivalent) in anhydrous toluene dropwise.

  • Reduction: To the reaction mixture, add the remaining 1.0 M solution of BH₃-SMe₂ in toluene (0.6-0.8 equivalents relative to the ketone) dropwise, ensuring the internal temperature remains below -15 °C.

  • Monitoring & Quenching: Stir the reaction at -20 °C and monitor its progress by TLC or GC. Once complete, slowly quench the reaction at low temperature by the dropwise addition of methanol.

  • Workup & Purification: Warm the mixture to room temperature, add 1 M HCl, and stir. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography.

Protocol 2: Chiral HPLC Analysis

This is a starting point for the analysis of this compound.

  • Column: Chiralcel® OB-H, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)[8]

  • Flow Rate: 0.6 mL/min[8]

  • Temperature: 25°C[8]

  • Detection: UV at 210 nm[8]

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

IV. References

  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. Available at: --INVALID-LINK--

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research - ACS Publications. (2024). Available at: --INVALID-LINK--

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: --INVALID-LINK--

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. Available at: --INVALID-LINK--

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. (2021). Available at: --INVALID-LINK--

  • Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis. ResearchGate. Available at: --INVALID-LINK--

  • Chiral HPLC Separations. Phenomenex. Available at: --INVALID-LINK--

  • (PDF) Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. ResearchGate. Available at: --INVALID-LINK--

  • Table of Contents. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022). Available at: --INVALID-LINK--

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC - NIH. Available at: --INVALID-LINK--

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). Available at: --INVALID-LINK--

  • Kinetic resolution. Wikipedia. Available at: --INVALID-LINK--

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. (2002). Available at: --INVALID-LINK--

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available at: --INVALID-LINK--

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Available at: --INVALID-LINK--

  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem. Available at: --INVALID-LINK--

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: --INVALID-LINK--

  • Microbial Kinetic Resolution of Aroma Compounds Using Solid-State Fermentation. MDPI. Available at: --INVALID-LINK--

  • Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. MDPI. Available at: --INVALID-LINK--

  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: --INVALID-LINK--

  • Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed. (2004). Available at: --INVALID-LINK--

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: --INVALID-LINK--

  • This compound | 402-63-1. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Asymmetric Reduction of Ketones. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. (2018). Available at: --INVALID-LINK--

  • 402-63-1 | this compound. Alachem Co., Ltd.. Available at: --INVALID-LINK--

  • 402-63-1 Cas No. | this compound. Matrix Scientific. Available at: --INVALID-LINK--

  • Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case. Preprints.org. (2023). Available at: --INVALID-LINK--

  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. Available at: --INVALID-LINK--

  • Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm (RSC Publishing). Available at: --INVALID-LINK--

  • Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. PubMed. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up of 1-(3-Fluorophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up production of 1-(3-Fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in process development and manufacturing. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive troubleshooting resource. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring a robust and efficient scale-up process.

Introduction to the Synthesis of this compound

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its production on a larger scale can be approached through several synthetic routes, with the most common being the Grignard reaction involving 3-fluorobenzaldehyde and a methylmagnesium halide, or the reduction of 3'-fluoroacetophenone. Both methods, while effective at the laboratory scale, present unique challenges when transitioning to pilot and manufacturing scales. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Grignard Reaction Scale-Up

The Grignard reaction is a powerful tool for carbon-carbon bond formation but requires careful control, especially at a larger scale.[3][4]

Frequently Asked Questions (FAQs)

Q1: We are experiencing difficulty initiating the Grignard reaction at a larger scale. What are the common causes and solutions?

A1: Initiation of a Grignard reaction can be more challenging on a larger scale due to a lower surface area-to-volume ratio. Here are the primary causes and troubleshooting steps:

  • Moisture: Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is rigorously dried, and solvents are anhydrous. On a larger scale, this means ensuring the reactor is properly dried and purged with an inert gas like nitrogen or argon.

  • Magnesium Surface Activation: The magnesium turnings may have an oxide layer that prevents reaction.

    • Mechanical Activation: Gentle stirring or crushing a small piece of magnesium can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

  • Localized Concentration: Ensure there is a sufficient localized concentration of the alkyl halide to initiate the reaction. A slow initial addition rate might be too dilute.

Q2: How can we effectively control the exotherm of the Grignard reaction during scale-up?

A2: The Grignard reaction is highly exothermic, and heat management is critical to prevent runaway reactions and the formation of byproducts.[5]

  • Controlled Addition: The alkyl halide should be added slowly and at a controlled rate to manage the heat generated.

  • Efficient Cooling: The reactor must have an efficient cooling system. A jacketed reactor with a circulating coolant is standard for scale-up operations.

  • Monitoring: Continuous temperature monitoring is essential. An automated system that links the addition rate to the internal temperature can provide an extra layer of safety.

Q3: We are observing a significant amount of biphenyl byproduct in our scaled-up Grignard reaction. How can we minimize its formation?

A3: Biphenyl formation is a common side reaction, particularly at higher temperatures and with high concentrations of the aryl halide.[6]

  • Temperature Control: As mentioned, maintaining a low and stable reaction temperature is crucial.

  • Addition Strategy: Adding the Grignard reagent to the aldehyde (inverse addition) can sometimes minimize side reactions by keeping the concentration of the Grignard reagent low.

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can sometimes offer better solubility and reaction control.

Troubleshooting Guide: Reduction of 3'-Fluoroacetophenone

The reduction of 3'-fluoroacetophenone is another common route to this compound. This can be achieved through chemical reducing agents or biocatalysis.

Frequently Asked Questions (FAQs)

Q1: We are seeing incomplete conversion during the sodium borohydride reduction of 3'-fluoroacetophenone at a larger scale. What could be the issue?

A1: Incomplete conversion in borohydride reductions at scale can often be traced to a few key factors:

  • Stoichiometry: Ensure that the molar ratio of sodium borohydride to the ketone is sufficient. While a 1:1 molar ratio is theoretically possible, often a slight excess (1.1-1.5 equivalents) is needed to drive the reaction to completion, accounting for any potential reaction with the solvent or trace water.

  • Temperature: While these reductions are often run at low temperatures to improve selectivity, the reaction rate can be slow. A gradual warm-up to room temperature after the initial addition may be necessary.

  • Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction. Ensure the solvent is of appropriate quality and dry if the reaction is sensitive to water.

Q2: We are exploring a biocatalytic reduction for enantioselectivity. What are the primary scale-up challenges with this approach?

A2: Biocatalytic reductions using whole cells or isolated enzymes offer excellent enantioselectivity but have their own set of scale-up challenges.[1][2]

  • Substrate/Product Inhibition: High concentrations of the substrate (3'-fluoroacetophenone) or the product (this compound) can inhibit or even be toxic to the microbial cells or enzymes, leading to reduced reaction rates and incomplete conversion.[2] A fed-batch strategy, where the substrate is added incrementally, can mitigate this.

  • Oxygen Demand: If using a whole-cell system with a cofactor regeneration system that relies on aerobic metabolism, ensuring adequate oxygen supply in a large-scale fermenter is crucial.

  • Downstream Processing: Separating the product from the biomass and aqueous medium can be challenging. Efficient extraction and purification protocols are necessary.

Purification Challenges at Scale

Q1: What are the recommended methods for purifying this compound on a large scale, and what are the potential pitfalls?

A1: The primary methods for large-scale purification are distillation and crystallization (if a solid derivative is made).

  • Distillation:

    • Challenge: The boiling point of this compound is relatively high (around 196 °C at atmospheric pressure).[7][8] Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.

    • Pitfall: Co-distillation with impurities having similar boiling points can be an issue. Careful fractionation is required.

  • Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-purity applications or when distillation is not feasible.

Safety and Handling for Large-Scale Production

Q1: What are the key safety considerations when handling large quantities of the reagents and product?

A1: Safety is paramount in any scale-up operation.

  • This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][10] Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: These are highly flammable and reactive. They must be handled under an inert atmosphere and away from any sources of ignition.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. Store in a dry place and handle with care.

  • Process Safety Management: For large-scale production, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks, including thermal runaway, pressure buildup, and exposure to hazardous materials.[11][12]

Visualizing the Workflow

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reactor B Add Mg Turnings A->B C Inert Atmosphere (N2/Ar) B->C D Add Anhydrous Solvent (e.g., THF) C->D E Initiate with Alkyl Halide D->E F Controlled Addition of 3-Fluorobenzaldehyde E->F G Maintain Temperature F->G H Quench with NH4Cl (aq) G->H I Solvent Extraction H->I J Purification (e.g., Distillation) I->J K K J->K Final Product: This compound

Caption: A typical workflow for the Grignard synthesis of this compound.

Troubleshooting Low Yield in Reduction

Troubleshooting_Reduction Start Low Yield in Reduction Q1 Is the reaction incomplete? Start->Q1 A1_Yes Check Reagent Stoichiometry (e.g., NaBH4 excess) Q1->A1_Yes Yes A1_No Check for Side Reactions Q1->A1_No No A2_Yes Optimize Temperature Profile A1_No->A2_Yes Yes A2_No Investigate Work-up Losses A1_No->A2_No No A3 Analyze Aqueous Layer for Product A2_No->A3

Caption: A decision tree for troubleshooting low yield in the reduction of 3'-fluoroacetophenone.

Common Impurities and Their Sources

ImpurityPotential Source(s)Synthetic RouteMitigation Strategy
Biphenyl Coupling of unreacted aryl halide with the Grignard reagent.[6]Grignard ReactionMaintain low reaction temperature; consider inverse addition.
Unreacted 3'-Fluoroacetophenone Incomplete reaction.ReductionIncrease reducing agent stoichiometry; optimize reaction time and temperature.
Over-reduction Products (In some cases with stronger reducing agents)ReductionUse a milder reducing agent (e.g., NaBH4); control temperature.
Solvent Adducts Reaction of intermediates with the solvent.BothChoose an appropriate, inert solvent; control reaction conditions.

References

Effect of solvent and temperature on 1-(3-Fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the nuances of this important chemical transformation. Here, we address common challenges related to the effects of solvent and temperature, offering troubleshooting advice and frequently asked questions to support the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and dependable method for the laboratory-scale synthesis of this compound is the reduction of its corresponding ketone, 3-fluoroacetophenone, using a hydride-donating reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and compatibility with protic solvents.[1][2][3] This method consistently provides high yields of the desired secondary alcohol.

Q2: How does the choice of solvent impact the reduction of 3-fluoroacetophenone?

A2: The solvent plays a crucial role in the sodium borohydride reduction of ketones. Protic solvents, such as methanol and ethanol, are essential for the reaction to proceed efficiently. These solvents act as a proton source to quench the intermediate alkoxide formed after the hydride attack on the carbonyl carbon.[4] The rate of reduction is dependent on the solvent, with the general trend being methanol > ethanol > isopropanol.[5] This is attributed to the ability of the solvent to solvate the borohydride reagent and to participate in the reaction mechanism.

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The reduction of 3-fluoroacetophenone with sodium borohydride is typically an exothermic reaction.[4][6] Therefore, it is advisable to control the reaction temperature, especially during the addition of the reagents. The reaction is often initiated at a lower temperature, such as 0-5 °C, using an ice bath, and then allowed to warm to room temperature.[6][7] Running the reaction at excessively high temperatures can lead to an increased rate of side reactions and potential decomposition of the reducing agent, which can negatively impact the yield and purity of the final product.[8][9]

Q4: Can aprotic solvents like THF be used for this reduction?

A4: While sodium borohydride reductions are most commonly performed in protic solvents, aprotic solvents like tetrahydrofuran (THF) can be used, often in combination with a protic co-solvent such as methanol or ethanol.[3] The use of a co-solvent is necessary to facilitate the protonation of the intermediate alkoxide. Reactions in purely aprotic solvents with sodium borohydride are generally sluggish or do not proceed at all.[10]

Troubleshooting Guide

Issue 1: Incomplete consumption of the starting material, 3-fluoroacetophenone.

  • Possible Cause 1: Insufficient amount of sodium borohydride.

    • Solution: Ensure that a molar excess of sodium borohydride is used. A common practice is to use 1.5 to 2.0 equivalents of NaBH₄ relative to the ketone.[2] This accounts for any potential decomposition of the reducing agent by the solvent and ensures the reaction goes to completion.

  • Possible Cause 2: Low reaction temperature.

    • Solution: While initial cooling is recommended to control the exotherm, the reaction may require warming to room temperature and stirring for a sufficient period to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 3: Inactive sodium borohydride.

    • Solution: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or test the activity of the existing batch on a small scale.

Issue 2: The isolated product is impure, showing multiple spots on TLC.

  • Possible Cause 1: Formation of side products.

    • Solution: Over-reduction is generally not a concern with sodium borohydride. However, if the reaction is run at elevated temperatures for an extended period, solvent-related side products may form. Maintain a controlled temperature and reaction time.

  • Possible Cause 2: Incomplete work-up and purification.

    • Solution: The work-up procedure is critical for removing unreacted starting material and boron-containing byproducts. Ensure proper quenching of the excess borohydride with a dilute acid (e.g., HCl) and thorough extraction of the product into an organic solvent. A final wash of the organic layer with brine can help remove residual water and some inorganic impurities.

Issue 3: Low yield of this compound.

  • Possible Cause 1: Loss of product during work-up.

    • Solution: this compound has some solubility in water. During the extraction process, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.

  • Possible Cause 2: Decomposition of the product.

    • Solution: While generally stable, prolonged exposure to strong acidic conditions during work-up should be avoided. Neutralize the reaction mixture carefully after quenching the excess reducing agent.

Quantitative Data Summary

The following table provides an overview of the expected outcomes based on the principles of ketone reduction with sodium borohydride. The data is a synthesized representation from general experimental knowledge and may vary based on specific reaction conditions.

SolventTemperature (°C)Relative Reaction RateTypical Yield (%)PurityKey Considerations
Methanol0 to 25High90-95HighRapid reaction, may require careful temperature control.
Ethanol0 to 25Moderate88-93HighGood balance of reactivity and control.[4]
Isopropanol25 to 50Low80-88ModerateSlower reaction, may require heating to go to completion.
THF/Methanol0 to 25Moderate-High85-92HighGood for substrates with limited solubility in alcohols alone.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the reduction of 3-fluoroacetophenone using sodium borohydride in ethanol.

Materials:

  • 3-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Diethyl ether (or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride. Continue adding acid until the evolution of gas ceases and the pH is acidic (pH ~2-3).

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 3-fluoroacetophenone in Ethanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E Reaction Complete F Remove Ethanol E->F G Extract with Diethyl Ether F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Vacuum Distillation or Column Chromatography I->J Crude Product K K J->K Pure this compound G Solvent Solvent Choice Yield Product Yield Solvent->Yield Affects Rate Reaction Rate Solvent->Rate Influences Temperature Reaction Temperature Purity Product Purity Temperature->Purity Can Affect Temperature->Rate Influences Rate->Yield Affects

References

Preventing side reactions during the synthesis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethanol

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in pharmaceutical and materials science research.[1][2] Achieving high purity and yield requires careful control of reaction conditions to mitigate common side reactions. This guide provides in-depth, experience-based answers to frequently encountered issues, structured around the two primary synthetic routes.

General Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a logical framework for troubleshooting any synthetic problem. The following workflow outlines a systematic approach to identifying and resolving experimental challenges.

G cluster_0 Phase 1: Observation & Analysis cluster_1 Phase 2: Hypothesis & Solution cluster_2 Phase 3: Implementation & Verification observe Observe Undesired Result (e.g., Low Yield, Impurity) analyze Analyze Data (TLC, NMR, GC-MS) observe->analyze identify Identify Side Product(s) or Unreacted Starting Material analyze->identify hypothesize Hypothesize Root Cause (e.g., Reagent, Temp., Moisture) identify->hypothesize consult Consult Protocol & Literature (Review this guide) hypothesize->consult propose Propose Corrective Action (e.g., Change Reagent, Dry Solvent) consult->propose implement Implement Solution in Next Experimental Run propose->implement monitor Monitor Reaction Progress (e.g., In-situ TLC) implement->monitor verify Verify Outcome (Repeat Analysis) monitor->verify verify->observe Problem Persists complete complete verify->complete Synthesis Optimized

Caption: General troubleshooting workflow for synthetic chemistry.

Section 1: Synthesis via Reduction of 3-Fluoroacetophenone

This is a common and direct route involving the reduction of a ketone to a secondary alcohol. While seemingly straightforward, selectivity and reaction completeness are key challenges.

FAQ 1: "My reaction is incomplete, and TLC/GC analysis shows significant unreacted 3-fluoroacetophenone. How can I improve conversion?"

Answer: Incomplete conversion in ketone reductions is typically traced back to three factors: insufficient reducing agent, suboptimal reaction temperature, or inadequate reaction time.

  • Stoichiometry of the Reducing Agent: Sodium borohydride (NaBH₄) is the most common reagent for this transformation. In theory, one mole of NaBH₄ can reduce four moles of a ketone.[3] However, in practice, it will also react with the protic solvent (typically ethanol or methanol). To ensure the reaction goes to completion, it is standard practice to use a molar excess of NaBH₄, typically ranging from 1.5 to 2.0 equivalents relative to the ketone.[3]

  • Reaction Temperature and Time: While NaBH₄ reductions are often performed at room temperature or 0 °C, the reactivity of the specific substrate matters.[4][5] 3-Fluoroacetophenone is reasonably reactive, but if you observe stalling, allowing the reaction to stir at room temperature for a longer period (2-4 hours) after the initial addition can be beneficial. Monitor the reaction's progress by TLC until the starting material spot is no longer visible.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are standard choices and generally work well.[4] Ensure the solvent is of sufficient quality, although absolute anhydrous conditions are not as critical for NaBH₄ as they are for stronger reducing agents like LiAlH₄.

FAQ 2: "I'm observing a significant amount of 1-Fluoro-3-ethylbenzene as a byproduct. What's causing this over-reduction, and how do I prevent it?"

Answer: The formation of 1-Fluoro-3-ethylbenzene indicates that the desired alcohol product has undergone a subsequent reduction (deoxygenation). This is a classic example of over-reduction and is almost always due to the choice of an overly aggressive reducing agent or harsh reaction conditions.

The key to preventing this is chemoselectivity . You need a reagent that is strong enough to reduce the ketone but not the resulting benzylic alcohol.

  • Reagent Selection: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can reduce ketones, esters, and amides.[3] However, it can also promote the hydrogenolysis of benzylic alcohols to alkanes, especially under elevated temperatures. Sodium borohydride (NaBH₄) is a much milder and more selective reagent that will readily reduce aldehydes and ketones but generally will not reduce esters, amides, or, crucially, benzylic alcohols under standard conditions.[3][4][6] For this synthesis, NaBH₄ is the superior choice .

Table 1: Comparison of Common Hydride Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveStrong & Unselective
Reduces Ketones YesYes
Reduces Benzylic Alcohols No (under standard conditions)Yes (potential for over-reduction)
Solvent Compatibility Protic (MeOH, EtOH), Aprotic (THF)Aprotic (Ether, THF) only
Safety/Workup Relatively safe, aqueous workupHighly reactive with water, requires careful quenching
  • Control of Reaction Conditions: If you must use a stronger reducing agent for other reasons, maintain a low temperature (e.g., -78 °C to 0 °C) throughout the reaction to minimize the rate of the secondary reduction pathway.

Optimized Protocol for Selective Reduction of 3-Fluoroacetophenone
  • Dissolve 3-fluoroacetophenone (1.0 eq) in ethanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve sodium borohydride (1.5 eq) in a small amount of cold ethanol.

  • Add the NaBH₄ solution dropwise to the ketone solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases.[5]

  • Remove the bulk of the ethanol via rotary evaporation.[5]

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Synthesis via Grignard Reaction with 3-Fluorobenzaldehyde

This route builds the carbon skeleton by reacting a methyl Grignard reagent (CH₃MgBr) with 3-fluorobenzaldehyde. This method is powerful but highly sensitive to procedural execution, particularly the exclusion of water.

FAQ 3: "My Grignard reaction yield is very low, and the reaction often fails to initiate. What are the most likely causes?"

Answer: This is the most common failure mode for Grignard reactions, and the root cause is almost invariably the presence of water or other protic sources. Grignard reagents are potent nucleophiles but also extremely strong bases that react irreversibly with even trace amounts of water.[7][8]

  • Anhydrous Conditions are Paramount: Every piece of glassware must be rigorously dried, either by flame-drying under vacuum or by overnight oven-drying (>120 °C).[8][9] Solvents (typically diethyl ether or THF) must be anhydrous grade. Use fresh, sealed bottles of solvent or distill from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under an inert atmosphere (Nitrogen or Argon).[10]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start.[11]

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the flask.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[12][13] The iodine etches the magnesium surface, exposing fresh metal. You can also add a few drops of 1,2-dibromoethane as an initiator.[9]

  • Initiation: Add only a small portion of your methyl halide (e.g., methyl bromide in ether) to the magnesium suspension and wait for signs of reaction (cloudiness, gentle bubbling, or heat evolution) before adding the rest.[9] Gentle warming with a heat gun can help, but be prepared to cool the flask once the exothermic reaction begins.[9][14]

FAQ 4: "My crude NMR shows an unexpected impurity. I suspect it's a coupling product. How can I identify and prevent this?"

Answer: You are likely observing a Wurtz-type coupling reaction . This side reaction occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of unreacted alkyl halide (R-X), forming a homocoupled product (R-R).[14][15][16][17][18]

Caption: Desired Grignard formation vs. Wurtz side reaction.

Prevention Strategies:

  • Slow Addition: The key to minimizing Wurtz coupling is to keep the concentration of the alkyl halide low at all times.[16][18] This is achieved by adding the alkyl halide solution dropwise from an addition funnel to the magnesium suspension. This ensures that as soon as the halide is introduced, it is more likely to react with the large surface area of magnesium rather than an already-formed Grignard molecule.[16][18]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[14] If the reaction becomes too hot, the rate of the Wurtz coupling side reaction can increase.[14][16][18] Use an ice or water bath to maintain a steady, gentle reflux.

  • Solvent Choice: For some substrates, THF can promote more Wurtz coupling than diethyl ether.[18] If you are experiencing significant issues, consider switching your solvent.

Best Practices Protocol for Grignard Synthesis
  • Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously dry.[11][19] Place a stir bar in the flask.

  • Reagent Preparation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Gently warm with a heat gun under inert gas flow until purple iodine vapors are seen.[11] Allow to cool.

  • Initiation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide or iodide (1.0 eq) in anhydrous diethyl ether. Add ~10% of the methyl halide solution to the magnesium suspension.

  • Formation: Wait for initiation (cloudiness, bubbling). Once the reaction begins, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to moderate the temperature if necessary.[11]

  • Addition to Aldehyde: After the Grignard formation is complete (most of the magnesium is consumed), cool the solution to 0 °C. Prepare a solution of 3-fluorobenzaldehyde (0.9 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.[11] Cool to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

References

Technical Support Center: Optimization of Chiral HPLC Methods for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral HPLC method optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantiomeric separations. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Resolving Common Chiral Separation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: Why am I seeing poor or no resolution between my enantiomers?

Answer:

Achieving enantiomeric resolution is the primary goal of chiral HPLC, and a lack of separation can be attributed to several factors. The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1][2] For this to occur, there must be a sufficient difference in the interaction energies of the two enantiomers with the CSP. If you are observing poor or no resolution (Rs < 1.5), consider the following troubleshooting steps, starting with the most critical factors.[3]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Column Choice: The selection of the CSP is the most critical factor in a chiral separation.[3][4] Different classes of CSPs (e.g., polysaccharide, cyclodextrin, protein-based) offer different chiral recognition mechanisms.[3][5] If you are not seeing any separation, the chosen stationary phase may not be suitable for your analyte.

    • Action: Consult column selection guides from manufacturers, which often categorize columns based on the functional groups of the analyte.[6][7] A screening approach using a few columns with different selectivities (e.g., a cellulose-based and an amylose-based column) is highly recommended for novel compounds.[1][8][9]

  • Optimize the Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.[2]

    • Normal Phase (NP): Typically employs hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can significantly impact selectivity.

      • Action: Systematically vary the concentration of the alcohol modifier. For example, start with 90:10 hexane:isopropanol and adjust the ratio to 95:5 or 80:20. Sometimes, changing the alcohol (e.g., from isopropanol to ethanol) can provide the necessary change in selectivity.

    • Reversed-Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. The type of organic modifier, its concentration, and the buffer pH can all influence the separation.[4]

      • Action: If using acetonitrile, try switching to methanol or a combination of the two.[10] Optimize the buffer pH, as the ionization state of acidic or basic analytes can be critical for interaction with the CSP.[11]

    • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives. It can be a good alternative if your compound has poor solubility in normal or reversed-phase solvents.

  • Introduce or Modify Additives: Small amounts of acidic or basic additives can dramatically alter selectivity by influencing the analyte's or CSP's charge state and conformation.[12]

    • Action (NP): For acidic compounds, add a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1%). For basic compounds, use a basic additive like diethylamine (DEA) or triethylamine (TEA) (0.1%).

    • Action (RP): The buffer system itself acts as an additive. Ensure the pH is appropriate for your analyte.

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[13][14]

    • Action: Decrease the column temperature in increments of 5-10 °C. Lower temperatures often enhance the weaker interactions (like hydrogen bonding and dipole-dipole interactions) that are crucial for chiral recognition, leading to increased resolution.[8][15] However, be aware that in some rare cases, increasing the temperature can improve separation or even reverse the elution order.[12][13]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and allow more time for the enantiomers to interact with the stationary phase.[8]

    • Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min for a standard 4.6 mm ID column. While this will increase the analysis time, it can significantly improve resolution.

Q2: My peaks are broad and/or tailing. What can I do to improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Several factors can contribute to peak broadening and tailing in chiral HPLC.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Secondary Interactions Unwanted interactions between the analyte and the silica support or residual silanols on the stationary phase can cause peak tailing, especially for basic compounds.Add a competitor to the mobile phase. For basic analytes, a small amount of a basic additive like DEA or TEA (0.1%) can block active sites. For acidic analytes, an acidic additive like TFA or acetic acid (0.1%) may help.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.Reduce the injection volume or the concentration of the sample.[16]
Sub-optimal Flow Rate A flow rate that is too high can lead to band broadening and reduced efficiency.Decrease the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[8]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
Column Contamination or Degradation Accumulation of strongly retained impurities on the column can lead to poor peak shape. Certain solvents can also damage coated polysaccharide columns.[17][18]Flush the column with a strong, compatible solvent as recommended by the manufacturer. For example, for coated polysaccharide columns, flushing with isopropanol is often recommended.[17] Ensure that no incompatible solvents (like THF or DMF for some coated columns) have been introduced into the system.[17][18]
High Temperature While often beneficial for efficiency in achiral chromatography, very high temperatures can sometimes negatively impact the stability of the transient diastereomeric complexes, affecting peak shape.Try reducing the column temperature.[8]
Q3: The backpressure in my system is unusually high. What is the cause and how can I fix it?

Answer:

High backpressure can damage your column and HPLC system. It is typically caused by a blockage somewhere in the flow path.

Systematic Approach to Diagnosing High Backpressure:

  • Isolate the Column: Disconnect the column from the system and replace it with a union. Run the pump at your typical flow rate.

    • If the pressure returns to normal, the blockage is in the column.

    • If the pressure remains high, the blockage is in the HPLC system (e.g., tubing, injector, or detector).

  • Troubleshooting a Blocked Column:

    • Inlet Frit Blockage: The most common cause is particulate matter from the sample or mobile phase accumulating on the inlet frit.[17]

      • Action: Reverse the flow direction of the column (disconnect from the detector) and flush with a compatible solvent at a low flow rate. This may dislodge the particulates.[17] If this doesn't work, the frit may need to be replaced, though this should be done with caution to avoid disturbing the packed bed.[17] Using a guard column is the best preventative measure.

    • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column.

      • Action: Ensure your sample is fully dissolved and consider filtering it before injection. Dissolve the sample in the mobile phase if possible.

  • Troubleshooting a Blocked System: If you've determined the blockage is in the system, systematically check each component (from the pump towards the detector) by disconnecting fittings until the pressure drops, to pinpoint the location of the clog.

Q4: I had a good separation, but now the retention times are shifting and/or the resolution is decreasing. Why?

Answer:

A loss of performance in a previously robust method indicates a change in the system. This could be related to the column, mobile phase, or instrument.

Troubleshooting Protocol for Performance Degradation:

  • Check the Mobile Phase:

    • Composition: Was the mobile phase prepared correctly? Even small variations in the percentage of the modifier or additive concentration can significantly alter selectivity in chiral separations.[12]

    • Degradation/Evaporation: Has the mobile phase been sitting for a long time? Volatile components can evaporate, changing the composition. Prepare fresh mobile phase.

  • Assess Column Health:

    • Equilibration: Chiral columns, especially those with complex stationary phases, can require long equilibration times when changing mobile phases.[8] Ensure the column is fully equilibrated.

    • Contamination: Strongly adsorbed compounds from previous injections can build up and alter the stationary phase characteristics.

      • Action: Flush the column according to the manufacturer's instructions.[17]

    • "Memory Effects": This is particularly relevant in chiral separations where acidic or basic additives are used. The stationary phase can "remember" the previous additive, affecting the current separation.[19]

      • Action: Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives) or perform a very thorough flushing procedure when switching between methods with different additives.

  • Verify Instrument Parameters:

    • Temperature Control: Is the column oven maintaining a stable temperature? Fluctuations can cause retention time shifts.[8]

    • Flow Rate: Is the pump delivering a consistent flow rate? Check for leaks or pump maintenance issues.

Method Development and Optimization Workflow

For developing a new chiral separation method, a systematic screening approach is the most efficient strategy.[1]

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (pKa, solubility, structure) Select_CSPs Select 3-4 CSPs (e.g., Amylose, Cellulose, Cyclodextrin) Start->Select_CSPs Select_MPs Select Screening Mobile Phases (NP, RP, Polar Organic) Select_CSPs->Select_MPs Screening Run Isocratic Screens Select_MPs->Screening Review Review Results: Any Separation? (Rs > 0.8) Screening->Review Review->Select_CSPs No, try different CSPs Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Review->Optimize_MP Yes Optimize_Temp Optimize Temperature (Typically decrease) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (Typically decrease) Optimize_Temp->Optimize_Flow Check_Rs Check Resolution (Rs > 1.5?) Optimize_Flow->Check_Rs Check_Rs->Optimize_MP No, re-optimize Validation Method Validation (Robustness, Linearity, Accuracy) Check_Rs->Validation Yes Final_Method Final Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Frequently Asked Questions (FAQs)

Q: What is the "three-point interaction model"? A: The three-point interaction model, first proposed by Dalgliesh, is a fundamental concept in chiral recognition.[4] It states that for a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously due to steric hindrance, leading to a difference in binding energy and thus, separation.[2][20] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole, electrostatic, and steric interactions.[2][5]

Q: Should I use a coated or an immobilized polysaccharide column? A: Both coated and immobilized polysaccharide-based columns are widely used and highly effective.[3]

  • Coated Columns (e.g., CHIRALCEL® OD, CHIRALPAK® AD): The chiral selector is physically adsorbed onto the silica surface. They offer a wide range of selectivities but have limitations on the solvents that can be used. Solvents like THF, DMF, and chloroform can strip the coating and destroy the column.[18]

  • Immobilized Columns (e.g., CHIRALPAK® IA, IB, IC): The chiral selector is covalently bonded to the silica. This makes them much more robust and compatible with a wider range of solvents, including those forbidden for coated phases.[17] This robustness allows for more flexibility in method development and for harsher column cleaning procedures.[17] For new method development, starting with immobilized columns is often recommended due to their durability.

Q: Can I use gradient elution for chiral separations? A: Yes, but it is less common than for achiral separations. Most chiral methods are isocratic because the two enantiomers have identical chemical properties in an achiral environment, meaning their retention is affected identically by changes in mobile phase strength.[19] However, a gradient can be useful for complex samples containing multiple chiral compounds or impurities, helping to reduce the analysis time by eluting strongly retained components more quickly.

Q: How important is method validation for chiral separations? A: Method validation is critical, especially in the pharmaceutical industry where the enantiomeric purity of a drug is a key quality attribute that can affect its efficacy and safety.[3][20][21] A validated chiral method ensures that it is accurate, precise, specific, and robust for its intended purpose, which is often quantifying a small amount of the undesired enantiomer in the presence of a large amount of the desired one.[16][22] Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16][22][23]

Q: What is the "additive memory effect"? A: The "additive memory effect" refers to the phenomenon where the chiral stationary phase retains traces of mobile phase additives (like acids or bases) from previous analyses, which can then influence the selectivity and retention in subsequent runs, even after flushing.[19] This can lead to issues with reproducibility, especially when switching between methods that use different types of additives (e.g., from a basic to an acidic mobile phase). To mitigate this, it is good practice to dedicate columns to specific additive types or to implement rigorous, validated column cleaning and equilibration procedures between different methods.[19]

Chiral Recognition Mechanism Visualization

Caption: The three-point interaction model for chiral recognition.

References

Issues with the stability and storage of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)ethanol (CAS No. 402-63-1). Below, you will find troubleshooting advice for common stability and storage issues, answers to frequently asked questions, and best-practice protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing insights into the root causes and actionable solutions.

Question: I've observed unexpected peaks in my GC/NMR analysis after storing this compound for a few months. What could be the cause?

Answer: The appearance of new signals in your analytical data is a primary indicator of impurity formation or degradation. For a secondary alcohol like this compound, the most common degradation pathway is oxidation.

Causality:

  • Oxidation: Exposure to atmospheric oxygen, potentially accelerated by trace metal catalysts or light, can oxidize the secondary alcohol to its corresponding ketone, 3'-fluoroacetophenone. This is a very common degradation route for this class of compounds.

  • Moisture: While the product is stable, some sources note that similar compounds can be hygroscopic[1]. Absorbed water can introduce impurities or potentially facilitate side reactions, although this is less common than oxidation.

  • Container Contamination: Leaching of contaminants from container walls or caps, or a reaction with the container material itself, though rare with standard laboratory glassware, can introduce extraneous signals.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Initial Verification cluster_2 Problem Identification cluster_3 Solution Observe Unexpected peaks in GC/NMR analysis CheckStorage Review Storage Conditions: - Tightly sealed? - Away from light/heat? Observe->CheckStorage CheckBlank Run a solvent blank on the instrument Observe->CheckBlank Oxidation Oxidation to Ketone (3'-fluoroacetophenone) is likely CheckStorage->Oxidation Conditions poor Contamination Solvent or System Contamination CheckBlank->Contamination Blank is dirty Purify Re-purify material via column chromatography or distillation Oxidation->Purify Inert Store under inert atmosphere (N₂ or Ar) Oxidation->Inert Clean Clean instrument injection port and column Contamination->Clean NewSolvent Use fresh, high-purity solvent for analysis Contamination->NewSolvent

Caption: Troubleshooting workflow for unexpected analytical signals.

Question: My reaction yield using this compound has decreased significantly compared to when I first opened the bottle. Why is this happening?

Answer: A drop in reaction yield is often directly correlated with a decrease in the purity or potency of a starting material. Assuming all other reaction parameters are constant, the issue likely lies with the stability of the this compound.

Causality: The product is generally stable under normal handling and storage conditions[2][3]. However, "normal" conditions can vary, and prolonged or improper storage can lead to degradation. The primary cause of reduced potency is the conversion of the active alcohol to other species, most notably the oxidized ketone, which will not participate in the reaction as intended. The presence of non-reactive impurities effectively lowers the molar quantity of the desired reactant in the vessel.

Recommended Actions:

  • Confirm Purity: Before use in a critical reaction, it is advisable to confirm the purity of aged reagents. A quick check via Gas Chromatography (GC) or NMR is recommended. For GC, you should see a single major peak corresponding to the product[4].

  • Use a Fresh Sample: If possible, perform a control reaction with a freshly opened bottle of this compound to confirm that the reagent is the source of the issue.

  • Re-purification: If a new sample is unavailable, the existing stock can be re-purified. Standard methods like vacuum distillation or flash column chromatography are effective.

Question: The this compound, which was initially a colorless liquid, has developed a pale yellow tint. Is it still usable?

Answer: A color change from colorless to pale yellow is a common visual indicator of minor impurity formation[4][5].

Causality: This discoloration is typically caused by the formation of trace-level, chromophoric (light-absorbing) byproducts from slow decomposition or oxidation over time. While visually apparent, the actual concentration of these impurities may be very low.

Is it Usable?

  • For Non-Critical Applications: If your experiment is robust and not sensitive to minor impurities (e.g., some forms of bulk synthesis), the material may still be suitable for use.

  • For High-Purity Applications: For applications in drug development, catalysis, or quantitative studies, the presence of unknown impurities is unacceptable. The color change should be taken as a sign that the material's purity is no longer guaranteed.

Recommendation: Always assess the purity of a discolored reagent using an appropriate analytical method (GC, NMR) before using it in a sensitive application[6][7]. If impurities are detected, the material should be re-purified. To prevent this, store the material in an amber vial or in the dark to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life and maintain purity, the following conditions are recommended based on supplier safety data sheets.

ParameterRecommendationRationale & References
Temperature Room Temperature / Cool LocationThe compound is stable at ambient temperatures. Avoid excessive heat or sources of ignition.[2][8][9]
Atmosphere Tightly Sealed ContainerPrevents introduction of atmospheric moisture and oxygen, which can lead to degradation. For long-term storage, blanketing with an inert gas (Nitrogen or Argon) is best practice.[1][2]
Light Protect from Light (Amber Vial)Light can potentially accelerate oxidative degradation pathways.
Ventilation Store in a well-ventilated areaThis is a general chemical safety practice to prevent the buildup of vapors.[1][2]
Incompatibilities Keep away from strong oxidizing agentsStrong oxidizers will readily react with the alcohol functional group, causing rapid decomposition.[2][3]
Q2: What are the primary signs of degradation to watch for?

A2: The primary indicators of degradation are a change in physical appearance (e.g., developing a yellow color), the appearance of new peaks in analytical spectra (GC or NMR), and a decrease in performance in chemical reactions (e.g., lower yields).

Q3: Which analytical methods are best for assessing the purity of this compound?

A3: Several standard analytical techniques can be used to effectively determine the purity of your sample.

Analytical MethodWhat to Look For
Gas Chromatography (GC) A single, sharp peak at the correct retention time. The presence of other peaks indicates impurities. The area percentage of the main peak provides a quantitative purity assessment.[4][6]
NMR Spectroscopy The proton (¹H) and carbon (¹³C) NMR spectra should match the known reference spectrum for the compound. Impurity peaks, such as the carbonyl signal of the oxidized ketone (~197 ppm in ¹³C NMR), would be readily apparent.
Refractive Index A measured refractive index that falls outside the specified range (e.g., 1.4995-1.5045 @ 20°C) can indicate the presence of significant impurities.[4]
Q4: Is this compound hazardous to handle?

A4: Yes, appropriate personal protective equipment (PPE) must be used. This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation[2][8]. Always handle this chemical in a well-ventilated area or a fume hood while wearing safety goggles, gloves, and a lab coat[2].

Protocols and Visualizations

Potential Degradation Pathway

The most probable degradation route involves the oxidation of the secondary alcohol to a ketone.

Caption: Oxidation of this compound to 3'-Fluoroacetophenone.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system and column.

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral or polar GC column (e.g., CP-Chirasil-Dex CB or similar).[6]

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane).

  • This compound sample.

  • Autosampler vials with caps.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • Transfer the solution to an autosampler vial and cap it securely.

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C[6]

    • Detector Temperature: 250 °C[6]

    • Oven Program:

      • Initial Temperature: 115 °C, hold for 2 minutes.

      • Ramp: Increase to 140 °C at a rate of 3 °C/minute.[6]

      • Final Hold: Hold at 140 °C for 2 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

  • Analysis:

    • Run a blank injection (solvent only) first to ensure the system is clean.

    • Inject the prepared sample and start the data acquisition.

  • Data Interpretation:

    • Integrate the peaks in the resulting chromatogram.

    • The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

    • Compare the retention time of the main peak to a known standard if available. The oxidized ketone impurity, if present, will have a different retention time.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. 1-(3-Fluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can directly influence the yield and impurity profile of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this critical intermediate, offering field-proven insights to guide researchers and quality control analysts in selecting the most appropriate methodology.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the analyte's physicochemical properties is paramount.

  • Structure: A chiral aromatic alcohol.

  • Molecular Formula: C₈H₉FO[1][2]

  • Molecular Weight: 140.15 g/mol [1][2]

  • Boiling Point: Approximately 187-189 °C at atmospheric pressure, and 121 °C at 45 mmHg.[1][2]

  • Solubility: Soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

  • Chromophoric Nature: The presence of a phenyl group imparts UV absorbance, a critical property for HPLC-UV detection.

The compound's volatility and thermal stability make it amenable to both GC and HPLC analysis, presenting a choice that depends on the specific requirements of the purity assessment, such as the nature of expected impurities and the need for chiral separation.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.

The "Why" Behind the Method: A Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. However, for fluorinated molecules, a pentafluorophenyl (PFP) phase can offer alternative selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, which can be particularly useful for separating closely related fluorinated impurities.[4][5] For this guide, we will detail a robust C18-based method.

  • Mobile Phase: A gradient of acetonitrile and water is a common and effective mobile phase for eluting compounds of moderate polarity from a C18 column. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase. A small amount of acid, like formic acid, can be added to suppress the ionization of any acidic or basic impurities, leading to sharper peaks.

  • Detector: Given the aromatic ring in this compound, a UV detector is the most straightforward and widely available choice. The maximum absorbance is typically around 254 nm, providing good sensitivity.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography (GC): The Power of Volatility

GC is an ideal technique for the analysis of volatile and thermally stable compounds.[6][7] Given the boiling point of this compound, GC is a highly suitable method for its purity assessment.

The "Why" Behind the Method: A Rationale for Parameter Selection
  • Stationary Phase (Column): A non-polar or mid-polar capillary column is appropriate. A common choice is a 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5 or HP-5). This phase provides good separation of a wide range of compounds based on their boiling points and is robust for routine analysis.

  • Carrier Gas: Helium or hydrogen are the typical choices. Helium is inert and provides good efficiency, while hydrogen can offer faster analysis times at lower temperatures. Nitrogen is also a possibility, but generally provides lower efficiency.

  • Inlet and Detector: A split/splitless inlet is standard. For purity analysis, a Flame Ionization Detector (FID) is ideal. The FID is sensitive to nearly all organic compounds and offers a wide linear range, making it excellent for quantifying impurities.

  • Temperature Program: A temperature gradient is essential to ensure the elution of both volatile and potentially less volatile impurities within a reasonable timeframe, while maintaining good peak shape and resolution.

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless inlet

  • Autosampler

  • Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of dichloromethane to a final concentration of 1 mg/mL.

Visualizing the Workflows

To better understand the practical application of these methods, the following diagrams illustrate the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC-UV filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC-FID dissolve_gc->inject_gc separate_gc Separation on HP-5 Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate % Purity (Area Percent) integrate_gc->calculate_gc

Caption: GC analysis workflow for this compound.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is not always straightforward. The following table summarizes the key performance attributes of each technique for this specific application.

ParameterHPLC-UVGC-FIDJustification
Selectivity Excellent for a wide range of polarities. Can resolve non-volatile impurities.Excellent for volatile impurities. Separation is primarily based on boiling point and polarity.HPLC is more versatile for unknown impurity profiles that may include non-volatile species.
Sensitivity (LOD/LOQ) Good (ng range). Dependent on the chromophore of the impurities.Excellent (pg range). FID is highly sensitive to hydrocarbons.GC-FID generally offers higher sensitivity for organic analytes.
Analysis Time ~25 minutes per sample.~15 minutes per sample.The GC method with a temperature ramp is typically faster.
Sample Preparation Simple dissolution and filtration.Simple dissolution.Both are straightforward, with HPLC having the extra step of filtration.
Robustness High. Modern HPLC systems are very reliable.High. GC systems are workhorses in many labs.Both techniques are considered robust and reliable for routine QC.
Chiral Separation Possible with a chiral stationary phase (e.g., polysaccharide-based).[8][9][10]Possible with a chiral stationary phase (e.g., cyclodextrin-based).Both can be adapted for chiral separations, which is important for this molecule.
Impurity Identification Limited with UV detector. Requires coupling to a mass spectrometer (LC-MS).Can be readily coupled to a mass spectrometer (GC-MS) for structural elucidation.GC-MS is a more common and often more straightforward technique for impurity ID of volatile compounds.

Making the Right Choice: A Decision Framework

The selection of the optimal analytical technique is a function of the specific analytical challenge.

Decision_Tree start Purity Analysis of This compound q1 Are impurities expected to be non-volatile or thermally unstable? start->q1 hplc Choose HPLC q1->hplc Yes q2 Is chiral purity a critical quality attribute? q1->q2 No gc Choose GC chiral_hplc Use Chiral HPLC q2->chiral_hplc Yes, and non-volatile impurities are a concern chiral_gc Use Chiral GC q2->chiral_gc Yes, and impurities are volatile q3 Is impurity identification a primary goal? q2->q3 No q3->gc No, routine purity check gcms Choose GC-MS q3->gcms Yes

References

A Comparative Guide to the Spectroscopic Confirmation of Synthesized 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of rigorous scientific practice. For drug development professionals and researchers, the ability to definitively verify the identity and purity of a compound like 1-(3-Fluorophenyl)ethanol is paramount. This guide provides an in-depth, comparative analysis of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural elucidation of this specific fluorinated secondary alcohol. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references.

The synthesis of chiral alcohols, such as this compound, is of significant interest as they are crucial building blocks for various pharmaceutical compounds.[1][2] The introduction of a fluorine atom into an organic molecule can significantly alter its biological activity, making precise structural verification essential.

The Complementary Power of NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide complementary information about a molecule's structure.[3][4][5] NMR spectroscopy elucidates the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, offering detailed insights into the connectivity and chemical environment of atoms.[3][4] In contrast, IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4][6][7]

While IR can quickly confirm the presence of key functional groups, like the hydroxyl group in an alcohol, NMR provides a detailed map of the entire molecular structure, making it indispensable for unambiguous confirmation.[3][7] The integration of data from both techniques provides a robust and comprehensive structural analysis.[3]

Why Two Techniques? A Logical Framework

The necessity of employing both NMR and IR stems from their differing yet synergistic analytical strengths. IR spectroscopy serves as a rapid initial screening tool. For this compound, it can swiftly confirm the presence of the crucial hydroxyl (-OH) and aromatic (C=C) groups. However, IR alone cannot definitively distinguish between isomers or provide detailed connectivity information. This is where NMR excels. ¹H and ¹³C NMR spectroscopy will not only confirm the presence of all constituent protons and carbons but also reveal their precise arrangement and electronic environments, including the subtle but informative effects of the fluorine substituent.

G cluster_0 Spectroscopic Analysis Workflow Synthesized Compound Synthesized Compound IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Initial Functional Group ID NMR Spectroscopy NMR Spectroscopy IR Spectroscopy->NMR Spectroscopy Detailed Structural Elucidation Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure Unambiguous Verification

Caption: Workflow for Spectroscopic Confirmation.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-quality, reproducible data for the confirmation of this compound.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission cells are common sample preparation methods for FTIR analysis.[8][9]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer Sample Preparation (Neat Liquid/ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is impeccably clean. Use a suitable solvent like isopropyl alcohol or acetone for cleaning, followed by complete drying.[10]

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a single drop of the synthesized this compound directly onto the ATR crystal, ensuring complete coverage.[9]

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation: 300-600 MHz NMR Spectrometer Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11][12] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[13]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C NMR.[14][15]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and optionally, ¹⁹F NMR spectra.

Data Interpretation and Comparison

Infrared Spectrum Analysis of this compound

The IR spectrum provides a "fingerprint" of the molecule's functional groups.[4]

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Significance for this compound
O-H Stretch (Alcohol)3200-3600Strong, BroadConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[16][17][18]
C-H Stretch (Aromatic)3000-3100MediumIndicates the presence of the phenyl ring.
C-H Stretch (Aliphatic)2850-3000MediumCorresponds to the methyl and methine C-H bonds.
C=C Stretch (Aromatic)1450-1600Medium-WeakFurther confirms the aromatic ring.
C-O Stretch (Secondary Alcohol)1075-1150StrongThe position of this peak is diagnostic for a secondary alcohol.[16]
C-F Stretch1000-1400StrongConfirms the presence of the fluorine atom.

Comparison: While IR confirms the presence of an alcohol and a fluorinated aromatic ring, it cannot specify the substitution pattern on the ring (ortho, meta, or para) or the exact location of the ethanol substituent.

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Significance
-OH~1.5-4.0Singlet (broad)N/AThe chemical shift is variable and depends on concentration and solvent.[18] It often appears as a broad singlet due to chemical exchange.
-CH(OH)-~4.9Quartet~6.5The quartet arises from coupling to the three protons of the adjacent methyl group. Protons on carbons adjacent to an oxygen atom are deshielded and appear downfield.[19]
-CH₃~1.5Doublet~6.5The doublet is due to coupling with the single proton of the methine group.
Aromatic-H~6.8-7.4MultipletVariousThe protons on the fluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.[20]

Key Insight - The Fluorine Effect: The fluorine atom will couple with the aromatic protons, providing additional structural confirmation. This is known as ¹H-¹⁹F coupling, and the magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.[6][21]

Caption: Molecular structure of this compound.

¹³C NMR Spectrum Analysis of this compound

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Carbon(s) Expected Chemical Shift (δ, ppm) Significance
-CH(OH)-~65-75The carbon attached to the hydroxyl group is significantly deshielded.[22][23]
-CH₃~20-30Typical chemical shift for a methyl group in this environment.
Aromatic-C~110-165The six aromatic carbons will give rise to distinct signals. The carbon directly bonded to fluorine will show a large ¹³C-¹⁹F coupling constant and will be shifted significantly downfield. Other aromatic carbons will also exhibit smaller couplings to fluorine.[15]

Comparison: NMR, particularly with the combined data from ¹H and ¹³C spectra, provides a definitive and unambiguous structural confirmation. The specific chemical shifts and, crucially, the coupling patterns (both H-H and H-F/C-F) allow for the precise assignment of the meta-substitution pattern of the fluorine atom on the phenyl ring.

Objective Comparison: NMR vs. IR

Feature NMR Spectroscopy IR Spectroscopy
Information Provided Detailed connectivity, stereochemistry, and electronic environment of atoms.[3][5]Presence of functional groups.[4][7]
Resolving Power High; can distinguish between isomers.[3]Low; often cannot distinguish between isomers.
Ambiguity Low; provides unambiguous structural elucidation.High; requires complementary data for full structure determination.[7]
Sensitivity Generally lower than IR, requires more sample.High sensitivity to polar functional groups.[8]
Cost & Complexity High acquisition and maintenance costs; requires skilled operators.[3][24]Lower cost, simpler operation.[24]
Analysis Time Longer acquisition times (minutes to hours).[24]Rapid analysis (seconds to minutes).[24]

Conclusion

For the definitive spectroscopic confirmation of synthesized this compound, a dual-pronged approach utilizing both IR and NMR spectroscopy is the industry-standard and most scientifically rigorous method. IR spectroscopy offers a rapid and cost-effective means to verify the presence of key functional groups, serving as an excellent initial quality check. However, for complete and unambiguous structural elucidation, NMR spectroscopy is indispensable. The detailed information on atomic connectivity and the specific coupling patterns induced by the fluorine atom provided by ¹H and ¹³C NMR are essential for irrefutably confirming the identity and isomeric purity of the target molecule. This integrated spectroscopic approach ensures the trustworthiness and validity of the synthetic outcome, a critical requirement for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(3-Fluorophenyl)ethanol

Optically active this compound is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds and fine chemicals. The specific stereoisomer of this alcohol often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, selective, and scalable methods for its synthesis is of paramount importance to researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of various catalytic methodologies for the synthesis of this compound, supported by experimental data to inform catalyst selection for specific research and development needs.

Synthetic Strategies: An Overview

The primary routes to this compound involve the asymmetric reduction of 3-fluoroacetophenone or the nucleophilic addition of a methyl group to 3-fluorobenzaldehyde. This guide will focus on a comparative analysis of the following catalytic systems:

  • Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium Catalysts

  • Biocatalysis employing Ketoreductases (KREDs)

  • Asymmetric Hydrogenation (AH) with BINAP-Ruthenium Catalysts

  • Corey-Bakshi-Shibata (CBS) Reduction utilizing Chiral Oxazaborolidines

  • Grignard Reaction for Racemic Synthesis

Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalysts

Asymmetric transfer hydrogenation has emerged as a robust and widely adopted method for the enantioselective reduction of prochiral ketones. The catalysts developed by Noyori and his coworkers, particularly those based on Ruthenium-complexed N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are renowned for their high efficiency and selectivity under mild reaction conditions.[1]

Mechanism and Rationale: The catalytic cycle of Noyori-type ATH catalysts involves a metal-ligand bifunctional mechanism. The reaction typically employs a hydrogen donor like a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol. The Ru-catalyst facilitates the transfer of a hydride from the hydrogen donor to the carbonyl group of the ketone, proceeding through a highly organized, six-membered transition state that dictates the stereochemical outcome.[2] The choice of the chiral diamine ligand and the arene ligand on the ruthenium center is critical for achieving high enantioselectivity.

CatalystSubstrateHydrogen DonorS/C RatioYield (%)ee (%) (Configuration)Reference
RuCl--INVALID-LINK--m-ChloroacetophenoneHCOOH/NEt₃200>9998 (S)[3]
RuCl--INVALID-LINK--p-ChloroacetophenoneHCOOH/NEt₃200>9995 (S)[3]
RuCl--INVALID-LINK--m-MethoxyacetophenoneHCOOH/NEt₃200>9996 (S)[3]

Based on these results, it is reasonable to expect that the asymmetric transfer hydrogenation of 3-fluoroacetophenone using a Ru-TsDPEN catalyst would yield this compound with high conversion (>95%) and excellent enantiomeric excess (>95% ee).

Experimental Workflow:

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Inert Atmosphere (N2 or Ar) flask Reaction Flask start->flask stir Stir at RT flask->stir catalyst Ru-TsDPEN Catalyst catalyst->flask substrate 3-Fluoroacetophenone substrate->flask solvent Solvent (e.g., CH2Cl2) solvent->flask h_donor Hydrogen Donor (HCOOH/NEt3) h_donor->flask monitor Monitor by TLC/GC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Chiral Alcohol purify->product Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification buffer Aqueous Buffer (e.g., Phosphate) kred Ketoreductase (KRED) buffer->kred cofactor Cofactor (NADP+) kred->cofactor regen Regeneration System (e.g., Glucose/GDH) cofactor->regen substrate_sol Substrate Solution (3-Fluoroacetophenone in co-solvent) regen->substrate_sol incubate Incubate with Shaking (Controlled Temp. & pH) substrate_sol->incubate monitor_bio Monitor by HPLC/GC incubate->monitor_bio extract_bio Solvent Extraction (e.g., Ethyl Acetate) monitor_bio->extract_bio dry_bio Dry Organic Layer extract_bio->dry_bio concentrate_bio Concentrate dry_bio->concentrate_bio purify_bio Column Chromatography concentrate_bio->purify_bio product_bio Chiral Alcohol purify_bio->product_bio Grignard_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dry Glassware under Inert Atmosphere aldehyde 3-Fluorobenzaldehyde in Anhydrous Ether setup->aldehyde addition Slow Addition of Grignard at 0°C aldehyde->addition grignard Methylmagnesium Bromide (Grignard Reagent) grignard->addition stir_grignard Stir at RT addition->stir_grignard monitor_grignard Monitor by TLC stir_grignard->monitor_grignard quench_grignard Quench with aq. NH4Cl monitor_grignard->quench_grignard extract_grignard Solvent Extraction quench_grignard->extract_grignard dry_grignard Dry Organic Layer extract_grignard->dry_grignard concentrate_grignard Concentrate dry_grignard->concentrate_grignard purify_grignard Distillation or Chromatography concentrate_grignard->purify_grignard product_grignard Racemic Alcohol purify_grignard->product_grignard

References

A Comparative Guide to the Synthesis of 1-(3-Fluorophenyl)ethanol: Chemical Versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, with 1-(3-Fluorophenyl)ethanol serving as a valuable intermediate. The demand for enantiomerically pure forms of this compound necessitates a critical evaluation of the available synthetic routes. This guide provides an in-depth comparison of traditional chemical methods and emerging biocatalytic strategies for the production of this compound, offering insights into the experimental choices, performance metrics, and overall sustainability of each approach.

Introduction to this compound

This compound is a chiral secondary alcohol with significant applications in the pharmaceutical industry. Its structural motif is found in a variety of biologically active molecules, making its efficient and stereoselective synthesis a key consideration in drug discovery and manufacturing. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.

Chemical Synthesis Routes: Established but with Caveats

Traditional chemical synthesis offers a well-established path to this compound, primarily through the reduction of the corresponding ketone, 3'-fluoroacetophenone.

Asymmetric Chemical Reduction

For the synthesis of enantiomerically pure this compound, asymmetric chemical reduction methods are employed. These typically involve the use of a stoichiometric or catalytic amount of a chiral reducing agent or a combination of a reducing agent and a chiral catalyst.

Prominent among these methods are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane reagents.[1][2][3][4] The CBS reduction is renowned for its high enantioselectivity across a broad range of substrates.[1] The mechanism involves the formation of a complex between the catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl group.[2][3]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand.[5][6][7] A hydrogen donor, such as isopropanol or formic acid, provides the reducing equivalents. ATH is often favored for its operational simplicity and the use of safer, more manageable hydrogen sources compared to high-pressure hydrogen gas.

Advantages of Chemical Routes:

  • Well-established and versatile: A vast body of literature supports a wide array of catalysts and reaction conditions.

  • High enantioselectivity: Methods like CBS reduction and ATH can achieve excellent enantiomeric excess (ee).[1]

Disadvantages of Chemical Routes:

  • Harsh reaction conditions: Often require anhydrous solvents, and in some cases, cryogenic temperatures.[2]

  • Use of hazardous and expensive reagents: Metal catalysts and borane reagents can be toxic, pyrophoric, and costly.

  • Metal contamination: The potential for trace metal contamination in the final product is a significant concern in pharmaceutical applications, necessitating rigorous purification steps.

  • Environmental impact: The use of organic solvents and the generation of metallic and boronic acid waste products contribute to a larger environmental footprint.

Biocatalytic Synthesis: A Greener and More Selective Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. This approach utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze chemical transformations with high specificity and under mild conditions.

Ketoreductase-Mediated Asymmetric Reduction

The biocatalytic reduction of 3'-fluoroacetophenone to this compound is typically achieved using ketoreductases (KREDs). These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, usually NADPH or NADH, to the carbonyl group of the ketone.

Whole-Cell Biocatalysis: A particularly attractive approach involves the use of whole microbial cells (e.g., bacteria or fungi) that naturally express or are engineered to overexpress a suitable ketoreductase. This strategy offers several advantages:

  • In situ cofactor regeneration: The host cell's metabolic machinery continuously regenerates the expensive cofactor, eliminating the need to add it to the reaction mixture.

  • Enzyme protection: The cellular environment protects the enzyme from harsh conditions, often leading to enhanced stability and longevity.

  • Simplified process: It avoids the need for costly and time-consuming enzyme purification.

A notable example is the use of the fungus Alternaria alternata for the asymmetric reduction of 3'-fluoroacetophenone.[8]

Advantages of Biocatalytic Routes:

  • High enantioselectivity: Enzymes are inherently chiral and can exhibit exquisite stereoselectivity, often leading to enantiomeric excesses greater than 99%.[8][9]

  • Mild reaction conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH.

  • Environmental sustainability: The use of water as a solvent, biodegradable catalysts (enzymes), and milder conditions significantly reduces the environmental impact.

  • Reduced downstream processing: The high selectivity often results in cleaner reaction mixtures, simplifying product purification.

Disadvantages of Biocatalytic Routes:

  • Substrate scope limitations: While enzyme engineering is rapidly expanding the range of acceptable substrates, some enzymes may have a narrow substrate specificity.

  • Process optimization: Developing a robust and efficient biocatalytic process can require significant effort in screening for suitable microorganisms or enzymes and optimizing reaction parameters such as pH, temperature, and substrate concentration.

Performance Comparison: A Data-Driven Analysis

ParameterBiocatalytic Route (Alternaria alternata)[8]
Catalyst Whole cells of Alternaria alternata EBK-6
Substrate 3'-fluoroacetophenone
Product (S)-1-(3-Fluorophenyl)ethanol
Yield 66%
Enantiomeric Excess (ee) >99%
Reaction Conditions Aqueous medium, pH 6.0, 32°C
Cofactor In situ regeneration

Experimental Protocols

Biocatalytic Reduction of 3'-fluoroacetophenone using Alternaria alternata

This protocol is based on the methodology described by Aksu and colleagues.[8]

1. Cultivation of Alternaria alternata

  • Maintain A. alternata strains on potato dextrose agar (PDA) slants at 4°C.

  • Pre-culture the strains on PDA medium for 10 days at 28°C.

  • Prepare a conidial suspension in sterile physiological saline.

2. Fermentation and Biotransformation

  • Inoculate a fermenter containing a sterile growth medium (e.g., GYRHP - glucose, yeast extract, ram horn peptone) with the conidial suspension.

  • After a suitable incubation period (e.g., 48 hours) for biomass growth, add 3'-fluoroacetophenone directly to the culture.

  • Maintain the fermentation under controlled conditions of pH (e.g., 6.0), temperature (e.g., 32°C), and agitation.

  • Monitor the progress of the reaction by periodically sampling the culture and analyzing for substrate consumption and product formation using techniques like gas chromatography (GC).

3. Product Isolation and Analysis

  • After the reaction is complete, separate the biomass from the culture broth by centrifugation or filtration.

  • Extract the product from the broth using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess of the final product using GC with a chiral column.

Visualization of Synthetic Pathways

Chemical Synthesis Workflow

cluster_chemical Chemical Synthesis 3_Fluoroacetophenone 3'-Fluoroacetophenone Reaction Asymmetric Reduction 3_Fluoroacetophenone->Reaction Chiral_Catalyst Chiral Catalyst (e.g., CBS or Ru/Rh complex) Chiral_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., Borane or H-donor) Reducing_Agent->Reaction Workup Work-up & Purification Reaction->Workup Product_Chem Enantiopure This compound Workup->Product_Chem cluster_bio Biocatalytic Synthesis Microorganism Microorganism Culture (e.g., Alternaria alternata) Biotransformation Whole-Cell Biotransformation Microorganism->Biotransformation 3_Fluoroacetophenone_Bio 3'-Fluoroacetophenone 3_Fluoroacetophenone_Bio->Biotransformation Downstream Downstream Processing Biotransformation->Downstream Product_Bio Enantiopure This compound Downstream->Product_Bio

References

Navigating the Bioactive Landscape: A Comparative Guide to 1-(3-Fluorophenyl)ethanol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic modification of a molecule can unlock profound differences in its biological activity. The introduction of a fluorine atom, a seemingly subtle alteration, can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. This guide offers an in-depth comparison of 1-(3-Fluorophenyl)ethanol derivatives and their non-fluorinated and regioisomeric analogs, providing a framework for understanding the nuanced effects of fluorine substitution on biological performance. While direct head-to-head comparative studies on this specific scaffold are limited, by drawing upon established principles of medicinal chemistry and data from analogous structures, we can construct a robust understanding of the structure-activity relationships at play.

The Fluorine Factor: A Paradigm in Drug Design

The substitution of a hydrogen atom with fluorine is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart significant advantages to a parent molecule. These benefits often include:

  • Enhanced Potency: The electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with biological targets.

  • Improved Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Increased Lipophilicity: In many cases, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Modulation of pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the inductive effects of fluorine, influencing a compound's ionization state at physiological pH.

This guide will explore how these principles manifest in the context of this compound derivatives, providing insights for the rational design of novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives typically involves the reduction of the corresponding acetophenone. A general synthetic workflow is outlined below:

cluster_synthesis Synthesis of 1-(Aryl)ethanol Derivatives Start Aryl Acetophenone (e.g., 3-Fluoroacetophenone) Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction Product 1-(Aryl)ethanol (e.g., this compound) Reduction->Product Derivatization Further Derivatization (e.g., Esterification, Etherification) Product->Derivatization Analogs Bioactive Analogs Derivatization->Analogs

Caption: A general workflow for the synthesis of 1-(Aryl)ethanol derivatives.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3'-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

While a comprehensive table of directly comparative data is not available in the literature, we can infer the impact of the 3-fluoro substituent by examining related studies on halogenated phenylethanolamines and other fluorinated aromatic compounds.

Anticipated Effects of 3-Fluoro Substitution:

  • Electronic Effects: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). This alters the electron density of the aromatic ring and can influence interactions with biological targets.

  • Lipophilicity: The introduction of a fluorine atom is generally expected to increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes and access intracellular targets.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the phenyl ring less susceptible to metabolic oxidation. This can lead to an increased half-life and improved bioavailability.

Comparison with Non-Fluorinated and Other Halogenated Analogs:

Based on a study of halogenated phenylethanolamines, the position of halogen substitution significantly impacts biological activity[1]. While this study focused on adrenergic receptor activity, the principles of how substitution patterns affect receptor interactions are broadly applicable. For instance, dihalogenated compounds at the 2,5-positions showed stronger beta-blocking effects than those at the 2,4- or 3,4-positions[1]. This highlights the importance of positional isomerism in determining biological outcomes.

In the context of this compound, a comparison with its non-fluorinated analog, 1-phenylethanol, would likely reveal differences in potency and duration of action for any observed biological effect. The 3-fluoro derivative would be expected to exhibit enhanced metabolic stability. Comparisons with 2-fluoro and 4-fluoro positional isomers would also be crucial, as the electronic and steric effects of the fluorine atom would differ, leading to potentially distinct biological activities.

Data Presentation: Illustrative Biological Activities

To provide a tangible sense of the biological activities that could be explored for these compounds, the following table presents hypothetical comparative data based on general trends observed for fluorinated versus non-fluorinated compounds in anticancer and antimicrobial assays.

CompoundModificationCancer Cell Line (MCF-7) IC50 (µM)Bacterial Strain (S. aureus) MIC (µg/mL)
1 1-Phenylethanol (Non-fluorinated)>100128
2 1-(2-Fluorophenyl)ethanol7564
3 This compound 50 32
4 1-(4-Fluorophenyl)ethanol6064

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data for comparing the biological activities of this compound derivatives and their analogs, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

cluster_workflow MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Measure absorbance at 570 nm AddSolubilizer->Read

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and their analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The strategic incorporation of fluorine into the 1-phenylethanol scaffold at the 3-position is a promising strategy for modulating biological activity. While direct comparative data is currently sparse, the principles of medicinal chemistry strongly suggest that this compound derivatives are likely to exhibit enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles compared to their non-fluorinated and regioisomeric analogs. The experimental protocols provided in this guide offer a robust framework for conducting the necessary comparative studies to elucidate these structure-activity relationships. Further research in this area is warranted to fully explore the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Synthesis of Ortho-, Meta-, and Para-Fluorophenyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth comparative analysis of the synthesis of three key positional isomers: ortho-, meta-, and para-fluorophenyl ethanol. We will explore the primary synthetic routes, delve into the mechanistic nuances dictated by the fluorine substituent's location, and present detailed experimental protocols and comparative data to inform your synthetic strategy.

Introduction: The Significance of Fluorinated Aromatic Alcohols

1-(Fluorophenyl)ethanol isomers are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their utility stems from the advantageous properties conferred by the fluorine atom. However, the position of this fluorine atom—be it ortho, meta, or para to the ethanol group—introduces subtle yet significant electronic and steric differences that directly impact the efficiency and outcome of synthetic transformations. This guide will focus on two principal and widely employed synthetic methodologies: the reduction of the corresponding fluorinated acetophenones and the Grignard reaction with fluorinated benzaldehydes.

The Influence of Fluorine's Position: A Theoretical Framework

The reactivity of the fluorinated precursors is governed by a delicate interplay of electronic and steric effects, which vary depending on the fluorine's location on the aromatic ring.[1]

  • Electronic Effects : Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring via a mesomeric effect (+M).[1]

    • Inductive Effect (-I) : This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for our synthetic routes, it increases the electrophilicity of the carbonyl carbon in the acetophenone precursor, making it more susceptible to nucleophilic attack.[1] This effect is distance-dependent, being most potent at the ortho position and weakest at the para position.[1]

    • Mesomeric Effect (+M) : This electron-donating effect is most pronounced at the ortho and para positions and can partially counteract the inductive effect.[1]

  • Steric Effects : The presence of the fluorine atom at the ortho position introduces significant steric hindrance around the adjacent acetyl group.[1] This can impede the approach of bulky reagents, potentially slowing down reaction rates or influencing the stereochemical outcome of the reaction.

These positional effects have a direct and predictable impact on the synthetic routes discussed below.

Comparative Synthesis via Reduction of Fluorinated Acetophenones

The reduction of 2'-, 3'-, and 4'-fluoroacetophenone is a common and effective method for synthesizing the corresponding fluorophenyl ethanols. This transformation can be achieved through various reducing agents, with sodium borohydride being a cost-effective and widely used option for producing racemic mixtures. For the synthesis of chiral alcohols, asymmetric reduction methods employing biocatalysts or chiral chemical catalysts are preferred.

Causality Behind Experimental Choices

The choice of reducing agent and reaction conditions is dictated by the desired outcome (racemic vs. enantiomerically enriched) and the inherent reactivity of the substrate. The increased electrophilicity of the carbonyl carbon due to the fluorine's -I effect generally facilitates the reduction. However, the position of the fluorine atom introduces nuances:

  • Ortho-fluoroacetophenone : The proximity of the fluorine atom provides the strongest inductive electron withdrawal, making the carbonyl carbon highly electrophilic. However, steric hindrance from the ortho fluorine can influence the rate of reduction, especially with bulky reducing agents.

  • Meta-fluoroacetophenone : The inductive effect is still significant, leading to an activated carbonyl group. Steric hindrance is minimal in this isomer.

  • Para-fluoroacetophenone : The inductive effect is at its weakest, but the carbonyl group is still more reactive than in unsubstituted acetophenone. The lack of steric hindrance makes it a generally straightforward substrate for reduction.

Experimental Data Comparison
PrecursorProductReducing AgentSolventTypical Yield (%)Key Observations
2'-Fluoroacetophenone1-(2-Fluorophenyl)ethanolNaBH₄Methanol/Ethanol85-95The reaction is generally efficient due to the strong inductive effect. Care must be taken to control the reaction temperature due to the high reactivity.
3'-Fluoroacetophenone1-(3-Fluorophenyl)ethanolNaBH₄Methanol/Ethanol90-98This isomer often gives the highest yields due to a good balance of electronic activation and minimal steric hindrance.
4'-Fluoroacetophenone1-(4-Fluorophenyl)ethanolNaBH₄Methanol/Ethanol88-96The reduction is highly efficient, and the product is a key intermediate for many pharmaceuticals. Asymmetric reductions of this substrate are well-documented.
Experimental Protocol: Sodium Borohydride Reduction of 4'-Fluoroacetophenone

This protocol is a representative example and can be adapted for the ortho and meta isomers with minor modifications to reaction time and temperature based on substrate reactivity.

Materials:

  • 4'-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (1 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)ethanol.

  • The crude product can be purified by column chromatography if necessary.

Comparative Synthesis via Grignard Reaction

The Grignard reaction offers a versatile method for constructing the carbon skeleton of fluorophenyl ethanols by reacting a fluorinated benzaldehyde with a methylmagnesium halide. This approach is particularly useful for creating a new carbon-carbon bond.

Causality Behind Experimental Choices

The success of a Grignard reaction is highly dependent on maintaining anhydrous conditions. The reactivity of the fluorinated benzaldehyde isomers is influenced by the electronic effects of the fluorine atom:

  • Ortho-fluorobenzaldehyde : The strong -I effect of the ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon, favoring the nucleophilic attack by the Grignard reagent. However, steric hindrance may play a role, potentially affecting the reaction rate.

  • Meta-fluorobenzaldehyde : The inductive effect is still prominent, leading to an activated carbonyl for nucleophilic addition.

  • Para-fluorobenzaldehyde : The carbonyl group is activated, and the absence of steric hindrance makes it a very suitable substrate for Grignard reactions.

Experimental Data Comparison

The following table presents a comparative summary of the Grignard reaction with the three isomeric fluorobenzaldehydes.

PrecursorGrignard ReagentProductSolventTypical Yield (%)Key Observations
2-FluorobenzaldehydeMethylmagnesium Bromide1-(2-Fluorophenyl)ethanolDiethyl ether/THF80-90The reaction is generally efficient. Careful control of the addition of the Grignard reagent is necessary to manage the exothermic nature of the reaction, which is enhanced by the ortho-fluoro substituent.
3-FluorobenzaldehydeMethylmagnesium BromideThis compoundDiethyl ether/THF85-95This isomer typically provides high yields due to favorable electronic activation and the absence of significant steric hindrance.
4-FluorobenzaldehydeMethylmagnesium Bromide1-(4-Fluorophenyl)ethanolDiethyl ether/THF85-95This is a very common and high-yielding reaction. The product is an important building block in medicinal chemistry.[2]
Experimental Protocol: Grignard Reaction with 4-Fluorobenzaldehyde

This protocol provides a general procedure that can be adapted for the other isomers.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a small portion of anhydrous diethyl ether. In the dropping funnel, place a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether. Add a few drops of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve 4-fluorobenzaldehyde (1 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction Mechanisms

G cluster_0 Reduction of Fluoroacetophenone cluster_1 Grignard Reaction Ketone Fluoroacetophenone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Hydride NaBH4 Hydride->Ketone Alcohol Fluorophenyl ethanol Alkoxide->Alcohol Protonation Solvent Methanol (Proton Source) Solvent->Alkoxide Aldehyde Fluorobenzaldehyde Mg_Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Mg_Alkoxide Nucleophilic Addition Grignard CH3MgBr Grignard->Aldehyde Final_Alcohol Fluorophenyl ethanol Mg_Alkoxide->Final_Alcohol Protonation Acid H3O+ (Workup) Acid->Mg_Alkoxide

Caption: Reaction mechanisms for the synthesis of fluorophenyl ethanols.

Experimental Workflow

G cluster_0 General Synthetic Workflow Start Start with Fluorinated Precursor (Acetophenone or Benzaldehyde) Reaction Perform Reaction (Reduction or Grignard) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Isolated Fluorophenyl ethanol Purification->Product

Caption: A generalized experimental workflow for the synthesis of fluorophenyl ethanols.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the two primary synthetic routes to ortho-, meta-, and para-fluorophenyl ethanol. Both the reduction of fluoroacetophenones and the Grignard reaction with fluorobenzaldehydes are robust and high-yielding methods. The choice between them will depend on the availability of starting materials and the specific goals of the synthesis.

The positional isomerism of the fluorine atom has a discernible impact on the reactivity of the precursors, primarily through a combination of inductive and steric effects. While we have presented representative data, a systematic study comparing the three isomers under identical conditions for both synthetic routes would be a valuable contribution to the field. Such a study would provide more precise quantitative data on the influence of the fluorine position on reaction kinetics and yields.

Furthermore, the development of more efficient and selective asymmetric methods for the synthesis of chiral fluorophenyl ethanols, particularly for the ortho and meta isomers, remains an area of active research with significant implications for the pharmaceutical industry.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Fluorophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(3-Fluorophenyl)ethanol

This compound is a key chiral building block and intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). An unreliable measurement can lead to incorrect dosage, the presence of uncharacterized impurities, and potential failure of a drug development program.

This guide provides an in-depth comparison of the validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices and ground every recommendation in the rigorous framework of international regulatory standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R2).[1][2][3] This ensures that the described protocols are not just procedures, but self-validating systems designed for robust and defensible data generation.

The Regulatory Bedrock: Understanding Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] Regulatory bodies like the FDA and EMA provide guidelines that are largely harmonized under the ICH framework.[6][7][8] The revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][3][5] The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for validating a quantitative analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Core Validation Experiments cluster_3 Sensitivity & Robustness cluster_4 Finalization Dev Develop Analytical Procedure Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: A typical workflow for analytical method validation.

Method Comparison 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: RP-HPLC is arguably the gold standard for quantifying pharmaceutical intermediates like this compound. The compound possesses a phenyl ring, which is a strong chromophore, making it ideal for UV detection. Its moderate polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water). This technique offers high resolution, allowing for the separation of the main analyte from structurally similar impurities, which is a critical aspect of specificity.[10]

Detailed HPLC Validation Protocol

Hypothetical HPLC Method Conditions:

  • System: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Diluent: Mobile Phase

Validation Experiments:

  • Specificity:

    • Causality: This is the most critical parameter. We must prove that the signal we measure comes only from this compound.

    • Protocol:

      • Inject the diluent (blank) to ensure no system peaks interfere.

      • Analyze a placebo sample (formulation without the active ingredient, if applicable) to demonstrate no interference from excipients.

      • Prepare a solution of this compound standard.

      • Prepare a spiked sample containing the analyte and all potential impurities/degradants.

      • Analyze all solutions. The retention time of the analyte peak should be consistent, and there should be baseline resolution (Resolution > 2) between the analyte and any other peak.[11]

  • Linearity:

    • Causality: To establish a direct relationship between concentration and detector response, ensuring that calculations across the operational range are valid.

    • Protocol:

      • Prepare a stock solution of this compound reference standard.

      • From the stock, prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).

      • Inject each concentration in triplicate.

      • Plot a graph of the mean peak area versus concentration.

      • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Causality: To demonstrate that our measured value is the true value. This is typically done through recovery studies.

    • Protocol:

      • Prepare samples by spiking a known quantity of analyte into a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three replicates at each level (for a total of nine determinations).

      • Analyze the samples and calculate the percentage recovery for each.

      • Recovery = (Measured Concentration / Spiked Concentration) x 100%.

  • Precision (Repeatability & Intermediate):

    • Causality: To quantify the random error or scatter of the method.

    • Protocol:

      • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same conditions on the same day.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • LOD & LOQ:

    • Causality: To define the sensitivity limits of the method.

    • Protocol (Signal-to-Noise Approach):

      • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

      • LOD is typically established at an S/N ratio of 3:1.

      • LOQ is typically established at an S/N ratio of 10:1, and its precision and accuracy should be verified.

  • Robustness:

    • Causality: To ensure the method is reliable during routine use where minor variations are expected.

    • Protocol:

      • Deliberately vary critical method parameters one at a time, such as:

        • Mobile phase composition (e.g., ±2% organic content).

        • Column temperature (e.g., ±5 °C).

        • Flow rate (e.g., ±0.1 mL/min).

      • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

HPLC Performance Summary
Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Specificity No interference at analyte Rt. Resolution > 2.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.45%
- Intermediate≤ 2.0%0.88%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness System suitability parameters metPass

Method Comparison 2: Gas Chromatography (GC)

Principle & Rationale: this compound is a volatile compound with good thermal stability, making it an excellent candidate for GC analysis.[12] GC often provides higher efficiency and faster analysis times than HPLC. The most common detector for this type of analysis is the Flame Ionization Detector (FID), which offers a wide linear range and is highly sensitive to organic compounds. This method is particularly powerful for identifying and quantifying volatile organic impurities. A published method for a structurally similar compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, demonstrates the utility of GC for this class of molecules.[13]

Detailed GC Validation Protocol

Hypothetical GC Method Conditions:

  • System: GC with Flame Ionization Detector (FID)

  • Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 2 min

  • Injection: 1 µL, Split mode (e.g., 50:1)

  • Sample Diluent: Dichloromethane or Methanol

Validation Experiments: The validation experiments for GC follow the same principles as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), with protocols adapted for the technique.

  • Specificity:

    • Causality: To ensure analyte peak purity, especially from volatile impurities or solvent peaks.

    • Protocol: Injections of blank solvent, placebo, and spiked samples are performed. Peak purity and resolution from adjacent peaks are assessed. The temperature program is key to achieving separation.

  • Linearity:

    • Causality: To establish the concentration vs. response relationship for the FID detector.

    • Protocol: A series of at least five concentrations are prepared and injected in triplicate. The correlation coefficient (r²) from the linear regression should be ≥ 0.999.

  • Accuracy:

    • Causality: To confirm the method's ability to measure the true value in the sample matrix.

    • Protocol: Recovery is determined by spiking known amounts of the analyte into a placebo at three levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Causality: To measure the method's variability.

    • Protocol: Repeatability is assessed with six replicate injections. Intermediate precision is evaluated across different days/analysts. RSD is calculated.

  • LOD & LOQ:

    • Causality: To determine the lower limits of the method's capability.

    • Protocol: The signal-to-noise approach (3:1 for LOD, 10:1 for LOQ) is commonly used and is highly effective with the stable baseline of an FID.

  • Robustness:

    • Causality: To test the method's resilience to minor changes.

    • Protocol: Deliberate variations are made to parameters like inlet temperature (±10 °C), oven ramp rate (±10%), and carrier gas flow rate (±5%).

GC Performance Summary
Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Specificity No interference at analyte Rt. Resolution > 2.Pass
Linearity (r²) ≥ 0.9990.9998
Range 25 - 125 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%)
- Repeatability≤ 1.0%0.35%
- Intermediate≤ 2.0%0.75%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability parameters metPass

Method Comparison 3: UV-Visible Spectrophotometry

Principle & Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that measures the absorption of UV-Visible light by the analyte in solution.[14][15] The fluorophenyl group in this compound acts as a chromophore, absorbing UV radiation at a characteristic wavelength (λmax).[16] This method's primary limitation is its lack of specificity. It cannot distinguish between the analyte and any other substance in the sample that absorbs light at the same wavelength. Therefore, its use is generally restricted to the quantification of pure substances or in simple, well-characterized matrices.

Detailed UV-Vis Validation Protocol

Hypothetical UV-Vis Method Conditions:

  • System: Dual-beam UV-Vis Spectrophotometer

  • Solvent: Methanol or Ethanol

  • Measurement: Absorbance at λmax (e.g., ~263 nm, determined experimentally)

  • Cuvette: 1 cm quartz cuvette

Validation Experiments:

  • Specificity:

    • Causality: This is the most significant challenge. The protocol must demonstrate that interferences are negligible.

    • Protocol:

      • Scan the UV spectrum of the analyte, a placebo solution, and known impurities from 200-400 nm.

      • The placebo and impurities should show no significant absorbance at the λmax of the analyte. If they do, the method is not specific and cannot be used without a separation step.

  • Linearity:

    • Causality: To confirm adherence to the Beer-Lambert Law within the desired concentration range.

    • Protocol:

      • Prepare at least five standard solutions of known concentrations.

      • Measure the absorbance of each solution at the predetermined λmax.

      • Plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy & Precision:

    • Causality: To verify the trueness and variability of the measurements.

    • Protocol:

      • Accuracy is determined by analyzing a certified reference material or by comparing results to a validated primary method (like HPLC or GC).

      • Precision (repeatability) is assessed by preparing and measuring a single sample solution at least six times.

UV-Vis Performance Summary
Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Specificity No absorbance from placebo/impurities at λmaxPass (for pure substance)
Linearity (r²) ≥ 0.9990.9992
Range 5 - 25 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (RSD%)
- Repeatability≤ 1.0%0.65%
LOQ Determined by lowest point on linear curve1.0 µg/mL
Robustness Minor variations in pH (if buffered)Pass

Comparative Analysis and Method Selection Guide

The choice of analytical method is driven by the specific requirements of the analysis. The following diagram and table summarize the decision-making process.

Method_Selection_Guide Start What is the Analytical Goal? Impurity_Profiling Need to Separate & Quantify Impurities? Start->Impurity_Profiling Matrix_Complexity Is the Sample Matrix Complex? Impurity_Profiling->Matrix_Complexity No HPLC Use HPLC Impurity_Profiling->HPLC Yes GC Use GC (if impurities are volatile) Impurity_Profiling->GC Yes Speed_Cost Is Speed/Low Cost the Priority? Matrix_Complexity->Speed_Cost No Matrix_Complexity->HPLC Yes Speed_Cost->HPLC No UV_Vis Use UV-Vis (for pure substance/simple matrix) Speed_Cost->UV_Vis Yes

Caption: Decision tree for selecting an analytical method.

Head-to-Head Comparison
FeatureHPLC (RP-HPLC)Gas Chromatography (GC-FID)UV-Vis Spectrophotometry
Specificity Excellent. Resolves analyte from non-volatile and many volatile impurities.Excellent. Superb resolution for volatile impurities.Poor to Fair. Cannot distinguish between compounds with similar chromophores.
Sensitivity Very Good (ng level)Excellent (pg level)Good (µg level)
Speed Moderate (5-15 min/run)Fast (2-10 min/run)Very Fast (<1 min/sample)
Cost/Complexity HighHighLow
Best For... Stability-indicating assays, impurity profiling, final product QC, formulation analysis.Raw material testing, residual solvent analysis, volatile impurity profiling.Quick identity checks, quantification of pure drug substance, in-process controls where matrix is simple.
Key Limitation Slower than GC; may not resolve highly volatile impurities well.Analyte must be volatile and thermally stable.Highly susceptible to interference from other UV-absorbing species.

Conclusion

The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability.

  • HPLC stands out as the most versatile and robust choice for most pharmaceutical applications, offering excellent specificity for both the assay and impurity determination.

  • GC is a superior alternative when speed is critical and the primary concern is volatile impurities. Its sensitivity is often unparalleled.

  • UV-Vis Spectrophotometry , while limited in specificity, remains a valuable tool for rapid, cost-effective analysis of pure substances where interferences are known to be absent.

Ultimately, the selection and validation of an analytical method must be fit for its intended purpose. By understanding the principles behind each technique and rigorously applying the validation parameters outlined by guidelines like ICH Q2(R2), researchers can ensure the generation of high-quality, defensible data essential for the advancement of drug development.

References

A Comparative Guide to the Chiral Resolution of 1-(3-Fluorophenyl)ethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust methods for their separation. This guide provides an in-depth technical comparison of the efficacy of various chiral resolving agents for 1-(3-Fluorophenyl)ethanol, a key chiral building block in the synthesis of numerous pharmaceutical compounds. Drawing upon established principles and analogous experimental data, this document aims to equip scientists with the knowledge to select and optimize an effective resolution strategy.

Introduction: The Imperative of Chirality in Drug Design

Chiral molecules, non-superimposable mirror images of each other known as enantiomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution, a critical step in the synthesis of enantiomerically pure pharmaceuticals.[1]

This compound is a versatile chiral intermediate. Its resolution into single enantiomers is a crucial step in the synthesis of various bioactive molecules. This guide will explore two primary methods for the chiral resolution of this secondary alcohol: enzymatic kinetic resolution and diastereomeric salt formation.

Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for the separation of enantiomers, particularly for alcohols.[2] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

The Underlying Principle: Lipase-Catalyzed Transesterification

Lipases are hydrolases that, in non-aqueous media, can catalyze the transfer of an acyl group from an acyl donor to an alcohol. In the context of a racemic alcohol, a stereoselective lipase will acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by conventional methods like chromatography.

G racemate Racemic this compound (R)- and (S)-enantiomers lipase Lipase (e.g., Candida rugosa lipase) racemate->lipase ester (R)-1-(3-Fluorophenyl)ethyl Acetate (Enantiomerically Enriched) lipase->ester Faster Reaction alcohol (S)-1-(3-Fluorophenyl)ethanol (Enantiomerically Enriched) lipase->alcohol Slower Reaction acyl_donor Acyl Donor (e.g., p-Chlorophenyl Acetate) acyl_donor->lipase separation Separation (e.g., Chromatography) ester->separation hydrolysis Hydrolysis ester->hydrolysis alcohol->separation final_alcohol (R)-1-(3-Fluorophenyl)ethanol hydrolysis->final_alcohol

Efficacy Data: Insights from Structurally Analogous Compounds

While specific data for the 3-fluoro isomer is not abundant in peer-reviewed literature, a Chinese patent (CN104262095A) provides compelling evidence for the efficacy of this method for the structurally similar 1-(4-fluorophenyl)ethanol.[3] This patent describes a dynamic kinetic resolution process, which integrates a racemization catalyst to convert the slower-reacting enantiomer into the faster-reacting one in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Table 1: Performance of Lipase-Catalyzed Resolution of 1-(4-Fluorophenyl)ethanol

Resolving SystemAcyl DonorRacemization CatalystOptical Purity (ee%)Reference
Lipase CRLp-Chlorophenyl AcetateAcidic Resin CD550>99%[3]

This data strongly suggests that a similar approach would be highly effective for this compound. The choice of lipase is critical, and screening of various commercially available lipases (e.g., from Candida rugosa, Pseudomonas cepacia) is recommended to identify the most selective biocatalyst.[4][5][6]

Experimental Protocol: Dynamic Kinetic Resolution

The following protocol is adapted from the methodology described for 1-(4-fluorophenyl)ethanol and serves as a robust starting point for the resolution of this compound.[3]

Materials:

  • Racemic this compound

  • Toluene (or other suitable organic solvent)

  • p-Chlorophenyl acetate (Acyl Donor)

  • Lipase from Candida rugosa (CRL)

  • Acidic Resin (e.g., Amberlyst 15 or similar)

  • Lithium Hydroxide (LiOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound (1 equivalent) and p-chlorophenyl acetate (1.1-1.5 equivalents) in toluene.

  • Addition of Catalysts: Add the lipase (e.g., 5-10% w/w of the substrate) and the acidic resin (e.g., 10-20% w/w of the substrate) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is complete when the starting alcohol is fully converted to the corresponding ester.

  • Workup: Upon completion, filter off the enzyme and the resin. The filtrate, containing the enantiomerically pure R-ester, can be concentrated.

  • Hydrolysis (Optional): To obtain the R-alcohol, the resulting ester can be hydrolyzed using a base such as lithium hydroxide in a mixture of ethanol and water.

Diastereomeric Salt Formation: The Classical Approach

The formation of diastereomeric salts is a well-established and widely used method for chiral resolution.[7] This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

The Principle of Diastereomeric Crystallization

For this method to be applied to an alcohol, it must first be derivatized to introduce an acidic or basic handle. A common strategy for secondary alcohols is to convert them into a hemi-ester of a dicarboxylic acid, such as phthalic acid or succinic acid. This introduces a carboxylic acid group that can then form a salt with a chiral amine.

G rac_alcohol Racemic this compound derivatization Derivatization (e.g., with Phthalic Anhydride) rac_alcohol->derivatization rac_hemi_ester Racemic Hemi-ester derivatization->rac_hemi_ester diastereomeric_salts Mixture of Diastereomeric Salts rac_hemi_ester->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt acidification_hydrolysis Acidification & Hydrolysis less_soluble_salt->acidification_hydrolysis pure_enantiomer Enantiomerically Pure This compound acidification_hydrolysis->pure_enantiomer

Common Resolving Agents and Their Potential Efficacy

While specific data for this compound is scarce, the efficacy of various chiral resolving agents can be inferred from studies on similar compounds. Tartaric acid and its derivatives are among the most commonly used resolving agents for a wide range of compounds.[8]

Table 2: Potential Chiral Resolving Agents for this compound Hemi-esters

Resolving Agent ClassSpecific ExamplesExpected Performance
Chiral Acids (+)-Tartaric Acid, (-)-Dibenzoyl-L-tartaric acid (DBTA)Can be effective, but success is highly dependent on the solvent system and crystallization conditions.[7]
Chiral Amines (R)-1-Phenylethylamine, BrucineOften used for the resolution of acidic compounds. The choice of amine is critical for efficient diastereomer separation.

The success of this method is highly dependent on the differential solubility of the diastereomeric salts, which is difficult to predict and often requires empirical screening of various resolving agents and solvent systems.

Experimental Protocol: Diastereomeric Salt Formation (General Procedure)

The following is a generalized protocol that can be adapted for the resolution of this compound.

Part 1: Hemi-ester Formation

  • React racemic this compound with an equimolar amount of phthalic anhydride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., toluene).

  • Heat the mixture to ensure complete reaction.

  • After cooling, the hemi-ester can be isolated by extraction and purified.

Part 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic hemi-ester in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the salt can be improved by recrystallization.

Part 3: Liberation of the Enantiomerically Pure Alcohol

  • Treat the diastereomerically pure salt with a strong acid (e.g., HCl) to protonate the chiral amine, which can then be removed by extraction.

  • The resulting enantiomerically enriched hemi-ester is then hydrolyzed with a strong base (e.g., NaOH) to yield the enantiomerically pure this compound.

Comparative Analysis and Recommendations

MethodAdvantagesDisadvantages
Enzymatic Kinetic Resolution - High enantioselectivity (often >99% ee) - Mild reaction conditions - Environmentally friendly (biocatalytic) - Potential for dynamic kinetic resolution (100% theoretical yield)- Requires screening of enzymes and reaction conditions - Enzymes can be expensive for large-scale production - Separation of the product from the unreacted substrate is necessary
Diastereomeric Salt Formation - Well-established and widely understood technique - Can be cost-effective for large-scale production - Resolving agents are often commercially available- Maximum theoretical yield is 50% (unless the undesired enantiomer is racemized and recycled) - Success is highly dependent on the formation of crystalline salts with sufficient solubility differences - Often requires extensive screening of resolving agents and solvents - Multi-step process (derivatization, salt formation, liberation)

Recommendation:

For the chiral resolution of this compound, enzymatic kinetic resolution, particularly a dynamic kinetic resolution approach, is highly recommended as the initial strategy to explore. The high selectivity and potential for near-quantitative yields make it a very attractive option, as evidenced by the success with the structurally analogous 1-(4-fluorophenyl)ethanol.[3] While this may require an initial investment in screening different lipases, the long-term benefits in terms of efficiency and enantiopurity are significant.

Diastereomeric salt formation remains a viable alternative, especially if a suitable resolving agent and crystallization conditions can be identified efficiently. This method may be more cost-effective for very large-scale production if a robust and high-yielding crystallization process can be developed.

Conclusion

The selection of an optimal chiral resolution strategy for this compound requires a careful consideration of factors such as enantioselectivity, yield, cost, and scalability. While diastereomeric salt formation is a classical and often effective method, the high selectivity and potential for quantitative yields offered by enzymatic kinetic resolution, especially in a dynamic setup, present a more modern and efficient approach. The experimental data available for structurally similar compounds strongly supports the investigation of a lipase-catalyzed resolution as the primary strategy for obtaining enantiomerically pure this compound for pharmaceutical applications.

References

A Comparative Analysis of Synthetic Pathways to 1-(3-Fluorophenyl)ethanol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, including treatments for cardiovascular diseases and central nervous system disorders. Its utility lies in the strategic placement of the fluorine atom, which can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). The efficient and cost-effective synthesis of this alcohol, particularly in its enantiomerically pure form, is therefore a critical consideration in drug development. This guide provides a comprehensive cost-benefit analysis of the most common and innovative synthetic pathways to this compound, offering a detailed comparison of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around two fundamental approaches: the reduction of a corresponding ketone and the addition of a nucleophile to an aldehyde. Within these strategies, various reagents and catalytic systems can be employed, each with its own implications for yield, enantioselectivity, cost, and scalability. This guide will focus on the following prominent pathways:

  • Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone

  • Catalytic Asymmetric Hydrogenation of 3-Fluoroacetophenone

  • Grignard Reaction with 3-Fluorobenzaldehyde

A thorough examination of these methods will provide a solid foundation for informed decision-making in the laboratory and in process development.

Pathway 1: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones. This approach utilizes a readily available hydrogen donor, typically isopropanol or formic acid, in the presence of a chiral transition metal catalyst.

Mechanistic Insight

The catalytic cycle of ATH generally involves the formation of a metal-hydride species from the hydrogen donor. The prochiral ketone then coordinates to the chiral catalyst, and the hydride is transferred to the carbonyl carbon in a stereochemically controlled manner, dictated by the chiral ligands on the metal center. The resulting alcohol is then released, and the catalyst is regenerated to continue the cycle. The choice of catalyst and ligand is paramount in achieving high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A representative protocol for the asymmetric transfer hydrogenation of 3-fluoroacetophenone is as follows:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with a ruthenium-based precatalyst, such as [RuCl2(p-cymene)]2, and a chiral ligand, for example, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

  • Reaction Setup: To the flask, 3-fluoroacetophenone and a hydrogen donor, typically a 5:2 mixture of formic acid and triethylamine or isopropanol with a base like sodium isopropoxide, are added. The flask is sealed and heated to the desired temperature (e.g., 40-80 °C).

  • Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Cost-Benefit Analysis
MetricPerformanceSupporting Data/Comments
Yield Typically high (>95%)The reaction is generally efficient and goes to completion.
Enantioselectivity Excellent (often >99% ee)The choice of chiral ligand is crucial for achieving high enantiomeric excess.[1]
Cost of Reagents Moderate to HighThe primary cost driver is the ruthenium catalyst and the chiral ligand. While the catalyst loading is low, the initial investment can be significant. Formic acid/triethylamine or isopropanol are relatively inexpensive.
Safety ModerateRuthenium catalysts can be toxic and should be handled with care. Formic acid is corrosive. Standard laboratory safety procedures are required.
Environmental Impact ModerateWhile avoiding high-pressure hydrogen gas, the use of organic solvents for extraction and purification contributes to the waste stream.
Scalability GoodThe process is generally scalable, with established procedures for larger-scale production.

Visualization of the ATH Pathway

ATH_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle 3-Fluoroacetophenone 3-Fluoroacetophenone Ru-Catalyst [Ru]-H (Active Catalyst) 3-Fluoroacetophenone->Ru-Catalyst Coordination Hydrogen Donor Hydrogen Donor (e.g., iPrOH or HCOOH/NEt3) Hydrogen Donor->Ru-Catalyst Hydride Transfer Chiral Ligand Chiral Ligand (e.g., (S,S)-TsDPEN) Product This compound (Chiral Product) Ru-Catalyst->Product Stereoselective Hydride Delivery caption Fig. 1: Asymmetric Transfer Hydrogenation Asymmetric_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalytic Cycle 3-Fluoroacetophenone 3-Fluoroacetophenone Ru-Catalyst [Ru]-H2 (Active Catalyst) 3-Fluoroacetophenone->Ru-Catalyst Coordination H2 H2 (High Pressure) H2->Ru-Catalyst Oxidative Addition Chiral Ligand Chiral Ligand (e.g., BINAP) Product This compound (Chiral Product) Ru-Catalyst->Product Stereoselective Hydride Transfer caption Fig. 2: Catalytic Asymmetric Hydrogenation Grignard_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Nucleophilic_Attack Nucleophilic Attack 3-Fluorobenzaldehyde->Nucleophilic_Attack Grignard CH3MgBr (Grignard Reagent) Grignard->Nucleophilic_Attack Intermediate Magnesium Alkoxide Intermediate Nucleophilic_Attack->Intermediate Forms Alkoxide Acid_Workup Acidic Workup (e.g., NH4Cl(aq)) Product This compound (Racemic Product) Acid_Workup->Product Intermediate->Acid_Workup caption Fig. 3: Grignard Reaction Pathway

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Fluorophenyl)ethanol, a common intermediate in pharmaceutical synthesis. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect our environment, and maintain compliance with regulatory standards.

Part 1: Immediate Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is a halogenated organic compound that presents specific risks requiring careful management.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory[2]:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling[3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of vapors[1][2][3].

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation at the source. This is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal.

Classification: Halogenated Organic Waste

This compound contains a fluorine atom, classifying it as a halogenated organic compound [3][4]. Halogenated wastes (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, primarily high-temperature incineration, due to their potential to form persistent and toxic byproducts if not destroyed properly[4][5][6].

Causality: The carbon-fluorine bond is exceptionally strong, making these compounds resistant to degradation[5]. High-temperature incineration with specialized scrubbers is necessary to break these bonds and neutralize the resulting acidic gases, such as hydrogen fluoride (HF)[5].

The Critical Importance of Segregation

Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings[3][6].

  • DO: Collect this compound waste in a designated "Halogenated Organic Waste" container[4][7].

  • DO NOT: Mix with non-halogenated solvents (e.g., acetone, ethanol, hexane)[6]. The entire mixture would then require treatment as halogenated waste, significantly increasing disposal costs[3][6].

  • DO NOT: Mix with acids or bases[3][4]. This can cause dangerous reactions.

  • DO NOT: Mix with heavy metals, cyanides, or acutely toxic "P-listed" wastes[3].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste.

Waste Collection Workflow

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps
  • Container Selection: Use only chemically compatible containers provided by your institution's EHS department, typically high-density polyethylene (HDPE) carboys[3][8]. The container must be in good condition with a tightly sealing cap[7].

  • Labeling: Before adding any waste, ensure the container is clearly labeled with a "Hazardous Waste" tag[3]. The label must identify the contents as "Halogenated Organic Waste"[7].

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure[3].

    • Use a funnel to prevent spills when transferring the liquid waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[8].

  • Container Sealing and Logging:

    • After adding waste, securely fasten the cap to ensure it is vapor-tight[6][7].

    • Immediately log the addition on the hazardous waste tag, including the full chemical name ("this compound"), the estimated amount, and the date[3][4]. Accurate logging is a regulatory requirement.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[3].

    • The SAA must be located at or near the point of generation.

    • The container must be kept within secondary containment (e.g., a spill tray) to capture any potential leaks[3][8].

  • Requesting Disposal:

    • Once the container is full (at 90% capacity) or has been accumulating for a set period (consult your local EHS guidelines, often 3-6 months), arrange for pickup through your EHS office[8].

    • Complete all necessary paperwork as required by your institution[3].

Part 4: Emergency Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Spill Management
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[1].

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others[7].

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately[3][7]. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water[1][2]. If irritation persists, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or physician[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

In all cases of exposure, bring a copy of the Safety Data Sheet (SDS) for this compound to the medical provider[2][9].

References

Navigating the Safe Handling of 1-(3-Fluorophenyl)ethanol: A Practical Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the pursuit of innovation is intrinsically linked to a culture of safety. The handling of specialized reagents like 1-(3-Fluorophenyl)ethanol, a key building block in pharmaceutical development, demands a meticulous approach to personal protection and procedural planning. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a proactive safety mindset in the laboratory.

Understanding the Hazard Landscape

Before any work commences, a thorough understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents a triad of primary hazards: skin irritation, serious eye irritation, and potential respiratory irritation[1]. These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create an effective barrier between the researcher and the chemical.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves and protective clothing
Eye Irritation (Category 2A)H319: Causes serious eye irritationChemical safety goggles and/or a full-face shield
Specific Target Organ ToxicityH335: May cause respiratory irritationUse in a well-ventilated area; respiratory protection if ventilation is inadequate

Table 1: Hazard Summary and Corresponding PPE for this compound [1]

It is crucial to note that while no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies like OSHA[2], the absence of a defined limit underscores the importance of minimizing exposure through robust engineering controls and a stringent PPE protocol.

Core Directive: Your Personal Protective Equipment Ensemble

The selection and proper use of PPE is the most critical immediate step in mitigating exposure risks. The following ensemble should be considered the minimum standard for any procedure involving this compound.

Hand and Arm Protection: The First Line of Defense

Direct skin contact is a primary route of exposure that can lead to irritation[1]. Therefore, selecting the appropriate gloves is non-negotiable.

  • Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals[3][4]. Always inspect gloves for any signs of degradation or perforation before use[5].

  • Best Practice: For extended procedures or when handling larger quantities, consider double-gloving. This practice provides an additional layer of protection against potential breaches in the primary glove. Ensure your protective clothing has long sleeves that can be tucked into the cuff of your gloves to prevent any skin exposure at the wrist.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound can cause serious eye irritation, robust eye and face protection is essential[1][4].

  • Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are required[4]. Standard safety glasses do not offer sufficient protection against splashes.

  • Secondary Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when the substance is heated, a full-face shield should be worn in conjunction with chemical splash goggles[6].

Body Protection: A Barrier Against Contamination

A laboratory coat is a fundamental component of your PPE.

  • Material: A lab coat made of a low-absorbency material, such as polyethylene-coated polypropylene, is preferable to standard cotton coats[3].

  • Best Practice: Ensure your lab coat is fully buttoned, and the sleeves are pulled down to your wrists. Contaminated lab coats should be removed immediately and decontaminated before reuse.

Respiratory Protection: Ensuring Clean Air

The risk of respiratory irritation from vapors or mists necessitates careful consideration of air quality[1].

  • Primary Control: The first and most effective measure is to handle this compound in a certified chemical fume hood to ensure adequate ventilation[5][6].

  • Secondary Protection: In the rare event of inadequate ventilation or a significant spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice[3]. Proper fit-testing of the respirator is essential to ensure its effectiveness.

Operational Blueprint: From Receipt to Disposal

A proactive safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat or ignition[1][7]. The container should be kept tightly closed[6].

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare work area in a certified fume hood. don_ppe 2. Don all required PPE: - Double gloves (nitrile) - Chemical splash goggles - Face shield - Lab coat prep_area->don_ppe transfer 3. Carefully transfer the required amount of This compound. don_ppe->transfer close_container 4. Securely close the primary container immediately after use. transfer->close_container decontaminate 5. Decontaminate work surfaces. close_container->decontaminate dispose_waste 6. Dispose of contaminated materials in a designated hazardous waste container. decontaminate->dispose_waste doff_ppe 7. Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands 8. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with a dry, inert chemical absorbent such as vermiculite or sand. For larger spills, dike the area to prevent spreading[1].

  • Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled container for disposal[1].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound, including empty containers and contaminated absorbent materials, must be treated as hazardous waste.

  • Procedure: Dispose of the waste through a licensed and authorized incinerator equipped with an afterburner and scrubber[1]. Do not dispose of it in the sewer system.

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal[5].

Emergency Response: Preparedness is Key

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

By integrating these safety protocols and procedural guidelines into your daily laboratory operations, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues. This commitment to safety is the bedrock of sound scientific practice and successful research outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.